molecular formula C6H8BiO7 B046673 Bismuth citrate CAS No. 813-93-4

Bismuth citrate

货号: B046673
CAS 编号: 813-93-4
分子量: 401.10 g/mol
InChI 键: VQPCQWLJWPSVAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth citrate is an essential organobismuth compound highly valued in biomedical and materials science research. Its primary research application centers on its role as a precursor to and a model compound for bismuth-based active pharmaceuticals, particularly in gastroenterology. Researchers utilize this compound to study its multifaceted mechanisms of action, including its antimicrobial efficacy against Helicobacter pylori, its ability to form a protective colloidal layer on the gastrointestinal mucosa, and its anti-secretory and anti-inflammatory properties. The compound's low systemic absorption and local activity in the gut make it an excellent model for investigating targeted therapeutic agents. Beyond biomedicine, this compound serves as a key precursor in sol-gel synthesis and the fabrication of bismuth-oxide-based nanomaterials. These materials are investigated for their photocatalytic properties, catalytic activity in organic synthesis, and potential application in electronic components. Supplied with a high purity grade, our this compound is characterized to ensure consistent performance, solubility profiles, and stability for your critical research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

813-93-4

分子式

C6H8BiO7

分子量

401.10 g/mol

IUPAC 名称

5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

InChI

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI 键

VQPCQWLJWPSVAC-UHFFFAOYSA-N

SMILES

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O

规范 SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi]

其他CAS编号

813-93-4

同义词

Bi-citrate
Biselic
Bismofarma
bismuth citrate
bismuth subcitrate
bismuth tripotassium dicitrate
colloidal bismuth subcitrate
De-Nol
De-Noltab
DeNol
Gastrodenol
Sucrato
tripotassium-dicitrato bismuthate
Ventrisol-polfa

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Basic Chemical Properties of Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth citrate (B86180), a salt of bismuth and citric acid, is a key active pharmaceutical ingredient (API) with significant applications in gastroenterology, particularly in the eradication of Helicobacter pylori and the treatment of peptic ulcers.[1][2][3] Its therapeutic efficacy is intrinsically linked to its fundamental chemical properties. This in-depth technical guide provides a comprehensive overview of the core chemical characteristics of bismuth citrate, including detailed experimental protocols and data presented for clarity and comparative analysis.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[4] Its fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Name Bismuth(III) Citrate[5]
CAS Number 813-93-4[4]
Molecular Formula C₆H₅BiO₇[4]
Molecular Weight 398.08 g/mol [4]
Appearance White to off-white crystalline powder[4]
Table 2: Physicochemical Properties of this compound
PropertyValueMethod/ConditionsReference
Melting Point 300 °C (with decomposition)Not specified[6]
Solubility Insoluble in water, alcohol, ether. Soluble in ammonia (B1221849) solutions and alkali citrates.Qualitative[7]
Soluble Bismuth Limit NMT 2.0 µg/mLAtomic Absorption Spectroscopy[5][8]
Thermal Decomposition Decomposes to Bi₂O₃ and bismuth(III) carbonate, then fully to Bi₂O₃ above 420 °C.Thermogravimetric Analysis (TGA)[6]
Bismuth Content (Assay) 49.0% - 54.0%Titration[5][8]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research. The following protocols are based on established pharmacopeial methods.

Assay of Bismuth Content (Complexometric Titration)

This method determines the percentage of bismuth in this compound.

Principle: this compound is ignited to form bismuth oxide, which is then dissolved in nitric acid. The resulting bismuth ions are titrated with a standardized solution of edetate disodium (B8443419) (EDTA) using xylenol orange as an indicator.

Procedure:

  • Accurately weigh approximately 300 mg of this compound and transfer to a porcelain crucible.

  • Ignite the sample.

  • Allow the crucible to cool, then add 2 mL of nitric acid dropwise to the residue and warm until the solution is complete.

  • Add approximately 60 mL of water and 0.3 mL of xylenol orange indicator solution.

  • Titrate the solution with 0.05 M edetate disodium until the endpoint is indicated by a color change to yellow.

  • Calculate the percentage of bismuth in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.45 mg of bismuth (Bi).[5][8]

Determination of Soluble Bismuth (Atomic Absorption Spectroscopy)

This protocol quantifies the amount of bismuth that dissolves in water under specific conditions.

Principle: A suspension of this compound in water is stirred for a set period, filtered, and the concentration of bismuth in the filtrate is determined by atomic absorption spectroscopy.

Procedure:

  • Prepare a suspension of 5.0 g of this compound in 100 mL of water.

  • Stir the suspension mechanically for 2 hours.

  • Filter the suspension through filter paper, and then pass the filtrate through a filter with a porosity of 0.1 µm or finer.

  • To 10.0 mL of the final filtrate, add 0.1 mL of nitric acid.

  • Prepare a standard bismuth solution with a known concentration.

  • Determine the absorbance of both the test solution and the standard solution using an atomic absorption spectrophotometer at a wavelength of 223.06 nm, equipped with a bismuth hollow-cathode lamp and an oxidizing flame.[5][8]

  • The absorbance of the test solution should not exceed that of the standard solution, indicating the soluble bismuth is within the specified limit.[5][8]

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

TGA and DSC provide information on the thermal stability and decomposition of this compound.

Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

General Procedure:

  • Place a small, accurately weighed sample of this compound into an appropriate pan (e.g., alumina).

  • Place the pan in the TGA/DSC instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • The resulting thermogram will show the temperatures at which decomposition events occur and the associated mass losses.[6][9][10]

Stability Testing

Stability studies are essential to determine the shelf-life of the drug substance.

Principle: this compound is stored under various controlled temperature and humidity conditions for specified periods. The samples are then tested at regular intervals for any changes in their physical and chemical properties.

General Protocol (based on ICH Guidelines):

  • Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[11]

  • Store the packaged samples under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH for 12 months) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months) stability conditions.[11][12][13][14]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.[12][13]

  • Evaluate the data to establish a re-test period or shelf life for the drug substance.[13]

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow_assay cluster_sample_prep Sample Preparation cluster_titration Titration cluster_calculation Calculation weigh Weigh ~300 mg this compound ignite Ignite in Porcelain Crucible weigh->ignite cool Cool the Residue ignite->cool dissolve Dissolve in Nitric Acid cool->dissolve add_water Add 60 mL Water dissolve->add_water add_indicator Add Xylenol Orange add_water->add_indicator titrate Titrate with 0.05 M EDTA add_indicator->titrate endpoint Observe Yellow Endpoint titrate->endpoint calculate Calculate % Bismuth endpoint->calculate

Figure 1. Workflow for the Assay of Bismuth Content by Complexometric Titration.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification bismuth_nitrate Bismuth Nitrate Solution mix Mix Reactants bismuth_nitrate->mix citrate_solution Citrate Solution (e.g., Sodium Citrate) citrate_solution->mix heat Heat at 60-80 °C for 1-6 hours mix->heat precipitate Formation of this compound Precipitate heat->precipitate wash Wash the Precipitate precipitate->wash dry Dry the Product wash->dry final_product Pure this compound Powder dry->final_product

Figure 2. Generalized Workflow for the Synthesis of this compound.

Mechanism of Action against Helicobacter pylori

The antimicrobial action of bismuth against H. pylori is multifaceted.

mechanism_of_action cluster_targets Bacterial Targets cluster_effects Bactericidal Effects bismuth Bismuth Ions (Bi³⁺) inhibition Inhibition bismuth->inhibition disruption Disruption bismuth->disruption impaired Impairment bismuth->impaired cell_wall Cell Wall Synthesis protein_synth Protein Synthesis enzyme Enzyme Function (e.g., Urease) membrane Membrane Function atp_synth ATP Synthesis adherence Adherence to Epithelial Cells inhibition->cell_wall inhibition->protein_synth inhibition->atp_synth eradication H. pylori Eradication inhibition->eradication disruption->enzyme disruption->membrane disruption->eradication impaired->adherence impaired->eradication

Figure 3. Schematic of the Multifaceted Mechanism of Action of Bismuth against H. pylori.

References

The Discovery and Therapeutic Journey of Bismuth Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth citrate (B86180), a coordination complex of bismuth and citric acid, has a rich and extensive history in medicine, evolving from traditional remedies for gastrointestinal distress to a key component in modern eradication therapies for Helicobacter pylori. This in-depth technical guide explores the discovery, history, and multifaceted mechanism of action of bismuth citrate. It provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in treating peptic ulcers and other gastrointestinal disorders. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

A Historical Perspective: From Ancient Soothing Agent to Modern Antibacterial

The medicinal use of bismuth compounds dates back to the 18th and 19th centuries, where various bismuth salts were empirically used to alleviate symptoms of gastrointestinal distress such as indigestion and diarrhea.[1] Bismuth subnitrate was reportedly used for dyspepsia as early as 1786.[2] In the 19th century, the therapeutic benefits of bismuth compounds for dyspeptic symptoms became more widely recognized.[1]

While the exact date and individual credited with the first synthesis of this compound remain elusive in historical records, its favor grew due to improved solubility and palatability compared to earlier bismuth compounds.[1] The 20th century saw the incorporation of this compound into more refined pharmaceutical preparations, particularly for the treatment of peptic ulcers.[1] A significant turning point in the history of this compound was the discovery of Helicobacter pylori and its causative role in gastritis and peptic ulcer disease. This led to a resurgence in the use of bismuth compounds, including this compound, as effective antimicrobial agents against this bacterium.[2][3]

Physicochemical Properties and Synthesis

This compound (BiC₆H₅O₇) is the bismuth salt of citric acid.[4] It typically exists as a white crystalline powder.[5] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 398.08 g/mol [4][5][6]
Appearance White crystalline powder[5]
Melting Point 300 °C (decomposes)[4]
Density 0.94 g/mL at 25 °C[4]
Solubility in Water Insoluble[4]
Solubility Soluble in ammonia (B1221849) solution and alkali citrates[4]
Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a bismuth salt with citric acid or a citrate salt.

A common laboratory-scale synthesis involves the precipitation of this compound from a solution of bismuth nitrate (B79036) and a citrate salt.[7][8]

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized water

  • Nitric acid (optional, for pH adjustment)

Procedure:

  • Prepare a solution of bismuth nitrate by dissolving a calculated amount in deionized water. A small amount of nitric acid may be added to prevent hydrolysis and maintain a clear solution.

  • Prepare a separate aqueous solution of trisodium citrate.

  • Slowly add the bismuth nitrate solution to the stirred citrate solution. The molar ratio of bismuth nitrate to citrate is typically controlled between 1:1.01 and 1:1.3.[7][8]

  • Maintain the reaction mixture at a temperature of 60-80°C for 1-6 hours with continuous stirring.[7][8]

  • A white precipitate of this compound will form.

  • Allow the precipitate to settle, then decant the supernatant.

  • Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

An alternative method involves the interaction of solid basic bismuth nitrate with a citric acid solution.[9][10]

Materials:

  • Basic Bismuth Nitrate (BBN)

  • Citric acid

  • Deionized water

Procedure:

  • Suspend a known quantity of solid basic bismuth nitrate in deionized water.

  • Add a solution of citric acid to the suspension with stirring.

  • Maintain the reaction at a temperature between 50-70°C and a pH of 0.5-0.7.[10][11]

  • Continue the reaction with stirring for a specified duration to allow for the conversion of BBN to this compound.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the purified this compound.

Mechanism of Action Against Helicobacter pylori

The therapeutic efficacy of this compound against H. pylori-related gastrointestinal disorders stems from its multifaceted mechanism of action, which involves both direct antimicrobial effects and mucosal protection.

Direct Antimicrobial Effects

Bismuth compounds, including this compound, exert direct bactericidal effects on H. pylori through several mechanisms:

  • Inhibition of Key Enzymes: Bismuth ions (Bi³⁺) are known to inhibit several crucial bacterial enzymes. A primary target is urease , an enzyme essential for H. pylori survival in the acidic gastric environment. Bismuth inhibits urease by binding to its active site, thereby preventing the hydrolysis of urea (B33335) to ammonia and neutralizing the surrounding acid.[3][12] Ranitidine this compound has been shown to be a non-competitive inhibitor of jack bean urease with a Ki value of 1.17 ± 0.09 mM.[3][12] Other inhibited enzymes include catalase, lipase, and fumarase.[13]

  • Disruption of Cell Wall Synthesis and Membrane Function: Bismuth complexes can bind to the bacterial cell wall and periplasmic space, leading to structural degradation, ballooning, and eventual lysis of the bacterium.[2][13][14]

  • Inhibition of ATP Synthesis: Bismuth can interfere with the bacterial energy metabolism by inhibiting ATP synthesis.[2][13] This is thought to occur through the inhibition of the F1F0 ATPase.[13]

  • Impediment of Proton Entry: Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori, helping to maintain a more neutral cytoplasmic pH. This, in turn, can enhance the efficacy of growth-dependent antibiotics.[6]

The following diagram illustrates the key inhibitory actions of this compound on Helicobacter pylori.

Bismuth_Citrate_Mechanism cluster_bismuth This compound cluster_hpylori Helicobacter pylori Cell cluster_effects Bactericidal Effects Bi_citrate This compound (Bi³⁺) Urease Urease Bi_citrate->Urease Inhibits ATP_Synthase ATP Synthase Bi_citrate->ATP_Synthase Inhibits Cell_Wall Cell Wall Synthesis Bi_citrate->Cell_Wall Disrupts Proton_Pump Proton Entry Bi_citrate->Proton_Pump Impedes Inhibition_Urease Urease Inhibition Urease->Inhibition_Urease Inhibition_ATP ATP Synthesis Inhibition ATP_Synthase->Inhibition_ATP Disruption_CW Cell Wall Disruption Cell_Wall->Disruption_CW Reduced_H_Influx Reduced Proton Influx Proton_Pump->Reduced_H_Influx Cell_Death Bacterial Cell Death Inhibition_Urease->Cell_Death Inhibition_ATP->Cell_Death Disruption_CW->Cell_Death Reduced_H_Influx->Cell_Death

Inhibitory Mechanisms of this compound on H. pylori
Mucosal Protective Effects

In addition to its direct antimicrobial properties, this compound also exerts cytoprotective effects on the gastric mucosa. In the acidic environment of the stomach, this compound precipitates to form a glycoprotein-bismuth complex that adheres to the ulcer crater, forming a protective barrier against gastric acid and pepsin.[8]

Quantitative Data on Antimicrobial Activity

The in vitro antibacterial activity of bismuth compounds against H. pylori is well-documented. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori

Bismuth CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bismuth Subcitrate1 - 848[15]
Bismuth Subsalicylate4 - 32--[15]
Bismuth Potassium Citrate2 - 16--[15]
Colloidal Bismuth Subcitrate≤12.5--[16]

Table 2: Urease Inhibition by Bismuth Compounds

Bismuth CompoundInhibition TypeKᵢ (mM)Enzyme SourceReference
Ranitidine this compoundNon-competitive1.17 ± 0.09Jack Bean Urease[3][12]
Bi(EDTA)Competitive1.74 ± 0.14Jack Bean Urease[3][12]
Bi(Cys)₃Competitive1.84 ± 0.15Jack Bean Urease[3][12]

Experimental Workflow for Assessing Anti-H. pylori Activity

The evaluation of the antibacterial efficacy of this compound against H. pylori typically follows a standardized experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Agar/Broth Dilution) cluster_mbc MBC Determination cluster_analysis Data Analysis Strain H. pylori Strain Culture Inoculation Inoculation with H. pylori Strain->Inoculation Bismuth_Sol This compound Solution Preparation Serial_Dilution Serial Dilution of This compound Bismuth_Sol->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (Microaerophilic) Inoculation->Incubation MIC_Reading Reading MIC Incubation->MIC_Reading Subculture Subculture from MIC tubes/plates MIC_Reading->Subculture MBC_Reading Reading MBC Subculture->MBC_Reading Data Record and Analyze MIC/MBC values MBC_Reading->Data

References

A Preliminary Investigation of Bismuth Citrate's Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Bismuth compounds have a long-standing history in medicine, primarily for treating gastrointestinal disorders.[1] This technical guide delves into the antimicrobial properties of bismuth citrate (B86180), a prominent member of this class. It consolidates current research on its mechanisms of action, spectrum of activity, and synergistic potential with conventional antibiotics. Detailed experimental protocols for assessing antimicrobial efficacy are provided, alongside quantitative data presented for comparative analysis. The guide aims to serve as a foundational resource for professionals engaged in antimicrobial research and the development of novel therapeutic strategies to combat bacterial infections, particularly those involving resistant pathogens.

Introduction

For over three centuries, bismuth salts have been utilized in medical applications, with compounds like colloidal bismuth subcitrate (CBS) and bismuth subsalicylate (BSS) being common in the treatment of dyspepsia and peptic ulcers.[2][3] The discovery of Helicobacter pylori's role in gastritis and ulcer disease shifted the understanding of bismuth's efficacy from a simple cytoprotective agent to a potent topical antimicrobial.[4][5] Bismuth citrate, and its related salts, exert local effects on the gastroduodenal mucosa, achieving concentrations that exceed those required to kill H. pylori in vitro.[2][3] Unlike many traditional antibiotics, resistance to bismuth has not been observed to develop, making it a valuable component in eradication therapies, especially in regions with high antibiotic resistance.[6] This guide provides a preliminary, yet in-depth, overview of the antimicrobial characteristics of this compound, focusing on the foundational data and methodologies crucial for further research and development.

Mechanisms of Antimicrobial Action

The antimicrobial action of bismuth is multifaceted, targeting several key cellular processes simultaneously, which likely contributes to the lack of resistance development.[7] Upon administration, this compound dissolves in the gastric environment, releasing trivalent bismuth ions (Bi³⁺) that are responsible for its therapeutic effects.[1][8]

The primary mechanisms include:

  • Enzyme and Protein Inactivation: Bi³⁺ ions exhibit high affinity for sulfur-containing groups (thiolates) found in cysteine-rich proteins and enzymes.[1] This interaction leads to the inactivation of crucial bacterial enzymes. A prime example is the inhibition of urease in H. pylori, which is essential for the bacterium to neutralize the acidic gastric environment.[1][8] Bismuth is also believed to disrupt other metalloenzymes by displacing essential metal ions like nickel, iron, and zinc.[1][8]

  • Inhibition of Synthesis Pathways: Bismuth has been shown to interfere with the synthesis of the bacterial cell wall and proteins.[2][3][7][8]

  • Disruption of Energy Metabolism: The synthesis of ATP, the cell's primary energy currency, is a critical target. Bismuth can inhibit F1F0-ATPases, leading to a depletion of cellular energy and subsequent cell death.[3][8][9]

  • Membrane Destabilization: Bismuth ions can disrupt the integrity and function of the bacterial cell membrane, leading to leakage of cellular contents and loss of viability.[7][8] Electron microscopy studies have shown bismuth deposition on the bacterial surface, associated with cell wall degradation and membrane disintegration.[5][8]

  • Impairment of Adhesion: The ability of bacteria to adhere to host epithelial cells is often a crucial first step in infection. Bismuth has been demonstrated to impair the adherence of H. pylori to gastric epithelial cells.[2][8]

  • Disruption of Iron Homeostasis: While the antimicrobial effect of bismuth mimics that of iron starvation, studies indicate it does not necessarily deplete intracellular iron. Instead, it appears to disrupt iron homeostasis pathways, contributing to its toxic effect on bacteria like P. aeruginosa.[9][10]

Bismuth_Citrate_Mechanism_of_Action cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell BC This compound Uptake Uptake BC->Uptake releases Bi³⁺ Targets Intracellular Bi³⁺ Uptake->Targets Mechanism5 Membrane Destabilization Uptake->Mechanism5 Direct Effect on Membrane Mechanism1 Enzyme Inactivation (e.g., Urease, Catalase) Targets->Mechanism1 Mechanism2 Inhibition of Protein & Cell Wall Synthesis Targets->Mechanism2 Mechanism3 Disruption of ATP Synthesis Targets->Mechanism3 Mechanism4 Disruption of Iron Homeostasis Targets->Mechanism4 Effect Bacteriostatic / Bactericidal Effect Mechanism1->Effect Mechanism2->Effect Mechanism3->Effect Mechanism4->Effect Mechanism5->Effect

Caption: Multifaceted antimicrobial mechanisms of this compound.

Spectrum of Antimicrobial Activity & Quantitative Data

This compound demonstrates activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy is most pronounced against Helicobacter pylori.[7] However, significant inhibitory and bactericidal effects have also been documented against other pathogens, including Clostridium difficile and Porphyromonas gingivalis.[11][12] The tables below summarize the quantitative data on the antimicrobial activity of various bismuth compounds.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bismuth Compounds against Various Bacteria

MicroorganismBismuth CompoundMIC Range (µg/mL)MBC (µg/mL)Reference(s)
Helicobacter pyloriColloidal Bismuth Subcitrate (CBS)1 - 8-[13][14]
Helicobacter pyloriBismuth Potassium Citrate2 - 16-[13][14]
Helicobacter pyloriBismuth Subsalicylate (BSS)4 - 32-[13][14]
Porphyromonas gingivalisColloidal Bismuth Subcitrate (CBS)18.7537.5[12]
Clostridium difficileSynthetic Bismuth Compounds< 1-[11]
P. aeruginosa, S. aureus, P. mirabilisBismuth Subnitrate / BiNPs> 1280-[15]

Note: The high MIC values for P. aeruginosa and S. aureus suggest low direct activity for the tested compounds, but do not preclude their use as synergistic agents.

Synergistic Activity with Antibiotics

A significant attribute of this compound is its ability to act synergistically with a wide array of antibiotics, enhancing their efficacy and potentially overcoming existing resistance mechanisms.[16][17] This makes it a cornerstone of quadruple therapies for H. pylori eradication.[6][18]

  • H. pylori : Bismuth compounds have demonstrated synergistic activity with antibiotics such as metronidazole (B1676534) and tetracycline (B611298), forming the basis of effective eradication regimens.[19] This effect is particularly valuable in overcoming metronidazole resistance.[6]

  • P. aeruginosa : Bismuth-based drugs can sensitize multidrug-resistant P. aeruginosa to multiple classes of antibiotics, including tetracyclines, macrolides, and quinolones.[10] The proposed mechanism involves the disruption of bacterial iron homeostasis, which facilitates the accumulation of antibiotics inside the bacterial cell.[10]

  • C. pyloridis : An early study demonstrated synergy between bismuth subcitrate and the older quinolone, oxolinic acid.[20]

While many studies confirm synergy, some have reported inconsistent or additive effects rather than true synergy, suggesting that the interaction can be dependent on the specific strains and antibiotics tested.[13]

Table 2: Summary of Synergistic Effects of Bismuth Compounds with Antibiotics

MicroorganismAntibiotic(s)Bismuth CompoundKey FindingReference(s)
Helicobacter pyloriMetronidazole, TetracyclineColloidal Bismuth SubcitrateHighly effective eradication in combination therapy.[19]
Helicobacter pyloriClarithromycin, MetronidazoleBismuth CompoundsIn vitro synergistic effect against resistant strains.[16]
Pseudomonas aeruginosa (MDR)Tetracyclines, Macrolides, QuinolonesBismuth Subsalicylate, CBSSensitizes bacteria to antibiotics by disrupting iron homeostasis.[10][17]
Campylobacter pyloridisOxolinic Acid (a quinolone)Bismuth SubcitrateSynergistic activity observed against all tested strains.[20]

Experimental Protocols

Accurate determination of antimicrobial activity is fundamental to research. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.

MIC_Determination_Workflow A Prepare Serial Dilutions of this compound in a 96-well microtiter plate C Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls. A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) C->D E Visually inspect wells for turbidity (bacterial growth) D->E F Determine MIC: The lowest concentration with no visible growth. E->F

Caption: Workflow for MIC determination via broth microdilution.

Protocol Steps:

  • Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium) to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate under conditions suitable for the test organism (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and an antibiotic).

Checkerboard_Assay_Workflow A Prepare 2D matrix in a 96-well plate. Drug A (this compound) diluted horizontally. Drug B (Antibiotic) diluted vertically. B Inoculate the entire plate with a standardized bacterial suspension A->B C Incubate plate under appropriate conditions B->C D Observe for growth inhibition in each well C->D E Calculate Fractional Inhibitory Concentration (FIC) Index for each well showing no growth D->E F Interpret FIC Index: ≤0.5: Synergy >0.5 to 4.0: Additive/Indifference >4.0: Antagonism E->F

Caption: Workflow for synergy testing using the checkerboard assay.

Protocol Steps:

  • Plate Setup: A 96-well plate is set up where concentrations of this compound are serially diluted along the x-axis, and concentrations of the second antimicrobial (antibiotic) are serially diluted along the y-axis. This creates a matrix of unique concentration combinations.

  • Inoculation: The plate is inoculated with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Collection: After incubation, the plate is examined for growth inhibition. The MIC of each drug alone and the MIC of the drugs in combination are determined.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

    • FIC of Drug A = (MIC of A in combination) / (MIC of A alone)

    • FIC of Drug B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation: The interaction is classified based on the FIC Index. Synergy is typically defined as an FIC index of ≤ 0.5. An additive or indifferent effect is indicated by an index > 0.5 to 4.0, and antagonism by an index > 4.0.

Conclusion and Future Directions

The available evidence strongly supports the antimicrobial efficacy of this compound, particularly against H. pylori. Its multifaceted mechanism of action, low potential for resistance development, and synergistic properties with existing antibiotics position it as a valuable therapeutic agent.[3][6] Future research should focus on expanding the investigation to a broader range of multidrug-resistant pathogens. Elucidating the precise molecular interactions that drive its synergistic effects could pave the way for the rational design of new combination therapies. Furthermore, the development of novel bismuth-containing compounds or formulations could enhance bioavailability and broaden their clinical applications beyond gastrointestinal diseases.[21]

References

Bismuth Citrate's Mechanism of Action Against Helicobacter pylori: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth salts, particularly bismuth citrate (B86180), have been a cornerstone in the management of Helicobacter pylori infections for centuries. Their efficacy, especially in combination with antibiotics, is well-documented, yet the intricate molecular mechanisms underpinning their bactericidal and bacteriostatic effects are a subject of ongoing research. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of bismuth citrate against H. pylori, focusing on its profound impact on bacterial enzyme function, cell envelope integrity, and adhesion to the gastric mucosa. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Helicobacter pylori, a Gram-negative bacterium, colonizes the gastric mucosa of a significant portion of the global population, leading to a spectrum of gastroduodenal diseases, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The therapeutic armamentarium against H. pylori has traditionally included a combination of proton pump inhibitors and antibiotics. However, the escalating prevalence of antibiotic resistance necessitates the exploration of alternative and adjunctive therapeutic strategies. Bismuth compounds, such as colloidal bismuth subcitrate (CBS) and ranitidine (B14927) this compound (RBC), have demonstrated significant efficacy in H. pylori eradication regimens, often overcoming antibiotic resistance.[1][2][3] This guide delineates the core mechanisms through which this compound exerts its anti-H. pylori effects.

Multifaceted Mechanisms of Action

The antibacterial activity of this compound against H. pylori is not attributed to a single mode of action but rather a coordinated assault on multiple physiological fronts of the bacterium.[3][4][5] These can be broadly categorized into:

  • Enzyme Inhibition: Bismuth ions (Bi³⁺) are highly reactive with sulfhydryl groups in amino acids, leading to the inactivation of critical bacterial enzymes.[6][7]

  • Disruption of Cell Envelope Integrity: Bismuth accumulates in the bacterial cell wall and periplasmic space, causing structural damage and compromising membrane function.[3][8][9]

  • Inhibition of Adhesion: Bismuth compounds interfere with the ability of H. pylori to adhere to the gastric epithelial cells, a crucial step for colonization and pathogenesis.[3][4][10]

  • Impediment of Proton Entry and ATP Synthesis: Bismuth disrupts bacterial energy metabolism by inhibiting ATP synthesis and impeding proton entry, which is crucial for survival in the acidic gastric environment.[1][3][6][11]

The following sections will delve into the experimental evidence supporting each of these mechanisms.

Enzyme Inhibition: A Targeted Disruption of Bacterial Metabolism

This compound's ability to inhibit key H. pylori enzymes is a cornerstone of its bactericidal action.

Urease Inhibition

H. pylori's survival in the acidic stomach is heavily reliant on its urease enzyme, which hydrolyzes urea (B33335) to produce ammonia, thereby neutralizing gastric acid. While early in vitro studies suggested direct inhibition of urease by bismuth, in vivo evidence points to a more complex interaction.[1] Bismuth appears to have a more significant inhibitory effect on urease activity in permeabilized bacteria compared to intact ones, suggesting that access to the cytoplasmic enzyme is a limiting factor.[1] The mechanism likely involves the displacement of nickel ions (Ni²⁺), a critical cofactor for urease activity, by bismuth ions (Bi³⁺).[1][12]

F1-ATPase Inhibition

The F1-ATPase is a crucial enzyme in bacterial energy metabolism, responsible for ATP synthesis. Bismuth subcitrate has been shown to inhibit the Mg²⁺-dependent F1-ATPase activity in H. pylori.[6][7] This inhibition is believed to be mediated by the interaction of bismuth with sulfhydryl groups of the enzyme.[6][7] This action can be prevented and even reversed by the addition of sulfhydryl-containing compounds like glutathione (B108866).[6][7]

Phospholipase A2 (PLA2) Inhibition

H. pylori secretes phospholipase A2, an enzyme that can damage the gastric mucosal barrier. Ranitidine this compound (RBC) has been demonstrated to exert a dose-dependent, uncompetitive inhibition of PLA2 activity from both H. pylori and Naja naja venom.[13] This inhibitory effect is not overcome by calcium, suggesting a mechanism independent of calcium displacement from the enzyme's active site.[13] By inhibiting this degradative enzyme, bismuth helps in preserving the integrity of the gastric mucosal barrier.[13]

Other Enzymatic Targets

Bismuth has been reported to inhibit other essential enzymes in H. pylori, including catalase and lipase.[14][15] The inhibition of these enzymes further disrupts the bacterium's metabolic and defense mechanisms.

Disruption of the Glycocalyx-Cell Wall and Membrane Function

One of the most visually dramatic effects of bismuth on H. pylori is the disruption of its cell envelope.

Ultrastructural Evidence

Transmission electron microscopy (TEM) studies have provided compelling visual evidence of bismuth's impact on H. pylori morphology.[8][16] Exposure to bismuth salts leads to:

  • Cellular swelling and distortion.[8][16]

  • Blebbing of the membrane-cell wall.[8]

  • Formation of electron-dense aggregates, identified as bismuth, within the cytoplasm and at the cell periphery.[8][17]

  • Vacuolization and structural degradation.[12][16]

  • Eruption of the cell wall.[16][18]

These morphological changes are indicative of a compromised cell envelope, leading to loss of structural integrity and ultimately, cell death.[8]

Mechanism of Disruption

The bactericidal activity of bismuth on the cell wall is thought to be similar to that of other polycationic agents.[8] Bismuth ions likely bind to the negatively charged components of the bacterial glycocalyx and outer membrane, displacing divalent cations that are essential for maintaining the structural integrity of the lipopolysaccharide (LPS) layer. This disruption leads to increased membrane permeability and subsequent cell lysis.[8]

Inhibition of Bacterial Adhesion

The adherence of H. pylori to the gastric epithelium is a critical prerequisite for persistent colonization and the subsequent development of disease.[10][19] Bismuth compounds have been shown to effectively inhibit this crucial step.[3][4][20]

Interference with Adhesins

H. pylori possesses a variety of outer membrane proteins, known as adhesins (e.g., BabA, SabA), that mediate its attachment to specific receptors on gastric epithelial cells.[10] While the precise mechanism is still under investigation, it is hypothesized that bismuth compounds may either directly bind to these adhesins, altering their conformation and preventing receptor recognition, or coat the bacterial surface, sterically hindering the interaction between adhesins and their receptors.

Experimental Evidence

In vitro studies have demonstrated a significant reduction in the adherence of H. pylori to cultured gastric epithelial cells in the presence of colloidal bismuth subcitrate.[1] This inhibition of adherence is a key component of bismuth's prophylactic and therapeutic efficacy.

Impediment of Proton Entry and Augmentation of Antibiotic Efficacy

Recent research has shed light on a novel mechanism by which bismuth enhances the efficacy of conventional antibiotic therapies. Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori.[1][11] This action diminishes the fall in cytoplasmic pH that would typically occur in an acidic environment.[11][21] By helping to maintain a more neutral cytoplasmic pH, bismuth promotes the metabolic activity and growth of the bacterium, which in turn increases its susceptibility to growth-dependent antibiotics like amoxicillin.[1][11] This synergistic effect is crucial for overcoming antibiotic resistance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the anti-H. pylori activity of bismuth compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori

Bismuth CompoundMIC Range (μg/mL)Reference(s)
Bismuth Subsalicylate4 - 32[22]
Bismuth Potassium Citrate2 - 16[22]
Colloidal Bismuth Subcitrate1 - 8[22]
Colloidal Bismuth Subcitrate4 - 16[17]

Table 2: Eradication Rates of Bismuth-Based Quadruple Therapies

Therapy RegimenDurationEradication Rate (Intention-to-Treat)Eradication Rate (Per Protocol)Reference(s)
CBS, Metronidazole (B1676534), Tetracycline (B611298)14 days82%90%[2]
Omeprazole (B731), Tetracycline, Metronidazole, Bismuth Subcitrate14 days95%98%[23]
Pantoprazole, Tetracycline, Metronidazole, Bismuth Subcitrate10 days92%95%[24]
Pantoprazole, Tetracycline, Metronidazole, Bismuth Subcitrate14 days92%96%[24]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

Transmission Electron Microscopy (TEM) for Morphological Analysis
  • H. pylori Culture and Treatment: H. pylori strains are cultured in a suitable broth medium. The bacteria are then exposed to a specific concentration of a bismuth compound (e.g., colloidal bismuth subcitrate) for a defined period. A control group without bismuth treatment is also maintained.

  • Fixation: Bacterial cells are harvested by centrifugation and fixed, typically with a solution of glutaraldehyde (B144438) and paraformaldehyde in a buffer (e.g., cacodylate buffer).

  • Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297) to enhance contrast.

  • Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in an epoxy resin.

  • Ultrathin Sectioning: The embedded samples are sectioned into ultrathin slices (typically 60-90 nm) using an ultramicrotome.

  • Imaging: The sections are placed on copper grids and viewed under a transmission electron microscope to observe the ultrastructural changes in the bacteria.[8][16]

F1-ATPase Inhibition Assay
  • Enzyme Preparation: The F1-ATPase is solubilized from H. pylori cells, often by sonication, followed by centrifugation to separate the soluble enzyme fraction.

  • Assay Conditions: The enzyme activity is measured in a reaction mixture containing a buffer at optimal pH (e.g., pH 7.5), Mg²⁺, and ATP.

  • Inhibition Studies: The assay is performed in the presence of varying concentrations of bismuth subcitrate. A control without the inhibitor is run in parallel.

  • Measurement of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, often using a colorimetric method.

  • Reversibility Studies: To test for the involvement of sulfhydryl groups, the assay can be performed in the presence of a sulfhydryl-containing compound like glutathione to see if it prevents or reverses the inhibition by bismuth.[6][7]

Bacterial Adhesion Assay
  • Cell Culture: A human gastric epithelial cell line (e.g., MKN-28) is cultured to confluence in appropriate cell culture plates.

  • Bacterial Preparation: H. pylori is cultured and then labeled, for instance, with a fluorescent dye or an enzyme for later quantification.

  • Adhesion Experiment: The cultured epithelial cells are incubated with the labeled H. pylori in the presence or absence of this compound for a specific duration.

  • Washing: After incubation, non-adherent bacteria are removed by washing the cell monolayers several times with a buffer.

  • Quantification of Adhesion: The number of adherent bacteria is quantified. If fluorescently labeled, the fluorescence intensity can be measured. If enzyme-labeled, a substrate can be added, and the resulting product measured. Alternatively, the cells can be lysed, and the number of viable bacteria determined by plating and colony counting.[25][26]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanisms of action of this compound against H. pylori.

Bismuth_Mechanism_of_Action cluster_bismuth This compound cluster_hpylori Helicobacter pylori cluster_effects Bactericidal/Bacteriostatic Effects Bismuth This compound (Bi³⁺) Enzymes Key Enzymes (Urease, F1-ATPase, PLA2) Bismuth->Enzymes Inhibits CellWall Cell Wall & Membrane Bismuth->CellWall Disrupts Adhesion Adhesion to Gastric Mucosa Bismuth->Adhesion Inhibits ProtonPump Proton Influx Bismuth->ProtonPump Impedes EnzymeInhibition Enzyme Inhibition Enzymes->EnzymeInhibition WallDisruption Cell Wall Disruption & Lysis CellWall->WallDisruption AdhesionInhibition Inhibition of Colonization Adhesion->AdhesionInhibition MetabolicStress Metabolic Stress & Increased Antibiotic Susceptibility ProtonPump->MetabolicStress

Caption: Overview of the multifaceted mechanism of action of this compound against H. pylori.

Experimental_Workflow_TEM cluster_workflow TEM Experimental Workflow Start H. pylori Culture Treatment Treatment with This compound Start->Treatment Fixation Fixation (Glutaraldehyde) Treatment->Fixation PostFixation Post-fixation & Staining (Osmium Tetroxide, Uranyl Acetate) Fixation->PostFixation Dehydration Dehydration (Ethanol Series) PostFixation->Dehydration Embedding Embedding in Resin Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Imaging TEM Imaging Sectioning->Imaging

Caption: Experimental workflow for Transmission Electron Microscopy (TEM) of H. pylori.

Adhesion_Inhibition_Pathway cluster_interaction Bacterial-Host Interaction HPylori H. pylori Adhesins Adhesins (e.g., BabA, SabA) HPylori->Adhesins Receptors Host Cell Receptors Adhesins->Receptors Binds to GastricCell Gastric Epithelial Cell GastricCell->Receptors Colonization Bacterial Colonization Receptors->Colonization Leads to Bismuth This compound Inhibition Inhibition of Adhesion Bismuth->Inhibition Inhibition->Adhesins Blocks

Caption: Logical relationship of this compound's inhibition of H. pylori adhesion.

Conclusion

The mechanism of action of this compound against H. pylori is a compelling example of a multi-targeted antimicrobial strategy. By simultaneously disrupting critical enzymatic functions, compromising cell envelope integrity, preventing colonization, and enhancing the efficacy of antibiotics, bismuth compounds remain a vital component in the fight against this persistent pathogen. A thorough understanding of these intricate mechanisms is paramount for the development of novel and more effective therapeutic regimens to combat H. pylori infections, particularly in the era of rising antibiotic resistance. This guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of bismuth.

References

structural characterization of bismuth citrate compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Characterization of Bismuth Citrate (B86180) Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key analytical techniques employed in the . Bismuth-based pharmaceuticals, such as Colloidal Bismuth Subcitrate (CBS) and Ranitidine Bismuth Citrate (RBC), are crucial in treating gastrointestinal disorders, including peptic ulcers and Helicobacter pylori infections.[1][2] A thorough understanding of their structure at both the molecular and supramolecular levels is essential for drug development, quality control, and elucidating their mechanisms of action. This document details the experimental protocols and presents key quantitative data for the primary analytical methods used in this field.

Synthesis and Crystallization

The begins with their synthesis and, where possible, crystallization. The amorphous nature of many commercial preparations like CBS necessitates the synthesis of crystalline analogues to permit detailed structural analysis by methods like X-ray crystallography.[3]

General Synthesis Protocol

This compound compounds are typically synthesized via precipitation reactions in aqueous solutions. The speciation of Bi(III)-citrate complexes is highly dependent on pH, temperature, and the molar ratio of reactants.[1][4]

A common protocol involves:

  • Preparation of Bismuth Solution: Dissolving a bismuth salt, such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), in an acidic medium (e.g., nitric acid, acetic acid) to prevent hydrolysis.[4][5]

  • Preparation of Citrate Solution: Dissolving citric acid or a citrate salt (e.g., trisodium (B8492382) citrate) in purified water.[4][6]

  • Reaction: Adding the bismuth nitrate solution to the citrate solution under controlled conditions. The molar ratio of citrate to bismuth is critical and is often kept slightly in excess (e.g., 1.1:1) to ensure complete reaction.[4]

  • Precipitation: The reaction is typically conducted at an elevated temperature (e.g., 50-80°C) for several hours to facilitate the formation of the desired this compound precipitate, often with the composition BiC₆H₅O₇.[2][6][7]

  • Isolation and Purification: The resulting solid precipitate is isolated by filtration, washed with purified water to remove unreacted starting materials and byproducts, and subsequently dried.[6]

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step for definitive structural elucidation.

A representative protocol for crystallizing a this compound complex is as follows: [1]

  • Dissolution: Dissolve a synthesized this compound compound (e.g., from a commercial source like CBS) in a suitable solvent system. The solubility is often pH-dependent, decreasing significantly in acidic conditions.[1]

  • pH Adjustment: Adjust the pH of the solution. For instance, crystals of K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O were obtained by adjusting a CBS solution to pH ≈ 3 with dilute HCl.[1]

  • Slow Evaporation: Allow the filtrate to stand at room temperature for several days. Slow evaporation of the solvent encourages the formation of large, well-ordered single crystals.

  • Isolation: Carefully isolate the formed crystals from the mother liquor for subsequent analysis.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, coordination environments, and supramolecular assembly.

Experimental Protocol (Single-Crystal X-ray Diffraction)
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or -173°C) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

  • Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to achieve the best fit with the experimental diffraction data.

Data Presentation: Crystallographic Data

The analysis of various this compound complexes has revealed that they often form dimeric [Bi₂(cit)₂]²⁻ units as basic building blocks, which then assemble into complex polymeric architectures through citrate and hydrogen bonding bridges.[3][8][9]

Compound Formula Crystal System Space Group Unit Cell Parameters Bi-Bi Distance (Å) Reference
Complex 1K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂OMonoclinicC2/ca = 16.860(4) Å, b = 12.395(2) Å, c = 10.328(3) Å, β = 91.79(2)°6.11[10]
Complex 2K(NH₄)[Bi₂(cit)₂(H₂O)₂]·(H₂O)₄MonoclinicP2₁/na = 10.923(2) Å, b = 15.424(2) Å, c = 15.037(2) Å, β = 105.67(1)°-[3][10]
CBS at pH 3K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O--Three dinuclear units with Bi···Bi separations from 5.735 to 6.082 Å5.735 - 6.082[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. ¹H and ¹³C NMR provide information about the citrate ligand, while ²⁰⁹Bi NMR can, in principle, probe the bismuth center directly.

Experimental Protocol
  • Sample Preparation: Dissolve an accurately weighed sample of the this compound compound in a suitable deuterated solvent (e.g., D₂O). The concentration is typically in the range of 5-20 mg/mL.

  • pH Dependence: Since the structure of this compound is highly pH-dependent, spectra are often recorded at various pD values (the equivalent of pH in D₂O) to monitor structural changes.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, techniques like Cross Polarization/Magic Angle Spinning (CP/MAS) are used for solid-state analysis.[9]

  • ²⁰⁹Bi NMR: Acquiring ²⁰⁹Bi NMR spectra is challenging due to its large quadrupole moment, which leads to extremely broad signals.[11] Spectra are typically acquired on specialized instruments and referenced against a saturated solution of Bi(NO₃)₃ in concentrated HNO₃.[11]

Data Presentation: NMR Spectral Data

In solution, the behavior of this compound complexes is dynamic. At low pH (<7), rapid ligand exchange is often observed, resulting in averaged signals in the NMR spectrum.[3] In the solid state, NMR can distinguish different coordination environments.

Technique Observation Interpretation Reference
¹H & ¹³C NMR (Solution)Broadening of citrate signals upon coordination to Bi(III). pH-dependent chemical shifts.Indicates ligand binding and exchange dynamics. Changes in speciation with pH.[3]
¹³C CP/MAS NMR (Solid)Multiple resonances for carboxylate and alkoxide carbons.Confirms the presence of citrate in different coordination modes within the solid-state polymeric structure.[9]
²⁰⁹Bi NMRVery broad linewidths (often > 3000 Hz).Reflects the low symmetry of the Bi(III) coordination environment. Limited to highly symmetric species.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions in a sample, allowing for the identification of molecular species and their fragments. Electrospray Ionization (ESI-MS) is particularly useful for studying species in solution, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for highly sensitive elemental analysis.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., water, methanol).

  • Infusion: Infuse the solution directly into the ESI source at a low flow rate.

  • Ionization: Apply a high voltage to the solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio to generate a mass spectrum.

Data Presentation: Mass Spectrometry Data

ESI-MS studies on acidic aqueous solutions of this compound complexes have helped identify the various species present in solution.

Technique Observed Species (m/z) Interpretation Reference
ESI-MS[Bi(cit)]⁻, [Bi(cit)₂]⁵⁻, [Bi₂(cit)₂]²⁻Identification of mononuclear and dinuclear this compound anions in solution.[9]
ICP-MSUltra-trace detection of BiUsed for pharmacokinetic studies to measure bismuth concentrations in biological samples (e.g., serum) after administration of CBS.[12]

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), monitor the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference. These methods are used to study thermal stability, decomposition pathways, and hydration states.

Experimental Protocol (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a sample pan (e.g., alumina (B75360) or platinum).

  • Heating Program: Place the pan in the TGA furnace. Heat the sample according to a defined temperature program (e.g., a linear ramp of 10°C/min) up to a final temperature (e.g., 800°C).

  • Atmosphere: Conduct the analysis under a controlled atmosphere, such as inert nitrogen or reactive air.

  • Data Recording: Continuously record the sample's mass as a function of temperature. The final decomposition product is typically bismuth(III) oxide (Bi₂O₃).[4][13]

Data Presentation: Thermal Decomposition Data

TGA of this compound typically shows a multi-stage decomposition process.

Compound Temperature Range (°C) Mass Loss (%) Associated Process Reference
This compound (BiC₆H₅O₇)100 - 250VariableLoss of water molecules (dehydration).[4][13]
This compound (BiC₆H₅O₇)250 - 450~46%Decomposition of the citrate moiety and formation of Bi₂O₃. Exothermic effects are observed in this range.[4][13]

// Central Node central [label="this compound\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5];

// Primary Techniques xrd [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms (B15284909) [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermal [label="Thermal Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Information Derived xrd_info [label="Solid-State Structure\n(3D Atomic Arrangement)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; nmr_info [label="Solution Structure\n& Dynamics", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ms_info [label="Molecular Species\nin Solution", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; thermal_info [label="Thermal Stability\n& Composition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee]; central -> {xrd, nmr, ms, thermal}; xrd -> xrd_info [label="Provides"]; nmr -> nmr_info [label="Provides"]; ms -> ms_info [label="Provides"]; thermal -> thermal_info [label="Provides"]; } } Caption: Logical diagram of complementary structural characterization techniques.

References

An In-depth Technical Guide to the Solubility of Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bismuth citrate (B86180) in various solvents. The information is intended to support research, development, and formulation activities involving this important pharmaceutical compound.

Executive Summary

Bismuth citrate, a salt of bismuth and citric acid, is a key active pharmaceutical ingredient, particularly in the treatment of gastrointestinal disorders such as peptic ulcers and Helicobacter pylori infections. Its therapeutic efficacy is intrinsically linked to its solubility, which governs its bioavailability and interaction with biological targets. This document details the solubility profile of this compound in aqueous and organic solvents, provides experimental protocols for solubility determination, and illustrates relevant biological pathways and synthetic workflows.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent system and the pH of the medium. While it is sparingly soluble in water and most organic solvents, its solubility increases significantly in alkaline solutions and in the presence of citrate ions.

Aqueous Solubility

This compound is generally considered to be insoluble or very slightly soluble in water under neutral conditions. However, its solubility is markedly influenced by pH. In acidic environments, the solubility of this compound tends to increase due to the formation of various soluble bismuth species.[1] Conversely, in alkaline conditions, particularly in the presence of ammonia (B1221849) or alkali citrates, this compound dissolves to form complex citratobismuthate(III) ions.[2]

Organic Solubility

This compound is reported to be insoluble in common organic solvents such as alcohol and ether.[3] There are conflicting reports regarding its solubility in dimethyl sulfoxide (B87167) (DMSO). One study suggests solubility of up to 50% in DMSO for a local lymph node assay, while another describes its solubility in DMSO as "very limited".[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

Solvent SystemTemperatureSolubilityReference
Water20 °C0.053 g/L[5]
Physiological Saline37 °C~170 mg/L
Sodium Citrate Buffer (10 mM, pH 11)Not Specified2 mg/mL
Hank's Balanced Salt Solution (HBSS)Not Specified100 µg/mL
Cell Culture MediumNot Specified20-50 µg/mL
Ammonia SolutionNot SpecifiedSoluble[2]
Alkali Citrate SolutionsNot SpecifiedSoluble[2]
AlcoholNot SpecifiedInsoluble[2]
EtherNot SpecifiedInsoluble[2]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for quality control and formulation development. The United States Pharmacopeia (USP) provides a standardized method for the determination of soluble bismuth.[6][7]

USP Method for Determination of Soluble Bismuth

This method quantifies the amount of bismuth that dissolves in water under specific conditions.

Materials:

  • This compound powder

  • Deionized water

  • Nitric acid

  • Bismuth standard solution for Atomic Absorption Spectrophotometry

  • Mechanical stirrer

  • Filter paper (0.1-µm or finer porosity)

  • Atomic Absorption Spectrophotometer (AAS) with a bismuth hollow-cathode lamp

Procedure:

  • Sample Preparation: Prepare a suspension of 5.0 g of this compound in 100 mL of deionized water.

  • Equilibration: Stir the suspension using a mechanical stirrer for 2 hours at a controlled temperature.

  • Filtration: Filter the suspension through a filter paper with a pore size of 0.1 µm or finer to separate the undissolved solid.

  • Sample Analysis:

    • Take a 10.0 mL aliquot of the clear filtrate.

    • Acidify the filtrate with 0.1 mL of nitric acid.

    • Analyze the concentration of bismuth in the acidified filtrate using an Atomic Absorption Spectrophotometer at a wavelength of 223.06 nm.

  • Quantification: Compare the absorbance of the sample solution with that of a known standard solution of bismuth to determine the concentration of soluble bismuth.

Mechanism of Action and Relevant Pathways

The therapeutic effects of this compound, particularly against Helicobacter pylori, are multifaceted. Bismuth compounds are known to interfere with several key bacterial processes.

Inhibition of H. pylori Urease

One of the primary mechanisms of action is the inhibition of the bacterial enzyme urease.[8] Urease is essential for H. pylori to survive in the acidic environment of the stomach by neutralizing gastric acid. Bismuth ions (Bi³⁺) bind to the active site of urease, inactivating the enzyme and rendering the bacterium susceptible to the acidic milieu.

H_pylori_Urease_Inhibition cluster_stomach Gastric Lumen (Acidic pH) Urea Urea Urease Urease (Active Site) Urea->Urease Substrate NH3_CO2 Ammonia (NH3) + Carbon Dioxide (CO2) Neutralization Neutralization of Gastric Acid NH3_CO2->Neutralization Hpylori H. pylori Hpylori->Urease Urease->NH3_CO2 Catalysis InactiveUrease Inactive Urease Urease->InactiveUrease BismuthCitrate This compound Bi3_ions Bi³⁺ ions BismuthCitrate->Bi3_ions Dissolution Bi3_ions->Urease Inhibition (Binding to Active Site) NoSurvival Bacterial Death InactiveUrease->NoSurvival Survival Bacterial Survival Neutralization->Survival Ranitidine_Bismuth_Citrate_Synthesis cluster_process Synthesis of Ranitidine this compound start Start suspend Suspend this compound in Water start->suspend add_ranitidine Add Ranitidine Base suspend->add_ranitidine add_ammonia Add Ammonia Water (Adjust pH to 6-12) add_ranitidine->add_ammonia react Reaction (4-64 °C) add_ammonia->react monitor Monitor pH until Neutral react->monitor filter Filter Reaction Mixture monitor->filter pH is Neutral dry Spray Drying filter->dry end Final Product: Ranitidine this compound dry->end

References

Unraveling the Thermal Behavior of Bismuth Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of bismuth citrate (B86180), a compound of significant interest in the pharmaceutical industry. By understanding its thermal properties, researchers can ensure stability during storage, processing, and formulation of bismuth-containing active pharmaceutical ingredients (APIs). This document details the key decomposition stages, final products, and the analytical methodologies used for characterization, presented in a format tailored for scientific and research applications.

Thermal Decomposition Profile of Bismuth Citrate

The thermal decomposition of this compound is a multi-stage process that begins with the loss of water molecules and culminates in the formation of bismuth(III) oxide. The precise temperatures and intermediate products can vary slightly depending on factors such as particle size and the heating atmosphere.[1]

A key initial step is dehydration, followed by the decomposition of the citrate ligand.[2] The process generally proceeds through the formation of intermediate species, which may include bismuth subcarbonate and bismuth oxide acetate, before the final stable oxide is formed at higher temperatures.[2]

Table 1: Summary of Thermal Decomposition Stages of this compound

Temperature Range (°C)EventDecomposition ProductsAnalytical Technique(s)
< 100Evaporation of adsorbed water-TGA
100 - 200Dehydration (loss of water of hydration)This compound (anhydrous)TGA/DTA
~200 - 320Decomposition of the citrate groupBismuth subcarbonate, Bismuth oxide acetateTGA/DTA, FTIR
> 300 - 420Final decomposition and oxidationα-Bi2O3, γ-Bi2O3TGA/DTA, XRD

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

The final decomposition product is typically the monoclinic α-phase of bismuth(III) oxide (Bi2O3).[2] However, depending on the heating and cooling conditions, a partial phase transition to the cubic γ-Bi2O3 may be observed at temperatures above 600°C.[2]

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a thorough characterization of the thermal decomposition of this compound. The following sections detail the typical experimental protocols for the key analytical methods employed.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques are fundamental for determining decomposition temperatures and mass losses.

Experimental Workflow for TGA/DTA Analysis

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DTA Instrument cluster_data Data Analysis p1 Weigh 5-10 mg of This compound p2 Place in alumina (B75360) or platinum crucible p1->p2 Load a1 Set temperature program: 25°C to 800°C p2->a1 Place in Instrument a2 Set heating rate: e.g., 10 °C/min a3 Set atmosphere: Air or Nitrogen at a flow rate of 20-50 mL/min d1 Plot Mass vs. Temperature (TGA) a3->d1 Collect Data d2 Plot Heat Flow vs. Temperature (DTA) a3->d2 d3 Identify decomposition stages and mass losses d1->d3 d2->d3

Caption: Workflow for TGA/DTA analysis of this compound.

Methodology: A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). The analysis is performed using a simultaneous TGA/DTA instrument. The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, commonly 10 °C/min, under a controlled atmosphere of either flowing air or an inert gas like nitrogen.[2] The mass loss and thermal events are recorded continuously.

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases of the solid decomposition products at different temperatures.

Methodology: To analyze the crystalline structure of the residues after thermal decomposition, this compound samples are heated to specific temperatures (e.g., 300°C, 500°C, 800°C) in a furnace, held for a period to ensure complete transformation, and then cooled to room temperature. The resulting residues are gently ground and mounted on a sample holder for XRD analysis. Powder XRD patterns are typically collected using a diffractometer with Cu Kα radiation. The resulting diffraction patterns are then compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[2][3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to monitor the changes in chemical bonding during the decomposition process by identifying the functional groups present in the sample at various temperatures.

Methodology: FTIR spectra are collected for the initial this compound and for the residues obtained after heating to different temperatures. A small amount of the sample is typically analyzed using an attenuated total reflectance (ATR) accessory. The spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹). By observing the disappearance of characteristic absorption bands of the citrate ligand (e.g., C-H, C=O, O-H stretches) and the appearance of new bands corresponding to the decomposition products (e.g., Bi-O vibrations), the chemical transformation can be tracked.[2][4]

Decomposition Pathway

The thermal decomposition of this compound can be visualized as a series of transformations leading to the final stable oxide.

Chemical Transformation Pathway of this compound

Decomposition_Pathway BC_H2O This compound Monohydrate (BiC6H5O7·H2O) BC Anhydrous this compound (BiC6H5O7) BC_H2O->BC ~100-200°C (Dehydration) Intermediates Intermediate Phases (e.g., Bismuth Subcarbonate, Bismuth Oxide Acetate) BC->Intermediates ~200-320°C (Citrate Decomposition) Bi2O3_alpha α-Bismuth Oxide (α-Bi2O3) Intermediates->Bi2O3_alpha > 300-420°C (Final Decomposition) Bi2O3_gamma γ-Bismuth Oxide (γ-Bi2O3) Bi2O3_alpha->Bi2O3_gamma > ~600°C (Phase Transition)

Caption: Thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its application in the pharmaceutical industry. A thorough understanding of its decomposition pathway, facilitated by the analytical techniques outlined in this guide, is essential for ensuring product quality, stability, and efficacy. The multi-stage decomposition, initiated by dehydration and culminating in the formation of bismuth(III) oxide, is well-characterized by a combination of thermogravimetric analysis, differential thermal analysis, X-ray diffraction, and Fourier-transform infrared spectroscopy. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and materials science.

References

Spectroscopic Properties of Bismuth Citrate Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth citrate (B86180) complexes are of significant interest to researchers, scientists, and drug development professionals due to their therapeutic applications, particularly as anti-ulcer agents. A thorough understanding of their structural and dynamic properties is crucial for the development of new and improved bismuth-based pharmaceuticals. Spectroscopic techniques are indispensable tools for elucidating the complex structures and behaviors of these compounds in both solid and solution states. This guide provides a comprehensive overview of the key spectroscopic properties of bismuth citrate complexes, details the experimental protocols for their characterization, and presents relevant data in a structured format for easy comparison.

Core Spectroscopic Techniques and Findings

The characterization of this compound complexes relies on a suite of spectroscopic methods, each providing unique insights into their molecular structure, bonding, and dynamics.

1. Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering detailed information about functional groups and the coordination environment of the bismuth ion.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups within this compound and understanding their involvement in complexation. The comparison of the FTIR spectrum of this compound with that of citric acid reveals significant shifts, particularly in the regions associated with the carboxyl and hydroxyl groups.[1] In the IR spectrum of anhydrous neutral this compound (BiC6H5O7), the absence of broad absorption bands below 3000 cm⁻¹ suggests the lack of extensive hydrogen bonding.[2] A narrow band around 3460 cm⁻¹ is indicative of a free hydroxyl group.[2] The shifting of the C=O stretching vibration of the central carboxyl group from around 1736 cm⁻¹ in citric acid to approximately 1575 cm⁻¹ in this compound indicates coordination of this group to the bismuth ion.[3]

  • Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the overall structure of this compound complexes. The Raman spectra of synthesized and commercial this compound show no significant differences, confirming their structural identity.[4][5] The spectra of this compound are distinct from that of citric acid, with the disappearance of certain citric acid peaks in the complex, indicating coordination.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of this compound complexes in solution. Both ¹H and ¹³C NMR are employed to understand ligand exchange and coordination.

  • ¹H and ¹³C NMR: The solution behavior of this compound complexes is highly dependent on pH. At low pH (<7), rapid ligand exchange is observed, leading to an averaging of the signals for all citrate molecules on the NMR timescale.[6] This indicates a dynamic equilibrium where citrate ligands are not rigidly bound to the bismuth ion. Conversely, at high pH, the citrate is less coordinated to the Bi(III) ion.[6] The diamagnetic nature of bismuth(III) allows for the elucidation of coordination through ¹H NMR.[7] Solid-state cross-polarization/magic angle spinning (CP/MAS) ¹³C NMR has been used to identify the presence of protonated organic moieties in the polymeric frameworks of this compound complexes.[8]

  • ²⁰⁹Bi NMR: Bismuth has one NMR active nucleus, ²⁰⁹Bi. However, it is a quadrupolar nucleus and yields very broad signals over a wide chemical shift range, making high-resolution NMR challenging.[9] Consequently, its application in the routine characterization of this compound complexes is limited.

3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying the composition and structure of this compound complexes, particularly in solution.

  • Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is highly effective for characterizing the behavior of this compound complexes in solution and identifying various cluster species that may form.[1] This technique has been used to study the behavior of protonated amine-bismuth citrate complexes in acidic aqueous solutions.[8]

4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complexes and their interactions with other molecules. While this compound itself does not have strong chromophores in the visible region, UV-Vis spectroscopy is useful for studying its complexation with other molecules, such as thiols. For instance, the formation of complexes between colloidal bismuth subcitrate (CBS) and thiols like glutathione (B108866) can be monitored by changes in the UV-Vis spectrum.[10]

5. X-ray Absorption Spectroscopy (XAS)

X-ray absorption spectroscopy provides information about the local coordination environment and oxidation state of the bismuth atoms. Studies on bismuth-containing glasses have used XAS to determine Bi-O bond distances and coordination numbers, revealing a Bi³⁺O₃ nearest-neighbor environment with Bi–O distances around 2.13 Å.[11] While specific XAS data for simple this compound is not abundant in the provided results, this technique holds potential for detailed structural analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound complexes.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
~3460Free O-H stretching[2]
1575C=O stretching of coordinated central carboxyl group[3]

Table 2: Raman Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
Various peaksThe Raman spectra of synthesized and commercial this compound are virtually identical, indicating structural similarity. Specific peak assignments are complex and depend on the specific form of the complex.[4][5]

Table 3: NMR Spectroscopy Data for this compound Complexes

NucleusObservationConditionsReference
¹H, ¹³CRapid ligand exchange, averaged signalsLow pH (<7)[6]
¹H, ¹³CReduced coordinationHigh pH[6]
¹³C (Solid-State)Identification of protonated organic moieties in polymeric frameworksCP/MAS[8]
²⁰⁹BiVery broad signals, limited high-resolution dataN/A[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound complexes.

1. Synthesis of this compound

  • Solid-Liquid Reaction: Anhydrous neutral this compound (BiC6H5O7) can be synthesized by the interaction of oxohydroxobismuth(III) nitrate (B79036) trihydrate with aqueous solutions of citric acid.[2] The process temperature and the concentration of citrate ions are critical parameters that influence the rate of ion exchange and the final product composition.[2]

  • Precipitation from Solution: this compound can also be obtained by precipitation from bismuth-containing nitrate solutions upon the addition of a citric acid solution. The precipitation is typically carried out in an acidic medium (pH ~0.6).[2]

  • Mechanochemical Synthesis: A solvent-minimized approach involves the mechanochemical grinding of bismuth oxide (Bi₂O₃) and citric acid.[5] This method is considered a green chemistry approach.

2. Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[12]

  • Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer, often with a laser excitation source. Solid samples are typically analyzed directly.[4][5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra of this compound solutions are recorded on a high-resolution NMR spectrometer.[7] Deuterated solvents such as D₂O are commonly used.[7] Solid-state NMR experiments require a specialized spectrometer equipped with a magic angle spinning (MAS) probe.[8]

  • Mass Spectrometry: ESI-MS analysis is performed by dissolving the this compound complex in a suitable solvent and infusing the solution into the electrospray source of a mass spectrometer.[8]

  • UV-Vis Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent and placed in a cuvette. The absorbance is measured over a range of wavelengths.

Visualizations

Experimental Workflow for Synthesis and Characterization of this compound

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (Bismuth Salt + Citric Acid) reaction Reaction (e.g., Precipitation, Mechanochemical) start->reaction product This compound Complex (Solid) reaction->product ir FTIR Spectroscopy product->ir raman Raman Spectroscopy product->raman nmr NMR Spectroscopy (Solution & Solid-State) product->nmr ms Mass Spectrometry (ESI-MS) product->ms uvvis UV-Vis Spectroscopy product->uvvis data Spectroscopic Data (Spectra, Peaks, Shifts) ir->data raman->data nmr->data ms->data uvvis->data interpretation Structural Elucidation & Property Determination data->interpretation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound complexes.

Logical Relationship of Spectroscopic Techniques to Molecular Properties

logical_relationship cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques bismuth_citrate This compound Complex functional_groups Functional Groups & Coordination bismuth_citrate->functional_groups molecular_structure Overall Molecular Structure bismuth_citrate->molecular_structure solution_dynamics Solution Dynamics & Ligand Exchange bismuth_citrate->solution_dynamics composition Composition & Cluster Formation bismuth_citrate->composition electronic_transitions Electronic Transitions bismuth_citrate->electronic_transitions ir_raman IR & Raman Spectroscopy ir_raman->functional_groups ir_raman->molecular_structure nmr NMR Spectroscopy nmr->molecular_structure nmr->solution_dynamics ms Mass Spectrometry ms->composition uvvis UV-Vis Spectroscopy uvvis->electronic_transitions xas X-ray Absorption Spectroscopy xas->functional_groups Coordination Environment

Caption: Relationship between spectroscopic techniques and the molecular properties of this compound they probe.

References

Initial Studies on the Cytotoxicity of Bismuth Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds, long utilized in medicine for their gastrointestinal protective and antimicrobial properties, are increasingly being investigated for their potential as cytotoxic agents in oncology. Bismuth citrate (B86180), a common salt of bismuth, has been a subject of initial studies to determine its efficacy and mechanism of action against various cell lines. This technical guide provides an in-depth overview of these preliminary investigations, focusing on the cytotoxic effects, underlying molecular pathways, and the experimental methodologies used for their evaluation. The primary mechanism of cytotoxicity appears to be the induction of apoptosis, often mediated by the generation of intracellular reactive oxygen species (ROS), although other cell death pathways have been observed. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical pathways and workflows to serve as a comprehensive resource for researchers in the field.

Quantitative Cytotoxicity Data

The cytotoxic effects of bismuth citrate and its related formulations are highly dependent on the cell type, concentration, and duration of exposure. The following tables summarize the quantitative data from initial studies.

Table 1: Cytotoxicity of this compound and Colloidal Bismuth Subcitrate (CBS)

CompoundCell LineExposure TimeConcentrationObserved Effect
This compoundHuman Erythrocytes24 hours≥ 113 µM48% cell death[1]
This compoundHuman Hepatocytes24 hoursUp to 500 µMLow or undetectable cytotoxicity[2]
This compoundHuman Lymphocytes24 hoursUp to 500 µMLow or undetectable cytotoxicity[2]
This compoundRat Testicular Macrophages24 hours6.25 µMSignificant decrease in viability[3]
This compoundRat Testicular Macrophages24 hours50 µMNear-complete cell death[3]
This compoundRat Leydig Cells24 hours1 - 100 µMNo change in viability[3]
Colloidal Bismuth Subcitrate (CBS)Helicobacter pylori24 hours50 µg/mL (Bismuth)Immobilization and loss of viability

Table 2: Cytotoxicity of Ranitidine this compound (RBC)

CompoundCell LineExposure TimeIC50 / CC50 / EC50
Ranitidine this compoundVero E624 hoursEC50: 2.3 µM (Anti-SARS-CoV-2 activity)[4]
Ranitidine this compoundNot SpecifiedNot SpecifiedCC50: 2.2 mM - 2.5 mM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the cited cytotoxicity studies.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed and treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Intracellular ROS Measurement: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay measures intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Cell Seeding: Plate cells in a 24-well plate or other suitable culture vessel and allow them to adhere overnight.

  • Compound Treatment: Treat cells with this compound for the desired duration.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

  • Incubation: Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the mean fluorescence intensity and normalize it to the control group to determine the fold change in ROS production.

Mechanistic Insights and Visualizations

Initial studies suggest that this compound's cytotoxicity is primarily driven by the induction of oxidative stress, leading to programmed cell death.

Signaling Pathways

The predominant proposed mechanism involves the generation of ROS, which disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in apoptosis.

Bismuth_Citrate_Apoptosis_Pathway cluster_cell Cancer Cell BC This compound ROS ↑ Intracellular ROS BC->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes Casp Caspase Activation Mito->Casp Triggers Apop Apoptosis Casp->Apop Executes

Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.

Experimental and Logical Workflows

The investigation of this compound's cytotoxicity follows a logical progression from initial screening to mechanistic studies. The workflow diagram below illustrates this process.

Cytotoxicity_Workflow cluster_workflow General Experimental Workflow Culture Cell Culture (Cancer & Normal Lines) Treat Treatment (this compound Doses) Culture->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanistic Assays (at IC50 concentration) IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay ROSAssay ROS Assay (DCFH-DA) Mechanism->ROSAssay Analysis Data Analysis & Interpretation ApoptosisAssay->Analysis ROSAssay->Analysis

Caption: Standard workflow for evaluating the cytotoxicity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Bismuth Citrate for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of high-purity bismuth citrate (B86180) (BiC₆H₅O₇), a critical active pharmaceutical ingredient (API) in various gastrointestinal therapies. The methodologies outlined are designed to yield a product that meets stringent pharmaceutical-grade specifications, ensuring safety and efficacy.

Introduction

Bismuth citrate is a key component in medications for treating conditions such as peptic ulcers, gastritis, and infections caused by Helicobacter pylori. The therapeutic efficacy and safety of these drugs are directly dependent on the purity of the this compound used. Impurities, particularly heavy metals like lead, copper, and silver, can pose significant health risks. Therefore, robust and reproducible synthesis and purification protocols are paramount.

The most prevalent and effective method for synthesizing high-purity this compound is through a controlled precipitation reaction between a soluble bismuth salt, typically bismuth nitrate (B79036), and citric acid or a citrate salt. Key to achieving high purity is the careful control of reaction parameters and the use of purified starting materials.

Synthesis Methodologies Overview

Several methods have been developed for the synthesis of this compound. The most common approaches are summarized below. The recommended method for achieving high purity is the reaction of a purified bismuth precursor with citric acid.

  • Reaction of Bismuth Nitrate with Citric Acid/Citrate: This is the most widely used method. It involves the precipitation of this compound from an acidic solution of bismuth nitrate upon the addition of citric acid or a citrate salt. The reaction is typically carried out at an elevated temperature to ensure complete reaction and favorable crystal formation.[1][2]

  • Reaction from Bismuth Oxide: This method involves the direct reaction of bismuth oxide with citric acid.[3] While seemingly simpler, it can be challenging to ensure complete reaction of the solid bismuth oxide, potentially leading to lower yields and impurities.

  • Mechanochemical Synthesis: A more recent, solvent-free approach involves the milling of bismuth oxide and citric acid together.[4] This method is environmentally friendly but may require specialized equipment.

  • Hydrolysis of Bismuth Precursors: This method involves the controlled hydrolysis of a bismuth salt in the presence of citrate ions.

For pharmaceutical applications requiring the highest purity, the synthesis starting from a purified bismuth intermediate, such as oxohydroxobismuth (III) nitrate trihydrate, is recommended. This precursor can be prepared by the controlled hydrolysis of bismuth nitrate, which effectively removes many metallic impurities.[5]

Experimental Protocols

The following protocols detail the synthesis of high-purity this compound from bismuth nitrate, including the preparation of a purified intermediate.

Preparation of High-Purity Oxohydroxobismuth (III) Nitrate Trihydrate (Intermediate)

This step is crucial for removing metallic impurities present in the initial bismuth source.

Materials:

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric Acid (HNO₃, 70%)

  • Deionized Water

Procedure:

  • Prepare a bismuth nitrate solution by dissolving Bismuth (III) Nitrate Pentahydrate in deionized water with a minimal amount of nitric acid to achieve complete dissolution and prevent premature hydrolysis. A typical concentration is around 200 g/L of Bi(III).

  • Slowly add the bismuth nitrate solution to a large volume of vigorously stirred deionized water (a dilution ratio of 1:40 is effective) at room temperature (20±2°C).[5]

  • A white precipitate of oxohydroxobismuth (III) nitrate trihydrate (--INVALID-LINK--₅·3H₂O) will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Separate the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with deionized water until the washings are free of excess acid (pH neutral).

  • Dry the purified intermediate in a desiccator or at a low temperature (e.g., 40-50°C) to a constant weight.

Synthesis of High-Purity this compound

Materials:

  • Purified Oxohydroxobismuth (III) Nitrate Trihydrate (from Protocol 3.1)

  • Citric Acid (Pharmaceutical Grade)

  • Deionized Water

Procedure:

  • Prepare a citric acid solution by dissolving a stoichiometric excess of citric acid in deionized water. A molar ratio of citrate to bismuth of 1.1-1.2 is recommended to ensure complete reaction.[6]

  • In a reaction vessel, suspend the purified oxohydroxobismuth (III) nitrate trihydrate in deionized water.

  • Heat the suspension to 60-80°C with constant stirring.[1][2]

  • Slowly add the pre-heated citric acid solution to the bismuth precursor suspension.

  • Maintain the reaction temperature at 60-80°C and a pH of 0.5-0.7 for 1-6 hours with continuous stirring.[1][5] The acidic pH is critical for the formation of the desired BiC₆H₅O₇.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the white precipitate of this compound by vacuum filtration.

  • Wash the product several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the high-purity this compound in an oven at 90-105°C to a constant weight.[7]

Purification of this compound

The washing steps in the synthesis protocol are generally sufficient for purification. However, if the product does not meet the required purity standards, an additional washing/resuspension step can be performed.

Procedure:

  • Suspend the synthesized this compound in a fresh portion of deionized water.

  • Stir the suspension at room temperature for 30 minutes.

  • Filter the this compound again and wash with deionized water.

  • Dry the product as described previously.

Analytical Characterization

To ensure the synthesized this compound meets pharmaceutical specifications, the following analytical tests should be performed.

Assay for Bismuth Content

The bismuth content is a critical quality attribute and should be between 49% and 54% as per USP specifications.[5] A complexometric titration with EDTA is a standard method.

Procedure:

  • Accurately weigh about 300 mg of the dried this compound into a crucible.

  • Ignite the sample to form bismuth oxide (Bi₂O₃).

  • Cool the crucible and dissolve the residue in a minimal amount of warm nitric acid.

  • Dilute the solution with approximately 60 mL of deionized water.

  • Add 0.3 mL of xylenol orange indicator.

  • Titrate the solution with a standardized 0.05 M EDTA solution until the endpoint is indicated by a color change to yellow.[5]

  • Each mL of 0.05 M EDTA is equivalent to 10.45 mg of bismuth (Bi).[5]

Identification by Infrared (IR) Spectroscopy

The IR spectrum of the synthesized this compound should be compared to a reference standard (e.g., USP this compound RS). The spectrum should exhibit characteristic peaks corresponding to the citrate ligand.

Limit Tests for Impurities

Heavy metal impurities must be strictly controlled. The following are typical limits found in pharmacopeias.

  • Copper, Lead, and Silver: The limit is typically around 10 µg/g (10 ppm) for each element.[5] This can be determined by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

  • Arsenic: The limit is often around 10 µg/g (10 ppm).[8]

Data Presentation

The following tables summarize the expected outcomes and specifications for high-purity this compound synthesis.

Table 1: Comparison of Synthesis Parameters and Outcomes

ParameterRecommended MethodAlternative Method (Direct from Bi₂O₃)
Bismuth Precursor Oxohydroxobismuth (III) Nitrate TrihydrateBismuth (III) Oxide
Reactant Citric AcidCitric Acid
Molar Ratio (Citrate:Bi) 1.1 - 1.2>1.0 (often higher excess needed)
Temperature 60 - 80°C90 - 100°C
pH 0.5 - 0.7Not as critical, but influences reaction rate
Reaction Time 1 - 6 hoursCan be longer due to solid-state reaction
Typical Yield > 95%[5]Variable, often lower
Purity High, meets USPMay require more extensive purification

Table 2: Pharmaceutical Grade this compound Specifications (USP)

TestSpecification
Appearance White, amorphous or crystalline powder
Solubility Insoluble in water and alcohol; Soluble in ammonia (B1221849) and alkali citrate solutions
Identification (IR) Conforms to the spectrum of USP this compound RS
Bismuth Content 49.0% - 54.0%
Loss on Drying ≤ 1.0%
Limit of Nitrate No brown or brownish-black color appears
Limit of Copper ≤ 10 µg/g
Limit of Lead ≤ 10 µg/g
Limit of Silver ≤ 10 µg/g
Limit of Arsenic ≤ 10 µg/g

Table 3: Impurity Profile of High-Purity this compound

ImpurityTypical Concentration in High-Purity Product[5]
Lead (Pb) < 5 x 10⁻⁵ %
Copper (Cu) < 2 x 10⁻⁶ %
Silver (Ag) < 2 x 10⁻⁵ %
Iron (Fe) < 1 x 10⁻⁴ %
Zinc (Zn) < 3 x 10⁻⁵ %
Cadmium (Cd) < 5 x 10⁻⁶ %

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of high-purity this compound.

Synthesis_Workflow A Bismuth Nitrate Solution B Hydrolysis (Dilution with H₂O) A->B C Purified Bismuth Precursor (Bi₆O₅(OH)₃₅·3H₂O) B->C E Precipitation Reaction (60-80°C, pH 0.5-0.7) C->E D Citric Acid Solution D->E F Crude this compound (Slurry) E->F G Filtration & Washing F->G H High-Purity This compound (Wet Cake) G->H I Drying (90-105°C) H->I J Final Product: High-Purity this compound I->J

Caption: Workflow for the synthesis of high-purity this compound.

Analytical_Workflow A Final this compound Product B1 Assay (EDTA Titration) A->B1 B2 Identification (IR) A->B2 B3 Impurity Testing (AAS/ICP) A->B3 C1 Bismuth Content (49-54%) B1->C1 C2 Spectral Confirmation B2->C2 C3 Heavy Metal Limits (Pb, Cu, Ag, As) B3->C3

Caption: Analytical workflow for quality control of this compound.

References

Application Notes and Protocols for the Precipitation of Bismuth Citrate from Mineral Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bismuth citrate (B86180), a key active pharmaceutical ingredient in medications for gastrointestinal disorders. The following sections outline various methods for precipitating bismuth citrate from mineral acid solutions, primarily focusing on nitric acid-based routes. The protocols are derived from established scientific literature and patents, offering a comprehensive guide for laboratory and pilot-scale production.

Section 1: Overview of Precipitation Methods

The synthesis of this compound typically involves the reaction of a bismuth salt in a mineral acid solution with a source of citrate ions. The most common precursor is bismuth(III) nitrate (B79036), formed by dissolving bismuth metal in nitric acid. The precipitation can be achieved through several approaches, including direct precipitation from a homogeneous solution and a solid-liquid phase reaction. Key factors influencing the yield, purity, and composition of the final product include pH, temperature, molar ratio of reactants, and reaction time.

Two primary methods are detailed in this document:

  • Direct Precipitation Method: Bismuth nitrate solution is reacted with a solution of citric acid or a citrate salt (e.g., sodium citrate) to precipitate this compound.

  • Solid-Liquid Reaction Method: A solid basic bismuth nitrate is reacted with an aqueous solution of citric acid.

Section 2: Quantitative Data Summary

The following tables summarize the key quantitative parameters and outcomes from various described protocols for this compound synthesis.

Table 1: Reaction Conditions for this compound (BiC₆H₅O₇) Precipitation

ParameterDirect Precipitation from Bismuth NitrateSolid-Liquid Reaction with Basic Bismuth NitratePrecipitation from Bismuth Oxide
Bismuth Source Bismuth Nitrate SolutionBasic Bismuth Nitrate (--INVALID-LINK--₅·3H₂O)Bismuth Oxide (Bi₂O₃)
Citrate Source Citric Acid or Trisodium CitrateCitric Acid SolutionCitric Acid Solution
Mineral Acid Nitric AcidNitric Acid (in precursor synthesis)-
Molar Ratio (Citrate:Bi) 1.01 - 1.3[1][2]1.01 - 1.15[3]>1 (initial excess of Bi₂O₃)
Temperature (°C) 60 ± 5[4]60 ± 10[5]Below boiling point of water
pH ~0.6[5]0.5 - 0.7[6][7]Not specified
Reaction Time 1 - 6 hours[1][2]~1 hour[5]Not specified
Product Yield (%) Up to 98.7%[2]95.6%[5]Not specified

Table 2: Influence of Key Parameters on this compound Formation

ParameterEffect on PrecipitationObservations
Temperature Increased temperature generally accelerates the reaction rate.At 60-80°C, the reaction is significantly faster than at temperatures below 40°C.[2]
pH Critical for selective precipitation of BiC₆H₅O₇.Precipitation is most effective in the pH range of 0.5-0.7.[5][6][7]
Molar Ratio (Citrate:Bi) Determines the composition of the precipitate.A molar ratio of 1.1-1.2 (citrate:bismuth) is optimal for the formation of BiC₆H₅O₇.[4] At ratios below 0.7, other bismuth compounds may precipitate.[4]
Nitric Acid Concentration Higher concentrations can increase the reaction rate.Increasing nitric acid concentration from 0.25 M to 0.5 M can reduce the reaction time from 4 hours to 1 hour.[5]

Section 3: Experimental Protocols

Protocol 1: Direct Precipitation from Bismuth Nitrate Solution

This protocol describes the synthesis of this compound by reacting a bismuth nitrate solution with a citrate solution.

Materials:

  • Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium citrate or Citric Acid

  • Purified water

  • Nitric acid (for pH adjustment, if necessary)

Equipment:

  • Reaction vessel with stirring mechanism and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of Bismuth Nitrate Solution:

    • Prepare a bismuth nitrate solution with a concentration of 18-57% by mass.[1] The solution may have a free acidity of 2-10%.[1] This can be achieved by dissolving metallic bismuth in nitric acid.[5]

  • Preparation of Citrate Solution:

    • Prepare a 15-50% (by mass) solution of sodium citrate or citric acid in purified water.[1][2]

  • Precipitation:

    • Heat the citrate solution to 60-80°C in the reaction vessel with continuous stirring.[1][2]

    • Slowly add the bismuth nitrate solution to the heated citrate solution. The molar ratio of bismuth nitrate to citrate should be maintained between 1:1.01 and 1:1.3.[1][2]

    • Maintain the reaction mixture at 60-80°C for 1-6 hours with constant stirring.[1][2]

  • Isolation and Purification:

    • After the reaction is complete, allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the collected precipitate with purified water to remove any unreacted reagents and byproducts.[2]

    • Dry the purified this compound in an oven at a suitable temperature (e.g., 90°C) until a constant weight is achieved.[2]

Protocol 2: Solid-Liquid Reaction Method

This protocol details the synthesis of high-purity this compound by reacting solid basic bismuth nitrate with a citric acid solution.[5]

Materials:

  • Basic bismuth nitrate (--INVALID-LINK--₅·3H₂O)

  • Citric acid

  • Purified water

  • Nitric acid (for pH adjustment)

Equipment:

  • Reaction vessel with stirring mechanism and temperature control

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Basic Bismuth Nitrate (Precursor):

    • Dissolve metallic bismuth in nitric acid to obtain a bismuth(III) nitrate solution.[5]

    • Dilute the bismuth nitrate solution with water at a volume ratio of 1:40 to a pH of approximately 1.0 to precipitate basic bismuth nitrate.[5]

    • Separate the precipitate by filtration, wash with distilled water, and air dry.[5]

  • Preparation of Citric Acid Solution:

    • Prepare an aqueous solution of citric acid. The concentration can be varied, for example, a 10 g portion of basic bismuth nitrate can be treated with 100 mL of citric acid solution.[5]

  • Reaction:

    • Add the prepared basic bismuth nitrate to the citric acid solution in the reaction vessel.

    • Adjust the pH of the mixture to 0.5-0.7 using nitric acid.[5][6][7]

    • Heat the reaction mixture to 60 ± 10°C with constant stirring.[5]

    • Maintain these conditions for approximately 1 hour to ensure complete conversion to this compound.[5]

  • Isolation and Purification:

    • After the reaction, separate the solid product by filtration.

    • Wash the precipitate with distilled water.[5]

    • Dry the final product in the air or in an oven at a controlled temperature.[5]

Section 4: Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Direct Precipitation P1_A Prepare Bismuth Nitrate Solution P1_D Add Bismuth Nitrate to Citrate Solution P1_A->P1_D P1_B Prepare Citrate Solution P1_C Heat Citrate Solution (60-80°C) P1_B->P1_C P1_C->P1_D P1_E React for 1-6 hours at 60-80°C P1_D->P1_E P1_F Filter Precipitate P1_E->P1_F P1_G Wash with Purified Water P1_F->P1_G P1_H Dry this compound P1_G->P1_H G cluster_1 Protocol 2: Solid-Liquid Reaction P2_A Prepare Basic Bismuth Nitrate P2_C Mix Basic Bismuth Nitrate and Citric Acid Solution P2_A->P2_C P2_B Prepare Citric Acid Solution P2_B->P2_C P2_D Adjust pH to 0.5-0.7 P2_C->P2_D P2_E Heat to 60 ± 10°C and React for ~1 hour P2_D->P2_E P2_F Filter Product P2_E->P2_F P2_G Wash with Distilled Water P2_F->P2_G P2_H Dry this compound P2_G->P2_H G Reactant1 Bi(NO₃)₃ (Bismuth Nitrate) Product1 BiC₆H₅O₇ (this compound) Reactant1->Product1 Product2 3HNO₃ (Nitric Acid) Reactant1->Product2 Reactant2 C₆H₈O₇ (Citric Acid) Reactant2->Product1 Reactant2->Product2

References

Application of Bismuth Citrate in Microbiological Culture Media: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth citrate (B86180) and its related compounds have long been utilized in microbiology as selective agents in culture media, leveraging their antimicrobial properties to isolate specific microorganisms from mixed populations. This document provides detailed application notes, experimental protocols, and quantitative data on the use of bismuth citrate in microbiological culture media.

Introduction

Bismuth compounds, particularly this compound, exhibit a broad spectrum of antimicrobial activity. This activity is harnessed in selective culture media to inhibit the growth of unwanted bacteria and fungi, thereby facilitating the isolation and identification of specific pathogens. The primary mechanism of action involves the disruption of multiple cellular processes in susceptible microorganisms, including enzyme inhibition, impairment of cell wall synthesis, and interference with energy metabolism.[1][2] Bismuth-containing media are notably used for the isolation of Salmonella species and Candida species.

Key Applications and Mechanisms of Action

This compound serves as a key component in several selective microbiological culture media. Its function is primarily inhibitory, targeting a range of Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action:

The antimicrobial properties of bismuth are multifaceted. Bismuth ions can interfere with bacterial cell membrane function, protein and cell wall synthesis, and ATP synthesis.[2] Specifically against Helicobacter pylori, bismuth has been shown to inhibit urease, catalase, lipase, and fumarase.[2] It disrupts the central carbon metabolism and downregulates virulence proteins. Research indicates that bismuth's efficacy stems from its ability to target a variety of metabolic and biological pathways simultaneously, which may contribute to the low incidence of reported bacterial resistance.

The following diagram illustrates the multifaceted inhibitory effects of bismuth on a bacterial cell:

Bismuth_Mechanism cluster_bismuth Bismuth Compounds cluster_cell Bacterial Cell Bismuth This compound CellWall Cell Wall Synthesis Bismuth->CellWall Inhibition Membrane Cell Membrane Function Bismuth->Membrane Inhibition Protein Protein Synthesis Bismuth->Protein Inhibition Energy Energy Metabolism (ATP Synthesis) Bismuth->Energy Inhibition Enzymes Key Enzymes (e.g., Urease, Catalase) Bismuth->Enzymes Inhibition Virulence Virulence Factor Expression Bismuth->Virulence Inhibition

Caption: Multifaceted inhibitory mechanisms of this compound on bacterial cells.

Quantitative Data: Antimicrobial Activity of Bismuth Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bismuth compounds against different microorganisms. This data provides a quantitative measure of their antimicrobial efficacy.

Bismuth CompoundMicroorganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Colloidal Bismuth SubcitrateHelicobacter pylori1 - 848[3][4]
Bismuth Potassium CitrateHelicobacter pylori2 - 16416[3][4]
Bismuth SubsalicylateHelicobacter pylori4 - 32816[3][4]
Bismuth SubcitratePorphyromonas gingivalis18.75 (MIC)--[5]
Bismuth Tripotassium DicitrateCampylobacter pyloridis---[6]

Experimental Protocols

Protocol 1: Preparation of Bismuth Sulfite (B76179) Agar (BSA)

Bismuth Sulfite Agar is a selective medium for the isolation of Salmonella spp., especially Salmonella Typhi, from various samples. This compound is a key component of the bismuth sulfite indicator used in this medium.

Principle: The medium contains bismuth sulfite and brilliant green, which inhibit the growth of most Gram-positive and many Gram-negative bacteria. Salmonella species that produce hydrogen sulfide (B99878) (H₂S) reduce sulfite to sulfide, resulting in the formation of black colonies due to the precipitation of bismuth sulfide.

Formulation (per liter of purified water):

ComponentAmount (g)
Peptone10.0
Beef Extract5.0
Dextrose5.0
Disodium Phosphate4.0
Ferrous Sulfate0.3
Bismuth Sulfite Indicator8.0
Brilliant Green0.025
Agar20.0
Final pH 7.7 ± 0.2 at 25°C

Procedure:

  • Suspend 52.3 g of Bismuth Sulfite Agar powder in 1 liter of purified water.

  • Heat to boiling with frequent agitation to completely dissolve the medium.

  • Crucially, do not autoclave this medium , as overheating can impair its selective properties.[7]

  • Cool the medium to 45-50°C.

  • Mix well to ensure the bismuth sulfite precipitate is evenly dispersed.

  • Aseptically pour the medium into sterile Petri dishes.

  • Allow the plates to solidify and dry before use.

The following workflow outlines the preparation of Bismuth Sulfite Agar:

BSA_Preparation Start Start Suspend Suspend 52.3g of powder in 1L of purified water Start->Suspend Heat Heat to boiling with frequent agitation Suspend->Heat Cool Cool to 45-50°C Heat->Cool Mix Mix to disperse precipitate Cool->Mix Pour Aseptically pour into sterile Petri dishes Mix->Pour Solidify Allow to solidify and dry Pour->Solidify End BSA Plates Ready for Use Solidify->End

Caption: Workflow for the preparation of Bismuth Sulfite Agar.

Protocol 2: Preparation of BiGGY Agar (Nickerson Agar)

BiGGY (Bismuth Glycine Glucose Yeast) Agar is a selective and differential medium for the isolation and presumptive identification of Candida species.

Principle: Bismuth ammonium (B1175870) citrate and sodium sulfite react upon heating to form bismuth sulfite, which is inhibitory to most bacteria. Candida species reduce the bismuth sulfite, leading to the formation of brown to black colonies due to the production of bismuth sulfide.[8][9]

Formulation (per liter of purified water):

ComponentAmount (g)
Yeast Extract1.0
Glycine10.0
Dextrose (Glucose)10.0
Sodium Sulfite3.0
Bismuth Ammonium Citrate5.0
Agar15.0
Final pH 6.8 ± 0.2 at 25°C

Procedure:

  • Suspend 44 g of BiGGY Agar powder in 1 liter of purified water.

  • Heat to boiling with frequent agitation to ensure complete dissolution.

  • Do not autoclave. [10][11]

  • Cool the medium to 45-50°C.

  • Swirl the medium to evenly disperse the precipitate before pouring into sterile Petri dishes.

  • Allow the plates to solidify before use.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[12][13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

The following diagram illustrates the experimental workflow for MIC determination:

MIC_Workflow Start Start PrepareDilutions Prepare serial dilutions of This compound in 96-well plate Start->PrepareDilutions PrepareInoculum Prepare standardized bacterial inoculum PrepareDilutions->PrepareInoculum Inoculate Inoculate wells with bacterial suspension PrepareInoculum->Inoculate Incubate Incubate plate at optimal conditions Inoculate->Incubate ReadResults Visually inspect or read OD600 to determine MIC Incubate->ReadResults End MIC Value Determined ReadResults->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound is a valuable selective agent in microbiological culture media due to its broad-spectrum inhibitory activity against many bacteria and its ability to act as an indicator for specific metabolic activities. The protocols provided herein offer a foundation for the preparation and use of bismuth-containing media and for the quantitative assessment of this compound's antimicrobial properties. Researchers should adhere to the specific preparation instructions, particularly the avoidance of autoclaving for certain media, to ensure optimal performance.

References

Application Note: Analytical Methods for Quantifying Bismuth in Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bismuth citrate (B86180) is an active pharmaceutical ingredient (API) used in various medications, primarily for the treatment of peptic ulcers and other gastrointestinal disorders. The therapeutic efficacy and safety of these drugs are directly related to the concentration of bismuth. Therefore, accurate and precise quantification of bismuth in bismuth citrate raw material and final drug products is a critical aspect of quality control and regulatory compliance. This document provides detailed protocols and application notes for several common analytical techniques used for this purpose.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive and specific technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. It is particularly well-suited for trace element analysis and pharmacokinetic studies where sample volumes are small and bismuth concentrations are low.

Quantitative Data Summary
ParameterValueMatrixReference
Limit of Detection (LOD)0.007 µg/L (7 ng/L)Human Serum[1]
Limit of Detection (LOD)9.7 ng/LBiological Fluids[2]
Limit of Quantification (LOQ)0.2 ng/mLHuman Plasma[3]
Linearity Range0 - 25 ng/mLHuman Plasma[3]
Precision (CV%)<15% (>LOQ), <20% (at LOQ)Human Plasma[3]
Experimental Protocol: ICP-MS

Principle: A sample solution is nebulized into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and ionizes the bismuth atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of the bismuth isotope (typically 209Bi), which is directly proportional to its concentration in the original sample.

Reagents and Materials:

  • High-purity nitric acid (HNO₃), trace metal grade

  • Deionized water (18.2 MΩ·cm)

  • Bismuth standard solution (1000 mg/L), traceable to a certified reference material

  • Internal standard solution (e.g., Thallium (Tl) or Indium (In))

  • Volumetric flasks and pipettes, acid-leached

Instrumentation:

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

  • Sample introduction system (nebulizer, spray chamber)

  • Autosampler (optional)

Sample Preparation (for this compound API):

  • Accurately weigh approximately 100 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 20 mL of 10% (v/v) nitric acid to dissolve the sample. Gentle heating or sonication may be required to facilitate dissolution.

  • Once dissolved, dilute to the mark with deionized water and mix thoroughly. This creates a 1000 µg/mL stock solution.

  • Perform a serial dilution of the stock solution with 2% (v/v) nitric acid to bring the bismuth concentration into the linear range of the instrument (e.g., 1-100 µg/L).

  • Spike the final diluted sample solution with the internal standard to a final concentration recommended by the instrument manufacturer (e.g., 10 µg/L).

Analytical Procedure:

  • Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) to maximize the signal for bismuth (²⁰⁹Bi) while minimizing interferences.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from the bismuth standard solution in 2% nitric acid. Each standard must contain the same concentration of internal standard as the samples.

  • Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.

  • Data Acquisition: Monitor the ion intensity for ²⁰⁹Bi and the internal standard isotope.

Data Analysis:

  • Generate a calibration curve by plotting the ratio of the bismuth signal intensity to the internal standard signal intensity against the bismuth concentration of the standards.

  • Determine the concentration of bismuth in the sample solutions from the calibration curve.

  • Calculate the original concentration of bismuth in the this compound sample, accounting for all dilution factors.

Workflow Diagram: ICP-MS Analysis

ICPMS_Workflow ICP-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Calculation weigh Weigh Bismuth Citrate Sample dissolve Dissolve in Nitric Acid weigh->dissolve dilute_stock Dilute to Volume (Stock Solution) dissolve->dilute_stock dilute_final Serial Dilution (Working Solution) dilute_stock->dilute_final add_is Add Internal Standard (IS) dilute_final->add_is instrument ICP-MS Analysis add_is->instrument calibrate Generate Calibration Curve instrument->calibrate quantify Quantify Bi in Sample calibrate->quantify calculate Calculate Final Concentration quantify->calculate

Caption: Workflow for bismuth quantification in this compound using ICP-MS.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES (also known as ICP-AES) is a robust and widely used technique for elemental analysis. While generally less sensitive than ICP-MS, it is more than adequate for assaying the purity of bulk this compound and is less susceptible to certain types of interferences.

Quantitative Data Summary
ParameterValueMatrixReference
Wavelength223.061 nmAqueous[4]
Linearity Range0.2 - 2.0 mg/LAqueous[4]
Limit of Detection (LOD)0.03 mg/LAqueous[4]
Limit of Quantification (LOQ)0.12 mg/LAqueous[4]
Recovery91 - 109 %Thin Films[4]
Experimental Protocol: ICP-OES

Principle: Similar to ICP-MS, a liquid sample is introduced into an argon plasma. The intense heat excites the bismuth atoms to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength for bismuth (e.g., 223.061 nm) is measured and is proportional to the concentration of bismuth in the sample.

Reagents and Materials:

  • High-purity nitric acid (HNO₃)

  • Deionized water (18.2 MΩ·cm)

  • Bismuth standard solution (1000 mg/L)

  • Volumetric flasks and pipettes

Instrumentation:

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) with radial or axial viewing capabilities.

  • Sample introduction system (nebulizer, spray chamber).

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound powder and transfer to a 100 mL volumetric flask.

  • Dissolve the sample in 20 mL of 10% (v/v) nitric acid.

  • Dilute to the mark with deionized water to create a stock solution.

  • Perform a further dilution (e.g., 1:100) with 2% (v/v) nitric acid to bring the bismuth concentration into the optimal working range of the instrument (typically 0.1 - 10 mg/L).[4][5]

Analytical Procedure:

  • Instrument Setup: Warm up the instrument and ignite the plasma. Optimize operating conditions such as RF power and nebulizer gas flow.[4] Perform a wavelength calibration.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 0.5, 1.0, 5.0, 10.0 mg/L) from the bismuth standard solution in 2% nitric acid.

  • Analysis: Aspirate the blank, standards, and sample solutions. The instrument will measure the emission intensity at the selected bismuth wavelength (223.061 nm).[4]

Data Analysis:

  • Construct a calibration curve by plotting the emission intensity against the concentration of the bismuth standards.

  • Use the calibration curve to determine the concentration of bismuth in the diluted sample solutions.

  • Calculate the percentage of bismuth in the original this compound sample, accounting for the sample weight and dilution factors.

Workflow Diagram: ICP-OES Analysis

ICPOES_Workflow ICP-OES Workflow for Bismuth Assay start Start sample_prep Sample Preparation (Weigh, Dissolve, Dilute) start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup analysis Aspirate Samples & Measure Emission instrument_setup->analysis calculation Calculate Bi Concentration from Calibration Curve analysis->calculation report Report Result calculation->report end_node End report->end_node

Caption: General workflow for bismuth assay in this compound via ICP-OES.

Atomic Absorption Spectrometry (AAS)

AAS is a well-established and cost-effective technique for quantifying single elements in solution. Both flame (FAAS) and graphite (B72142) furnace (GFAAS) atomization can be used, with GFAAS offering significantly lower detection limits.[6][7]

Quantitative Data Summary
ParameterMethodValueReference
WavelengthFAAS/GFAAS223.1 nm[8]
Limit of Detection (LOD)GFAAS1.84 µg/L[6]
Limit of Detection (LOD)HG-AAS0.06 µg/L[6]
SensitivityFAASLow ppm range[7]
SensitivityGFAASLow ppb range[7]
Experimental Protocol: Flame AAS (FAAS)

Principle: A solution containing the sample is aspirated into a flame (e.g., air-acetylene). The flame atomizes the sample, converting bismuth compounds into free ground-state atoms. A light beam from a bismuth-specific hollow-cathode lamp is passed through the flame. The ground-state bismuth atoms absorb light at a characteristic wavelength (223.1 nm), and the amount of light absorbed is proportional to the concentration of bismuth in the sample, following the Beer-Lambert law.[9][10]

Reagents and Materials:

  • Nitric acid (HNO₃)

  • Deionized water

  • Bismuth standard solution (1000 mg/L)

  • Compressed air and acetylene (B1199291) gas

Instrumentation:

  • Atomic Absorption Spectrometer

  • Bismuth hollow-cathode lamp

  • Air-acetylene burner head

Sample Preparation:

  • Accurately weigh about 300 mg of this compound.[8]

  • Transfer to a volumetric flask (e.g., 250 mL).

  • Add 1.5 N nitric acid and dilute with water to volume, and mix.[8]

  • Further dilute the solution as necessary with 1.5 N nitric acid to fall within the linear working range of the FAAS instrument (typically 1-20 mg/L).

Analytical Procedure:

  • Instrument Setup: Install the bismuth hollow-cathode lamp and set the wavelength to 223.1 nm. Align the lamp and optimize the burner position.

  • Flame Ignition: Ignite the air-acetylene flame and allow the instrument to stabilize while aspirating a blank solution (1.5 N nitric acid).

  • Calibration: Prepare a set of standards (e.g., 0, 1, 5, 10, 20 mg/L Bi) in 1.5 N nitric acid. Aspirate each standard and record the absorbance. Generate a calibration curve.

  • Sample Measurement: Aspirate the prepared sample solutions and record their absorbance. Aspirate the blank between samples to re-zero the instrument.

Data Analysis:

  • Plot absorbance versus concentration for the standards to create a calibration curve.

  • Determine the concentration of bismuth in the sample solutions from the curve.

  • Calculate the bismuth content in the original sample, accounting for dilutions.

Workflow Diagram: AAS Logical Relationship

AAS_Logic AAS Principle: Logical Relationship HCL Bismuth Hollow Cathode Lamp Flame Flame (Atomizer) HCL->Flame Emits Light Detector Detector Absorbance Absorbance Signal (∝ Concentration) Detector->Absorbance Measures Absorption Sample Sample Solution Sample->Flame Aspirated Into Flame->Detector Light Passes Through

Caption: The logical relationship of components in Atomic Absorption Spectrometry.

Complexometric Titration (EDTA)

This is a classical, cost-effective, and accurate method for determining the concentration of metal ions. It is suitable for the assay of bismuth in bulk drug substance where concentrations are high.

Quantitative Data Summary
ParameterValueReference
Titrant0.01 M EDTA[11]
pH~1.5 - 1.6[11]
IndicatorXylenol Orange (XO)[11]
Endpoint Color ChangeRed to Yellow[11]
Experimental Protocol: EDTA Titration

Principle: Bismuth (Bi³⁺) ions form a stable, water-soluble 1:1 complex with ethylenediaminetetraacetic acid (EDTA). The sample is dissolved in acid, the pH is adjusted, and an indicator is added which forms a colored complex with Bi³⁺. The solution is then titrated with a standardized EDTA solution. At the endpoint, all the Bi³⁺ has been complexed by the EDTA, freeing the indicator and causing a distinct color change.

Reagents and Materials:

  • This compound sample

  • Nitric acid (HNO₃), 0.5 M

  • Standardized 0.01 M EDTA solution

  • Xylenol Orange (XO) indicator solution

  • Deionized water

  • 250 mL Erlenmeyer flasks

  • 50 mL burette

Sample Preparation & Titration Procedure:

  • Accurately weigh approximately 0.10 grams of the this compound powder into a 250 mL Erlenmeyer flask.[11]

  • Add 10.0 mL of 0.5 M nitric acid and swirl to dissolve.[11]

  • Add an additional 90 mL of deionized water to bring the total volume to approximately 100 mL. The pH should be around 1.5-1.6.[11]

  • Add 3-5 drops of Xylenol Orange indicator. The solution should turn red.[11]

  • Titrate the solution with standardized 0.01 M EDTA from a burette. Swirl the flask continuously.

  • The endpoint is reached when the solution color changes sharply from red to yellow. The color should persist for at least 5 minutes.[11]

  • Record the volume of EDTA solution used.

Data Analysis: Calculate the percentage of bismuth in the sample using the following formula:

% Bi = (V_EDTA × M_EDTA × AW_Bi) / (W_sample × 10)

Where:

  • V_EDTA = Volume of EDTA used (mL)

  • M_EDTA = Molarity of the EDTA solution (mol/L)

  • AW_Bi = Atomic weight of Bismuth (208.98 g/mol )

  • W_sample = Weight of the this compound sample (g)

Workflow Diagram: Titration Procedure

Titration_Workflow Complexometric Titration Workflow weigh Weigh Sample dissolve Dissolve in Acid & Dilute weigh->dissolve add_indicator Add Xylenol Orange Indicator dissolve->add_indicator titrate Titrate with EDTA to Endpoint (Red → Yellow) add_indicator->titrate record Record Volume of EDTA titrate->record calculate Calculate % Bismuth record->calculate

Caption: Step-by-step workflow for the EDTA titration of this compound.

References

Application Notes and Protocols for the Formulation of Bismuth Citrate into Stable Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth citrate (B86180) is a key active pharmaceutical ingredient (API) primarily used in the treatment of gastrointestinal disorders, most notably for the eradication of Helicobacter pylori in combination with antibiotics and for its cytoprotective properties.[1][2] However, the formulation of bismuth citrate into stable and effective pharmaceutical dosage forms presents significant challenges due to its inherent physicochemical properties, namely low aqueous solubility and poor bioavailability.[3] Less than 1% of orally ingested bismuth is absorbed into the bloodstream.[3]

These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation of this compound into stable solid and liquid dosage forms, addressing the key challenges of solubility, stability, and bioavailability enhancement.

Challenges in this compound Formulation

The primary obstacles in developing stable and effective this compound dosage forms are:

  • Low Solubility: this compound is practically insoluble in water and acidic environments like the stomach (pH 1-3).[1][4] This poor solubility limits its dissolution and subsequent absorption, as well as its local availability at the site of action.

  • Poor Bioavailability: Consequently, the systemic absorption of bismuth from oral dosage forms is very low.[3] While local action in the gastrointestinal tract is paramount, a certain level of bioavailability is necessary for its therapeutic effect.

  • Physical Instability: this compound formulations can be prone to physical instability, such as precipitation and aggregation, particularly in liquid and semi-solid forms.

  • Polymorphism: this compound can exist in different polymorphic forms, which can affect its solubility, dissolution rate, and overall stability.[5]

Formulation Strategies and Data

To overcome these challenges, various formulation strategies have been developed. This section summarizes key approaches and presents relevant quantitative data.

Solid Dosage Forms: Tablets and Capsules

Tablets and capsules are the most common oral dosage forms for this compound. Key formulation considerations include the use of solubilizing agents, binders, and disintegrants to ensure proper drug release.

Table 1: Formulation Composition of Bismuth Sub-citrate Effervescent Tablets [6]

ComponentFunctionConcentration Range (% w/w)Optimized Formulation (% w/w)
Bismuth Sub-citrateActive Ingredient-20.0
Citric AcidAcid Source-41.7
Sodium BicarbonateCarbonate Source-25.0
PVP K30Binder1 - 53.0
PEG 6000Lubricant/Binder1 - 55.0
SucroseSweetener/Filler-2.65
MannitolDiluent/Sweetener-2.65

Table 2: Physicochemical Properties of Optimized Bismuth Sub-citrate Effervescent Tablet [6]

ParameterValue
Hardness (N)72.3 ± 5.5
Friability (%)0.73
Disintegration Time (sec)95.33 ± 1.15
CO2 Amount (mg)398.73 ± 1.46
pH (of solution)6.0 ± 0.06
Liquid Dosage Forms: Oral Suspensions and Colloidal Solutions

Liquid formulations offer the advantage of easier administration, particularly for pediatric and geriatric patients. The key to a stable liquid formulation is to maintain the this compound in a suspended or colloidal state. This is often achieved by forming a soluble complex, for instance, with ammonia (B1221849).

Table 3: Composition of a Bismuth Ammonium Citrate Oral Solution

ComponentFunctionExample Concentration
This compoundActive Ingredient23.5% w/v
Ammonia SolutionComplexing Agent~6% v/v of final solution
SucroseSweetener/Viscosity Modifier40.32% w/v
Flavoring AgentPalatabilityAs required
PreservativeMicrobial StabilityAs required
Purified WaterVehicleq.s. to 100%
Bioavailability Enhancement

Improving the solubility of this compound is a direct strategy to enhance its bioavailability. Studies in rats have shown that citrate formulations lead to higher bismuth absorption compared to other bismuth salts.

Table 4: Bioavailability of Different Bismuth Preparations in Rats [2]

Bismuth PreparationIntestinal Absorption (% of dose)
Basic this compound0.33 ± 0.06
Colloidal Bismuth Subcitrate0.35 ± 0.05
Water-soluble this compound0.26 ± 0.03
Basic Bismuth Salicylate0.08 ± 0.03
Bismuth Aluminate0.04 ± 0.03
Basic Bismuth Gallate0.12 ± 0.06

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of various this compound dosage forms.

Preparation of this compound Tablets (Direct Compression)

This protocol is based on the formulation of effervescent tablets.

Materials:

  • Bismuth sub-citrate

  • Citric acid

  • Sodium bicarbonate

  • Polyvinylpyrrolidone (PVP K30)

  • Polyethylene glycol (PEG 6000)

  • Sucrose

  • Mannitol

Equipment:

  • Analytical balance

  • Sieves

  • V-blender or other suitable blender

  • Single-punch or rotary tablet press

  • Hardness tester

  • Friability tester

  • Disintegration tester

Protocol:

  • Weighing and Sieving: Accurately weigh all ingredients as per the desired formulation (e.g., Table 1). Pass all powders through a suitable sieve (e.g., #60 mesh) to ensure uniformity and remove any lumps.

  • Blending: Transfer the sieved powders into a V-blender. Mix for 15-20 minutes to achieve a homogenous blend.

  • Compression: Set up the tablet press with the appropriate tooling. Compress the powder blend into tablets of the target weight and hardness.

  • Evaluation: Evaluate the prepared tablets for their physicochemical properties as described in section 4.4.

Preparation of this compound Oral Suspension (Colloidal Solution)

This protocol describes the preparation of a colloidal solution using ammonia.

Materials:

  • This compound

  • Ammonia solution (e.g., 1M)

  • Sucrose or other sweeteners/viscosity modifiers

  • Flavoring agents

  • Preservatives (e.g., methylparaben, propylparaben)

  • Purified water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

Protocol:

  • Dispersion: In a beaker, disperse the accurately weighed this compound powder in a portion of purified water with continuous stirring.

  • Complexation: Slowly add the ammonia solution dropwise to the this compound dispersion while stirring. Continue adding ammonia until the this compound dissolves to form a clear or opalescent colloidal solution. Monitor the pH to ensure it remains within the desired range (e.g., 8-10).

  • Addition of Excipients: In a separate beaker, dissolve the sucrose, preservatives, and flavoring agents in the remaining portion of purified water.

  • Mixing: Slowly add the excipient solution to the this compound colloidal solution with continuous stirring.

  • Final Volume: Adjust the final volume with purified water and stir until a homogenous suspension is obtained.

  • Packaging: Transfer the suspension into a well-closed, light-resistant container.

Stability Testing Protocol (ICH Guideline Q1A(R2))

This protocol outlines a stability testing plan for a this compound tablet formulation.

Objective: To evaluate the stability of this compound tablets under various environmental conditions to determine the shelf-life and recommended storage conditions.

Materials and Methods:

  • Dosage Form: this compound tablets in the final proposed packaging.

  • Batches: At least three primary batches of the same formulation and manufacturing process.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Stability-Indicating Parameters:

    • Physical: Appearance, hardness, friability, disintegration time, and average weight.

    • Chemical: Assay of this compound, content of degradation products, and dissolution profile.

    • Microbiological: If applicable.

Forced Degradation Study:

To establish the stability-indicating nature of the analytical methods, forced degradation studies should be performed on the drug substance and drug product.[7][8] Stress conditions include:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Dry heat at a high temperature (e.g., 105°C).

  • Photodegradation: Exposure to light as per ICH Q1B guidelines.

Dissolution Testing Protocol

Objective: To determine the in vitro release profile of this compound from a solid dosage form.

Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).

Dissolution Medium:

Test Conditions:

  • Volume: 900 mL

  • Temperature: 37 ± 0.5°C

  • Rotation Speed: 50 or 75 RPM

  • Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.

Procedure:

  • Place one tablet/capsule in each dissolution vessel.

  • Withdraw samples at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples promptly.

  • Analyze the samples for bismuth content using a validated analytical method (e.g., HPLC-UV or Atomic Absorption Spectroscopy).

Analytical Method: HPLC-UV for this compound Quantification

This is an example of a stability-indicating HPLC method for a combination product containing bismuth subcitrate.

Chromatographic Conditions: [9]

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.5) and Methanol (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 281 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Sample Preparation:

  • Accurately weigh and powder a sufficient number of tablets.

  • Transfer a quantity of powder equivalent to a known amount of this compound into a volumetric flask.

  • Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.

  • Filter the solution through a 0.45 µm filter before injection.

Visualization of Workflows and Mechanisms

Experimental Workflow for Tablet Formulation and Evaluation

G cluster_formulation Formulation cluster_evaluation Evaluation weighing Weighing & Sieving blending Blending weighing->blending compression Compression blending->compression physical Physical Tests (Hardness, Friability) compression->physical chemical Chemical Tests (Assay, Dissolution) compression->chemical stability Stability Testing compression->stability

Workflow for Tablet Formulation and Evaluation
Mechanism of Action of Bismuth Compounds Against H. pylori

Bismuth compounds exert their therapeutic effect through a multi-faceted mechanism of action, primarily targeting Helicobacter pylori and protecting the gastric mucosa.[1][10]

G cluster_bismuth Bismuth Compounds cluster_hpylori H. pylori cluster_mucosa Gastric Mucosa bismuth Bismuth Ions (Bi³⁺) cell_wall Cell Wall Synthesis bismuth->cell_wall Inhibits protein_synth Protein Synthesis bismuth->protein_synth Inhibits enzyme Enzyme Activity (Urease, Catalase, Lipase) bismuth->enzyme Inhibits adhesion Adhesion to Epithelial Cells bismuth->adhesion Inhibits atp ATP Synthesis bismuth->atp Inhibits protective_layer Forms Protective Layer (with Glycoproteins) bismuth->protective_layer Promotes prostaglandin ↑ Prostaglandin E2 Secretion bismuth->prostaglandin bicarbonate ↑ Bicarbonate Secretion bismuth->bicarbonate

Multi-target Mechanism of Bismuth against H. pylori

Conclusion

The successful formulation of this compound into stable pharmaceutical dosage forms requires a thorough understanding of its physicochemical properties and the application of appropriate formulation strategies. For solid dosage forms, careful selection of excipients is crucial for achieving desired dissolution and stability. For liquid formulations, maintaining the drug in a colloidal or suspended state is key. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and evaluate stable and effective this compound products. Further optimization and validation will be necessary for specific product development programs.

References

Application Notes and Protocols for Evaluating the Efficacy of Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth compounds, including bismuth citrate (B86180), have a long history in medicine, particularly for treating gastrointestinal disorders.[1][2] Their therapeutic efficacy is attributed to a combination of antimicrobial, anti-inflammatory, and mucosal protective properties.[3][4] This document provides a detailed experimental framework for researchers to comprehensively evaluate the efficacy of bismuth citrate, focusing on its effects against Helicobacter pylori and its potential to mitigate gastrointestinal inflammation.

In Vitro Efficacy Assessment

Antimicrobial Activity against Helicobacter pylori

Objective: To determine the direct antimicrobial effect of this compound on H. pylori.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of H. pylori.[5][6]

Materials:

  • H. pylori strain (e.g., ATCC 43504)

  • Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)

  • This compound

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • In a 96-well plate, perform serial two-fold dilutions of this compound in BHI broth to achieve a range of concentrations.

  • Prepare an inoculum of H. pylori adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no this compound) and a negative control (broth only).

  • Incubate the plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[5]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of H. pylori to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[7]

Materials:

  • H. pylori strain

  • Mueller-Hinton agar (B569324) supplemented with 5% sheep blood

  • Sterile paper disks

  • This compound solution of known concentration

Procedure:

  • Prepare a standardized inoculum of H. pylori (0.5 McFarland).

  • Evenly swab the inoculum onto the surface of the Mueller-Hinton agar plates.

  • Impregnate sterile paper disks with a defined amount of this compound solution and allow them to dry.

  • Place the disks onto the inoculated agar surface.

  • Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Data Presentation: Antimicrobial Activity

CompoundH. pylori StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundATCC 43504822
Amoxicillin (Control)ATCC 435040.0635
Vehicle ControlATCC 43504>1280
Inhibition of H. pylori Adhesion to Gastric Epithelial Cells

Objective: To evaluate the ability of this compound to prevent H. pylori from adhering to gastric cells, a crucial step in colonization.[8][9]

Protocol 3: H. pylori Adhesion Assay

Materials:

  • Human gastric adenocarcinoma cell line (AGS cells, ATCC CRL-1739)

  • RPMI 1640 medium with 10% FBS

  • H. pylori strain

  • This compound

  • 24-well tissue culture plates

Procedure:

  • Seed AGS cells into 24-well plates and grow to confluence.

  • Pre-treat the confluent AGS cell monolayers with various concentrations of this compound for 1 hour.

  • Infect the cells with H. pylori at a multiplicity of infection (MOI) of 100:1.

  • Incubate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Wash the wells extensively with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Lyse the AGS cells with a saponin (B1150181) solution to release adherent bacteria.[10]

  • Quantify the number of adherent bacteria by serial dilution and plating on selective agar or by a urease activity assay.[11]

Data Presentation: Inhibition of H. pylori Adhesion

TreatmentConcentration (µg/mL)Adherent H. pylori (CFU/well)% Inhibition
Untreated Control-1.5 x 10⁶0
This compound163.0 x 10⁵80
This compound87.5 x 10⁵50
This compound41.2 x 10⁶20
Vehicle Control-1.4 x 10⁶7
Anti-inflammatory Effects in Gastric Epithelial Cells

Objective: To determine if this compound can reduce the pro-inflammatory response of gastric epithelial cells to H. pylori infection.

Protocol 4: Measurement of Interleukin-8 (IL-8) Secretion

H. pylori infection induces gastric epithelial cells to produce IL-8, a potent neutrophil chemoattractant.[12][13]

Materials:

  • AGS cells

  • RPMI 1640 medium with 10% FBS

  • H. pylori strain

  • This compound

  • Human IL-8 ELISA kit

Procedure:

  • Seed AGS cells in 24-well plates and grow to confluence.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Infect the cells with H. pylori (MOI 100:1).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Collect the cell culture supernatants and centrifuge to remove bacteria and debris.

  • Measure the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[15]

Data Presentation: IL-8 Secretion

TreatmentConcentration (µg/mL)IL-8 Concentration (pg/mL)
Uninfected Control-50
H. pylori Infected-850
H. pylori + this compound16250
H. pylori + this compound8450
H. pylori + this compound4700
Cytotoxicity Assessment

Objective: To evaluate the potential toxicity of this compound on gastric epithelial cells.

Protocol 5: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]

Materials:

  • AGS cells

  • RPMI 1640 medium with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed AGS cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubate for 24 or 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[17]

Data Presentation: Cytotoxicity

CompoundConcentration (µg/mL)Cell Viability (%) after 24h
Untreated Control-100
This compound12865
This compound6488
This compound3295
This compound1698

In Vivo Efficacy Assessment

Anti-inflammatory Efficacy in a Murine Model of Colitis

Objective: To assess the anti-inflammatory properties of this compound in a chemically induced model of colitis.

Protocol 6: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This is a widely used and reproducible model for inflammatory bowel disease.[3][18]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound

  • Vehicle for administration (e.g., water or 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatize mice for one week.

  • Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.[4]

  • Divide mice into groups: healthy control (no DSS), DSS control (DSS + vehicle), and DSS + this compound (at various doses).

  • Administer this compound or vehicle daily by oral gavage, starting on day 0 of DSS administration.

  • Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).[19][20]

  • On day 8, euthanize the mice and collect colons.

  • Measure colon length (inflammation leads to shortening).

  • Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity or cytokine levels via ELISA/qPCR).

Data Presentation: DSS-Induced Colitis Model

GroupFinal Body Weight (% of initial)DAI Score (Day 7)Colon Length (cm)Histological Score
Healthy Control102 ± 209.5 ± 0.50
DSS Control85 ± 43.5 ± 0.56.0 ± 0.78 ± 1
DSS + this compound (10 mg/kg)95 ± 31.5 ± 0.48.0 ± 0.63 ± 1
DSS + this compound (30 mg/kg)98 ± 20.8 ± 0.38.8 ± 0.41.5 ± 0.5
Anti-H. pylori Efficacy in a Murine Infection Model

Objective: To evaluate the ability of this compound to reduce H. pylori colonization in the stomach.

Protocol 7: H. pylori Mouse Infection Model

Materials:

  • C57BL/6 mice (specific-pathogen-free)

  • Mouse-adapted H. pylori strain (e.g., SS1)

  • This compound

  • Vehicle for administration

Procedure:

  • Infect mice with the H. pylori strain via oral gavage.

  • Allow the infection to establish for 2 weeks.

  • Confirm infection in a subset of mice.

  • Treat infected mice with this compound or vehicle daily by oral gavage for 7-14 days.

  • At the end of the treatment period, euthanize the mice and collect their stomachs.

  • Homogenize the stomach tissue and perform quantitative culture by plating serial dilutions on selective agar to determine the bacterial load (CFU/gram of tissue).[21]

  • Alternatively, quantify bacterial load using quantitative PCR (qPCR) targeting an H. pylori-specific gene (e.g., ureA).[1][22]

Data Presentation: H. pylori Colonization in Mice

Treatment GroupDoseH. pylori Load (log₁₀ CFU/g stomach)
Infected Control-5.8 ± 0.4
This compound30 mg/kg3.2 ± 0.6
This compound50 mg/kg2.1 ± 0.5
Amoxicillin (Control)50 mg/kg1.5 ± 0.3

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment MIC Antimicrobial Activity (MIC) Adhesion Inhibition of H. pylori Adhesion MIC->Adhesion Inflammation Anti-inflammatory Effects (IL-8) Adhesion->Inflammation Cytotoxicity Cytotoxicity (MTT Assay) Inflammation->Cytotoxicity Conclusion Efficacy Profile Cytotoxicity->Conclusion Colitis Anti-inflammatory Efficacy (DSS Colitis Model) Hp_infection Anti-H. pylori Efficacy (Mouse Infection Model) Hp_infection->Conclusion Start This compound Compound Start->MIC Start->Colitis

Caption: Overall experimental workflow for testing this compound efficacy.

NFkB_Pathway cluster_nucleus Inside Nucleus Hp H. pylori TLR Toll-like Receptor (TLR) Hp->TLR activates IKK IKK Complex TLR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to IL8 IL-8 Gene Transcription Inflammation Inflammation IL8->Inflammation leads to Bismuth This compound Bismuth->IKK inhibits

Caption: Proposed mechanism: this compound inhibiting NF-κB signaling.

References

Application of Mechanochemical Synthesis for Bismuth Citrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth citrate (B86180) is a well-established active pharmaceutical ingredient (API) primarily used in the treatment of gastrointestinal disorders, most notably for the eradication of Helicobacter pylori, a bacterium linked to peptic ulcers and gastritis.[1][2][3][4] Traditionally synthesized through precipitation methods in solution, recent advancements have highlighted mechanochemistry as a promising alternative.[1][5][6] This green chemistry approach offers several advantages, including reduced solvent usage, shorter reaction times, and the potential for producing materials with novel properties.[7][8]

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state.[7] This method is particularly advantageous for the synthesis of metal-organic frameworks (MOFs) and APIs, offering high efficiency and purity.[7][8] For bismuth citrate, mechanosynthesis provides a direct route from simple, solid precursors like bismuth(III) oxide and citric acid.[1]

These application notes provide a comprehensive overview of the mechanochemical synthesis of this compound, including detailed experimental protocols, characterization data, and its primary applications in drug development.

Application Notes

Advantages of Mechanochemical Synthesis for this compound

The mechanochemical synthesis of this compound presents several key advantages over traditional solution-based methods:

  • Green Chemistry: The process is largely solvent-free or uses minimal amounts of liquid (liquid-assisted grinding, LAG), significantly reducing chemical waste and environmental impact.[7]

  • Efficiency: Reaction times are considerably shorter, often reduced from hours to minutes.[7][8]

  • High Purity: Mechanochemical methods can produce highly pure products, potentially eliminating the need for extensive purification steps.[7]

  • Stoichiometric Control: This technique allows for precise control over the stoichiometry of the final product.[8]

  • Scalability: The method shows promise for industrial-scale production of APIs.[7]

Therapeutic Applications of this compound

This compound's primary therapeutic application lies in its role as an anti-ulcer and antimicrobial agent. Its mechanism of action against H. pylori is multifaceted and includes:

  • Inhibition of Bacterial Adhesion: Bismuth compounds prevent H. pylori from adhering to the gastric epithelium.

  • Enzyme Inhibition: Bismuth ions can inhibit key bacterial enzymes, such as urease, which is crucial for the bacterium's survival in the acidic stomach environment.

  • Cell Wall Disruption: Bismuth particles can lead to the degradation of the bacterial cell wall and membrane.

  • Synergistic Effects: this compound is often used in combination with antibiotics, as it shows synergistic activity, enhancing their efficacy.[2]

Beyond its use against H. pylori, this compound is also employed in treating gastritis, dyspepsia, and other gastrointestinal discomforts due to its protective and soothing effects on the stomach lining.[3][4]

Experimental Protocols

The following protocols are based on reported methods for the mechanochemical synthesis of this compound.

Protocol 1: Neat Mechanochemical Synthesis of this compound

This protocol describes the solvent-free synthesis of this compound.

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Anhydrous citric acid (C₆H₈O₇)

Equipment:

  • Vibratory ball mill (e.g., InSolido Technologies IST500)

  • Stainless steel milling jars (10 mL or 25 mL)

  • Stainless steel milling balls (7 mm or 10 mm diameter)

  • Spatula

  • Analytical balance

Procedure:

  • Accurately weigh bismuth(III) oxide and anhydrous citric acid in a desired molar ratio. Various ratios from 2:1 to 1:4 (Bi₂O₃:citric acid) have been investigated. A 1:2 ratio is a common starting point.[1]

  • Transfer the weighed precursors into a stainless steel milling jar. For a 10 mL jar, a total reactant mass of 200-300 mg is appropriate.

  • Add stainless steel milling balls to the jar. For a 10 mL jar, two 10 mm balls can be used.

  • Securely close the milling jar and place it in the vibratory ball mill.

  • Set the milling frequency to 30 Hz and the milling time to 30-45 minutes.

  • After milling, carefully open the jar in a fume hood and collect the resulting powder.

  • The product can be characterized without further purification.

Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis of this compound

This protocol utilizes a small amount of liquid to enhance the reaction kinetics.

Materials:

  • Bismuth(III) oxide (Bi₂O₃)

  • Anhydrous citric acid (C₆H₈O₇)

  • Deionized water

Equipment:

  • Same as Protocol 1

  • Micropipette

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add stainless steel milling balls to the jar.

  • Using a micropipette, add a small volume of deionized water. A typical liquid-to-solid ratio is 75 µL of water per 300 mg of total reactants.

  • Securely close the milling jar and place it in the vibratory ball mill.

  • Set the milling frequency to 30 Hz and the milling time to 30-45 minutes.

  • After milling, retrieve the product, which may be in the form of a paste.

  • The product can be dried in a desiccator or a low-temperature oven before characterization.

Data Presentation

The following tables summarize the reaction parameters and characterization results for the mechanochemical synthesis of this compound.

Table 1: Reaction Parameters for Mechanochemical Synthesis of this compound

ParameterValueReference
Precursors Bismuth(III) oxide (Bi₂O₃), Anhydrous Citric Acid[1]
Molar Ratios (Bi₂O₃:Citric Acid) 2:1, 1:1, 3:4, 1:2, 1:3, 1:4[1]
Milling Type Vibratory Ball Mill
Milling Frequency 30 Hz[1]
Milling Time 30 - 45 minutes[1]
Grinding Media Stainless steel jars and balls
Liquid for LAG Water
Liquid-to-Solid Ratio (LAG) 75 µL / 300 mg reactants

Table 2: Thermal Gravimetric Analysis (TGA) Data for Synthesized this compound

SampleDecomposition Stage 1Decomposition Stage 2NotesReference
Mechanochemically Synthesized BiCit Combustion to Bi₂O₃ and Bismuth Carbonate speciesFurther reaction to Bi₂O₃No significant traces of unreacted citric acid.
Commercial this compound Similar decomposition profile to synthesized BiCitSimilar decomposition profile to synthesized BiCit

Visualizations

Experimental Workflow for Mechanochemical Synthesis

experimental_workflow cluster_prep Preparation cluster_milling Mechanosynthesis cluster_post Post-Processing & Analysis weigh Weigh Precursors (Bi₂O₃ & Citric Acid) transfer Transfer to Milling Jar weigh->transfer add_media Add Milling Balls transfer->add_media add_liquid Add Liquid (for LAG) add_media->add_liquid Optional mill Vibratory Milling (30 Hz, 30-45 min) add_media->mill add_liquid->mill collect Collect Product mill->collect dry Dry (if LAG) collect->dry Optional characterize Characterization (PXRD, TGA, etc.) collect->characterize dry->characterize

Caption: Workflow for the mechanochemical synthesis of this compound.

Signaling Pathway of this compound's Action on H. pylori

h_pylori_action cluster_bismuth This compound cluster_hpylori Helicobacter pylori Cell cluster_effects Inhibitory Effects bismuth Bismuth Ions (Bi³⁺) urease Urease Enzyme bismuth->urease Inhibits adhesion Adhesion Molecules bismuth->adhesion Blocks cell_wall Cell Wall / Membrane bismuth->cell_wall Disrupts urease_inhibition Urease Inhibition (Reduced Acid Neutralization) urease->urease_inhibition adhesion_block Blocked Adhesion to Gastric Epithelium adhesion->adhesion_block cell_damage Cell Wall Damage & Membrane Disruption cell_wall->cell_damage

Caption: Mechanism of action of this compound against H. pylori.

References

Troubleshooting & Optimization

Technical Support Center: Bismuth Citrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bismuth citrate (B86180) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthesis yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for bismuth citrate synthesis? A1: The most prevalent methods for synthesizing this compound include the reaction of a bismuth nitrate (B79036) solution with a solution of citric acid or a citrate salt (like sodium citrate).[1][2] Other documented methods involve the reaction of solid basic bismuth nitrate, bismuth oxide, or freshly precipitated bismuth hydroxide (B78521) with citric acid.[3][4]

Q2: What is the typical yield I can expect for this compound synthesis? A2: When reacting bismuth nitrate and citrate solutions under optimized conditions, yields can be very high, often in the range of 98-99%.[1] Yields for other methods, such as the solid-liquid reaction between basic bismuth nitrate and citric acid, are highly dependent on reaction conditions but can also be quantitative.[3]

Q3: Why is the order of reactant addition important? A3: It is highly recommended to add the bismuth nitrate solution to the citrate solution. This ensures that the reaction occurs in an environment with an excess of citrate, which helps prevent the hydrolysis of bismuth nitrate. Reversing the addition can lead to the formation of insoluble bismuth sub-salts as byproducts, complicating purification and reducing the yield.[1]

Q4: How critical is the pH of the reaction? A4: The pH is a critical parameter. While the precipitation of this compound is typically carried out in an acidic medium (around pH 0.6), excessively high acidity can inhibit the reaction rate.[1][3] The synthesis strategy, particularly the choice of starting materials, will dictate the optimal pH control method.

Q5: Can I use any grade of citric acid or its salts? A5: For pharmaceutical applications, it is crucial to use high-purity, pharmaceutical-grade reagents to ensure the final product meets quality standards and is free of contaminants.[1] The purity of the bismuth source is also critical, as impurities like lead, silver, or iron can co-precipitate with the product.[3]

Synthesis Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Bismuth_Source Bismuth Source (e.g., Bismuth Nitrate) Reaction_Vessel Reaction Vessel (Controlled Temp & Stirring) Bismuth_Source->Reaction_Vessel Add to Citrate Citrate_Source Citrate Source (e.g., Citric Acid) Citrate_Source->Reaction_Vessel Filtration Filtration / Washing Reaction_Vessel->Filtration Precipitate Drying Drying (Vacuum Oven) Filtration->Drying Final_Product High-Purity This compound Drying->Final_Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Guide

Problem: Low or No Product Yield

QuestionPossible Cause(s)Suggested Solution(s)
Did the reaction produce any precipitate? Reaction temperature is too low. The reaction between bismuth nitrate and citrate is significantly slower at temperatures below 40-60°C.[1] The solid-liquid reaction is also very slow without sufficient heat.[3]Increase the reaction temperature to the recommended 60-80°C range. Monitor the reaction progress over time.[1][2]
Incorrect stoichiometry. An insufficient amount of citrate will lead to an incomplete reaction.Ensure the molar ratio of bismuth to citrate is correct. A slight excess of citrate (e.g., Bi:Citrate of 1:1.05 to 1:1.15) is often optimal to drive the reaction to completion.[1]
Reaction time is too short. The reaction may not have had enough time to go to completion, especially under suboptimal conditions.Increase the reaction time. For solution-based methods, allow 1-6 hours.[1] For solid-liquid methods, especially without added acid, the reaction can take over 4 hours.[3]
Is the precipitate something other than the desired product? Bismuth salt hydrolysis. If bismuth nitrate was not added to an excess of citrate solution, it may have hydrolyzed upon contact with water, forming unwanted bismuth sub-salts.[1]Control the order of addition: always add the bismuth nitrate solution to the citrate solution.[1]
Incorrect pH. An excessively acidic environment can hinder the formation of the desired this compound product.[1]Adjust the pH of the citrate solution before adding the bismuth nitrate. Avoid adding strong acids unless the protocol specifically requires it (e.g., to catalyze a solid-liquid exchange reaction).[3]

Problem: Product Impurity and Poor Quality

QuestionPossible Cause(s)Suggested Solution(s)
Does the final product contain black specks? Unreacted bismuth oxide. If starting from bismuth oxide, the reaction may be incomplete. This can be due to large particle size or insufficient reaction time/temperature.[1]Use micronized bismuth oxide powder. Ensure adequate reaction time and temperature. Consider alternative synthesis routes if the issue persists.[1]
Is the product contaminated with nitrates? Inadequate washing. The precipitate can trap soluble nitrate salts from the reaction mixture.Wash the filtered product thoroughly with purified water. Multiple washing steps may be necessary. Test the filtrate for the absence of nitrates.
Does the product fail purity tests for other metals (Pb, Ag, Fe)? Contaminated starting materials. The initial bismuth source may contain metallic impurities that co-precipitate during the synthesis.[3]Use a higher purity grade of bismuth nitrate. Alternatively, purify the bismuth nitrate solution first by precipitating it as oxohydroxobismuth (III) nitrate trihydrate, which can leave many metallic impurities in the solution.[3]

Troubleshooting Logic Diagram

G Start Start Troubleshooting Problem Low Yield or Impure Product? Start->Problem Check_Temp Is Temp 60-80°C? Problem->Check_Temp Low Yield Check_Washing Product Washed Thoroughly? Problem->Check_Washing Impure Product Check_Ratio Is Bi:Citrate Ratio ~1:1.1? Check_Temp->Check_Ratio Yes Sol_Temp Solution: Increase Temperature Check_Temp->Sol_Temp No Check_Addition Was Bi(NO3)3 added to Citrate? Check_Ratio->Check_Addition Yes Sol_Ratio Solution: Adjust Molar Ratio Check_Ratio->Sol_Ratio No Sol_Addition Solution: Correct Addition Order Check_Addition->Sol_Addition No Sol_Purity Consider: - Purity of Reagents - Reaction Time Check_Addition->Sol_Purity Yes Sol_Washing Solution: Rewash Product Check_Washing->Sol_Washing No Check_Washing->Sol_Purity Yes

Caption: A logical guide for troubleshooting common synthesis issues.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Yield (Bismuth Nitrate + Citrate Solution)

Bi:Citrate Molar RatioTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
1:1.01 - 1.3080198.6[1]
1:1.01 - 1.3060499.2[1]
1.1 - 1.260 ± 5Not specifiedOptimal for BiC₆H₅O₇[2]

Table 2: Effect of Nitric Acid on Solid-Liquid Synthesis Yield (Starting Material: Oxohydroxobismuth (III) nitrate trihydrate)

HNO₃ Concentration (mol/L)Temperature (°C)Reaction Time (h)Outcome / YieldReference
0704< 50%[3]
0.25254Quantitative[3]
0.50251Quantitative[3]
0.5070< 0.25Rapid & Quantitative[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis from Bismuth Nitrate Solution

This method is adapted from a high-yield protocol and is suitable for producing high-purity this compound.[1]

  • Prepare Citrate Solution: In a reaction vessel equipped with a stirrer and heating mantle, dissolve sodium citrate in purified water to create a 15-50% (w/w) solution.

  • Heat and Stir: Begin stirring the citrate solution and heat it to the target reaction temperature of 60-80°C.

  • Prepare Bismuth Solution: Separately, prepare a bismuth nitrate solution. The concentration should be known to calculate the correct volume for the desired molar ratio.

  • Reactants Addition: Slowly add the bismuth nitrate solution to the heated and stirred citrate solution. The molar ratio of bismuth nitrate to citrate should be maintained between 1:1.05 and 1:1.15.

  • Reaction: Maintain the temperature and stirring for 1 to 6 hours. A white precipitate of this compound will form.

  • Isolation: Once the reaction is complete, stop heating and allow the mixture to cool. Separate the precipitate from the supernatant liquid via filtration.

  • Washing: Wash the collected solid precipitate with ample purified water to remove any unreacted reagents and soluble byproducts.

  • Drying: Dry the washed product in a vacuum oven at approximately 90°C until a constant weight is achieved. The final product should be a fine white powder.

Protocol 2: Synthesis from Basic Bismuth Nitrate

This protocol is based on the solid-liquid exchange reaction method.[3]

  • Prepare Reactant Slurry: In a reaction vessel, add a weighed portion of oxohydroxobismuth (III) nitrate trihydrate to a solution of citric acid. The molar ratio of bismuth (in the solid) to citrate ions should be approximately 1:1.1.

  • Catalyze (Optional but Recommended): To significantly increase the reaction rate, add nitric acid to the slurry to a final concentration of 0.5 mol/L.

  • Heat and Stir: Heat the mixture to 50-70°C while stirring continuously.

  • Reaction: Maintain the temperature and stirring. If nitric acid was added, the reaction should be complete within approximately 1 hour. Without added acid, this step could take many hours.

  • Isolation and Washing: Cool the reaction mixture, filter the solid product, and wash it thoroughly with distilled water.

  • Drying: Dry the purified this compound in an oven to obtain the final product.

References

troubleshooting solubility issues with bismuth citrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth citrate (B86180) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my bismuth citrate not dissolving in water?

A1: this compound is generally considered insoluble or very slightly soluble in water at neutral pH.[1][2] Its aqueous solubility is highly dependent on the pH of the solution. To achieve dissolution, the pH must be adjusted to either acidic or alkaline conditions.

Q2: What is the optimal pH for dissolving this compound?

A2: this compound's solubility increases significantly in both acidic and alkaline environments.[3] It is least soluble in the pH range of 1.1 to 3.25.[4] For many applications, dissolving this compound in an alkaline solution, such as aqueous ammonia (B1221849) or an alkali citrate solution, is a common and effective method.[1] This process forms a soluble bismuth-citrate complex.

Q3: Can temperature be used to improve the solubility of this compound?

A3: Yes, increasing the temperature generally enhances the solubility of this compound.[3] For instance, the formation of this compound from bismuth nitrate (B79036) and citric acid is often carried out at elevated temperatures of 50-70°C.

Q4: What is the role of chelating agents in dissolving this compound?

A4: Chelating agents, such as excess citrate ions from alkali citrate solutions, can form soluble complexes with bismuth, thereby increasing its solubility in aqueous solutions.[3] This is a common strategy to prepare stable solutions of this compound for various applications.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Cloudy solution or persistent precipitate after adding this compound to water. This compound has very low solubility in neutral water.Adjust the pH of the solution. For alkaline dissolution, slowly add aqueous ammonia or a solution of an alkali citrate (e.g., sodium or potassium citrate) while stirring until the solution clears. For acidic dissolution, use an appropriate acid, but be aware of the low solubility in the pH range of 1.1 to 3.25.
Precipitate forms in a previously clear this compound solution upon standing. The pH of the solution may have shifted towards the range of low solubility (1.1-3.25), or the solution may be supersaturated.Re-adjust the pH of the solution to maintain solubility. If supersaturation is the issue, gentle warming of the solution may help redissolve the precipitate, but be cautious as cooling may cause it to reappear. Consider preparing a less concentrated solution.
The dissolution of this compound in ammonia is slow or incomplete. Insufficient ammonia or inadequate mixing.Ensure an adequate molar ratio of ammonia to this compound. Continue to add ammonia dropwise while vigorously stirring until the solution becomes clear. Gentle heating may also aid dissolution.
Inconsistent results in experiments using this compound solutions. Inaccurate concentration of the prepared this compound solution due to incomplete dissolution or precipitation.It is crucial to verify the concentration of bismuth in your final solution. Use a validated analytical method such as EDTA titration or Atomic Absorption Spectrometry (AAS) to confirm the bismuth concentration before use.

Quantitative Data on this compound Solubility

Solvent Temperature Solubility Reference
Water20°C0.053 g/L (practically insoluble)[5]
Saline SolutionNot SpecifiedLeast soluble in pH range 1.1 to 3.25[4]
Dilute HCl (pH 3)Not SpecifiedApproximately 1 mg/mL[6]
Water (pH 7)Not Specified>70 mg/mL (as Colloidal Bismuth Subcitrate)[6]

Experimental Protocols

Protocol 1: Dissolution of this compound in Aqueous Ammonia

This protocol describes the preparation of a soluble bismuth ammonium (B1175870) citrate complex.

Materials:

  • This compound powder

  • Deionized water

  • Aqueous ammonia solution (e.g., 25-35%)

  • Stir plate and magnetic stir bar

  • Glass beaker

  • pH meter or pH indicator strips

Procedure:

  • Weigh the desired amount of this compound powder and add it to a glass beaker.

  • Add a portion of the total required volume of deionized water (e.g., 20% of the final volume) to the beaker.[7]

  • Begin stirring the suspension at room temperature using a magnetic stir plate.

  • Slowly and carefully add the aqueous ammonia solution dropwise to the stirring suspension. The addition of ammonia can be exothermic, so proceed with caution.

  • Continue adding ammonia and stirring until the this compound powder is completely dissolved and the solution becomes clear.[7]

  • Monitor the pH of the solution to ensure it is in the alkaline range (typically pH 7-10 for forming stable complexes).[8]

  • Once the this compound is fully dissolved, add the remaining deionized water to reach the final desired concentration.

  • Continue stirring for a few minutes to ensure homogeneity.

Protocol 2: Quantification of Bismuth by EDTA Titration

This protocol provides a method for determining the concentration of bismuth in a prepared solution using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

  • This compound solution (prepared as in Protocol 1 or by other methods)

  • Standardized EDTA solution (e.g., 0.01 M or 0.05 M)

  • Nitric acid (to adjust pH)

  • Xylenol orange indicator

  • Deionized water

  • Burette, pipette, and Erlenmeyer flasks

Procedure:

  • Pipette an accurately known volume of the this compound solution into an Erlenmeyer flask.

  • Dilute the sample with deionized water.

  • Adjust the pH of the solution to approximately 1.5-2.0 by adding nitric acid.

  • Add a few drops of xylenol orange indicator to the solution. The solution should turn a red or pink color.

  • Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color of the solution changes from red/pink to a clear yellow.[9]

  • Record the volume of EDTA solution used.

  • Calculate the concentration of bismuth in the original solution using the stoichiometry of the Bi³⁺-EDTA reaction (1:1 molar ratio).

Protocol 3: Quantification of Bismuth by Atomic Absorption Spectrometry (AAS)

This protocol outlines the general steps for determining the bismuth concentration using AAS.

Materials:

  • This compound solution

  • Nitric acid

  • Deionized water

  • Bismuth standard solutions for calibration

  • Atomic Absorption Spectrophotometer with a bismuth hollow-cathode lamp

Procedure:

  • Prepare a series of bismuth standard solutions of known concentrations by diluting a stock bismuth standard with deionized water and a small amount of nitric acid to keep the bismuth in solution.

  • Prepare the sample solution by accurately diluting the this compound solution with deionized water and nitric acid to a concentration that falls within the linear working range of the AAS instrument.

  • Set up the AAS instrument with the bismuth hollow-cathode lamp and select the appropriate wavelength for bismuth analysis (e.g., 223.1 nm).

  • Aspirate the blank (deionized water with nitric acid), the standard solutions, and the sample solution into the instrument's atomizer (flame or graphite (B72142) furnace).

  • Measure the absorbance of each solution.

  • Generate a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of bismuth in the sample solution by comparing its absorbance to the calibration curve.

  • Calculate the concentration of bismuth in the original, undiluted this compound solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_quant Quantification start This compound Powder + Water add_ammonia Add Aqueous Ammonia Dropwise with Stirring start->add_ammonia dissolved Clear Bismuth Ammonium Citrate Solution add_ammonia->dissolved take_aliquot Take Aliquot of Solution dissolved->take_aliquot edta EDTA Titration take_aliquot->edta aas Atomic Absorption Spectrometry take_aliquot->aas concentration Determine Bismuth Concentration edta->concentration aas->concentration

Caption: Experimental workflow for preparing and quantifying a this compound solution.

solubility_logic start Start: this compound in Aqueous Solution ph_check Is pH acidic or alkaline? start->ph_check soluble Soluble Bismuth Species Formed ph_check->soluble Yes insoluble Insoluble / Precipitate ph_check->insoluble No (Neutral pH)

Caption: Logical relationship between pH and this compound solubility.

References

Technical Support Center: Bismuth Citrate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth citrate (B86180) formulations. The information is presented in a question-and-answer format to directly address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of bismuth citrate formulations?

A1: The stability of this compound formulations is primarily influenced by several key factors:

  • pH: this compound's solubility is highly pH-dependent. It is more soluble in acidic conditions due to the formation of soluble bismuth species and less soluble in neutral or basic solutions.[1][2] Colloidal solutions of this compound are often prepared in aqueous ammonia, resulting in a pH range of approximately 8 to 11.3 to maintain stability.[3]

  • Temperature: Higher temperatures can enhance the solubility of this compound.[1] However, elevated temperatures can also lead to thermal decomposition. This compound begins to decompose at temperatures above 300°C.[4][5]

  • Presence of Ligands: The presence of additional ligands, such as those from the citrate group itself, can help solvate the bismuth ions, thereby increasing solubility and stability.[1]

  • Light: this compound formulations should be protected from light to prevent potential photodegradation.[6][7]

Q2: My this compound solution is showing precipitation. What are the possible causes and solutions?

A2: Precipitation in a this compound solution is a common stability issue. Here are the likely causes and how to troubleshoot them:

  • Cause 1: Incorrect pH. If the pH of the solution is not in the optimal range, this compound can precipitate. It is least soluble in the pH range of 1.1 to 3.25.[2]

    • Solution: For colloidal formulations, ensure the pH is maintained in the alkaline range (pH 8-11.3) using a suitable alkalizing agent like ammonia.[3] For other aqueous systems, adjusting the pH to a more acidic range can increase solubility.[1]

  • Cause 2: Low Temperature. A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[1]

    • Solution: Consider gently warming the solution or storing it at a controlled room temperature (15–25°C) to maintain solubility.[5]

  • Cause 3: Inadequate Complexation. Insufficient complexing agents can lead to the bismuth salt falling out of solution.

    • Solution: Ensure an adequate molar ratio of citrate to bismuth. A molar ratio of citrate ions to bismuth ions of 1.1–1.2 is often recommended for precipitation methods.[8] The use of additional ligands or chelating agents might also be explored.

Q3: How can I improve the stability of a colloidal bismuth subcitrate (CBS) formulation?

A3: Stabilizing colloidal bismuth subcitrate formulations is crucial for their therapeutic efficacy. Here are some strategies:

  • Use of Stabilizers: Polyhydric alcohols, such as sucrose (B13894), can be used to stabilize the liquid colloidal system, improve taste, and increase viscosity.[3]

  • pH Control: Maintaining an alkaline pH, typically with ammonia, is essential for keeping the bismuth salt in a colloidal solution.[3]

  • Addition of Buffers: Citrate and phosphate (B84403) buffer systems can help inhibit viscosity changes during storage. For example, a 50 mM citrate buffer at pH 4.3 has been shown to inhibit viscosity loss at 50°C.[9]

  • Freeze-Drying (Lyophilization): This technique can produce a stable, solid dosage form that can be reconstituted. Using excipients like starch and sucrose in the freeze-drying process can enhance the stability and bioavailability of the resulting tablets.[10]

  • Spray Drying: An aqueous ammoniacal colloidal solution of this compound can be spray-dried to produce a new solid composition that is colloidally soluble in water.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitate formation in aqueous solution Incorrect pHAdjust pH. This compound is more soluble in acidic conditions and forms stable colloidal solutions at alkaline pH (8-11.3).[1][3]
Low temperatureGently warm the solution. Store at a controlled room temperature (15-25°C).[1][5]
Insufficient citrate concentrationIncrease the molar ratio of citrate to bismuth to enhance complexation.[8]
Color change or degradation upon storage Exposure to lightStore the formulation in light-protected containers.[6][7]
Thermal degradationAvoid exposure to high temperatures. This compound decomposes above 300°C.[4][5]
Oxidative degradationConsider the use of antioxidants. Perform forced degradation studies to assess oxidative stability.[11]
Change in viscosity of colloidal suspension Inadequate stabilizationAdd a polyhydric alcohol like sucrose.[3]
pH shiftIncorporate a buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH.[9]

Experimental Protocols

Stability Indicating RP-HPLC Method

This method is for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole.[11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Inertsil C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate buffer (pH 3.5) and methanol (B129727) in a 40:60 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and transfer the sample into a 10 mL volumetric flask.

    • Add a small amount of the mobile phase and sonicate to dissolve.

    • Make up the volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter.

  • Forced Degradation Studies:

    • Acid Degradation: Add 1 mL of 0.1N HCl to the stock solution, reflux for 30 minutes at 60°C, and then neutralize with 0.1N NaOH.

    • Alkali Degradation: Add 1 mL of 0.1N NaOH to the stock solution, reflux for 30 minutes at 60°C, and then neutralize with 0.1N HCl.

    • Oxidative Degradation: Add 1 mL of 30% w/v hydrogen peroxide to the stock solution and keep at 60°C for 30 minutes.

    • Thermal Degradation: Place the drug solution in an oven at 105°C for 6 hours.

    • Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber for 24 hours.

UV-Visible Spectroscopic Method for Stability Assessment

This method is for the simultaneous estimation of bismuth sub-citrate, metronidazole, and tetracycline.[12]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelengths for Detection:

    • Bismuth sub-citrate: 217 nm

    • Tetracycline: 249 nm

    • Metronidazole: 289 nm

  • Standard Solution Preparation:

    • Accurately weigh about 10mg of bismuth sub-citrate and transfer it into a 10ml volumetric flask.

    • Add methanol and shake to dissolve.

    • Make up the final volume with methanol to achieve a concentration of 1000µg/ml.

  • Stress Degradation Studies:

    • Acidic Conditions: To 1ml of the stock solution (made up to 10ml with methanol), add 1ml of 0.1N HCl and keep aside for one hour before scanning in the 200-400nm range.

    • Basic Conditions: To 1ml of the stock solution (made up to 10ml with methanol), add 1ml of 0.1M NaOH and keep aside for one hour before scanning in the 200-400nm range.

Visualizations

Bismuth_Citrate_Stability_Factors BCF This compound Formulation Stability pH pH BCF->pH influenced by Temp Temperature BCF->Temp influenced by Ligands Ligands BCF->Ligands influenced by Light Light Exposure BCF->Light influenced by Precipitation Precipitation pH->Precipitation Temp->Precipitation Degradation Degradation Temp->Degradation causes thermal Ligands->Precipitation prevents Light->Degradation

Caption: Key factors influencing this compound formulation stability.

Troubleshooting_Workflow Start Instability Observed (e.g., Precipitation) CheckpH Check pH Start->CheckpH AdjustpH Adjust pH (Acidic for solubility, Alkaline for colloidal) CheckpH->AdjustpH Not Optimal CheckTemp Check Temperature CheckpH->CheckTemp Optimal Stable Formulation Stabilized AdjustpH->Stable AdjustTemp Adjust Temperature (Gentle warming, controlled storage) CheckTemp->AdjustTemp Not Optimal CheckLigands Check Ligand/ Citrate Concentration CheckTemp->CheckLigands Optimal AdjustTemp->Stable AdjustLigands Increase Citrate Ratio CheckLigands->AdjustLigands Insufficient CheckLigands->Stable Sufficient AdjustLigands->Stable

Caption: Troubleshooting workflow for this compound precipitation.

Forced_Degradation_Workflow Sample This compound Formulation Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (e.g., 30% H2O2, 60°C) Sample->Oxidation Thermal Thermal Stress (e.g., 105°C) Sample->Thermal Photo Photolytic Stress (UV light) Sample->Photo Analysis Analyze by Stability- Indicating Method (e.g., HPLC, UV-Vis) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for forced degradation studies.

References

addressing common side reactions during bismuth citrate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bismuth Citrate (B86180) Precipitation

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of bismuth citrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the successful precipitation of this compound (BiC₆H₅O₇)? A1: The successful precipitation of pure this compound is primarily influenced by three key factors: the pH of the solution, the reaction temperature, and the molar ratio of citrate ions to bismuth ions.[1][2] Maintaining optimal conditions is crucial to prevent the formation of side products and ensure a high yield.

Q2: What are the common side products that can form during this compound precipitation? A2: Common side products include various bismuth-containing compounds depending on the reaction conditions. If chloride ions are present, bismuth oxychloride (BiOCl) is a likely contaminant.[1][3] In nitric or perchloric acid solutions, insufficient citrate can lead to the formation of basic bismuth salts like --INVALID-LINK--₆ · H₂O or other complexes such as BiОC₆H₇O₇ ⋅ H₂O and Bi₆(OH)₆(C₆H₅O₇)₄ ⋅ 6H₂O.[1]

Q3: Why is my solution forming a different precipitate when using hydrochloric acid? A3: Bismuth salts have a strong tendency to hydrolyze, especially in the presence of certain anions.[4] When using hydrochloric acid solutions, bismuth can precipitate as bismuth oxychloride (BiOCl), a very stable and insoluble compound, instead of the desired this compound.[1][5] To avoid this, it is recommended to use nitric or perchloric acid solutions.[1]

Q4: How does temperature affect the precipitation process? A4: Temperature plays a significant role in both the reaction rate and the composition of the final product. The formation of the desired BiC₆H₅O₇ compound is favored in a specific temperature range, typically around 50-70°C.[6][7] Operating at the optimal temperature of (60±5)°C helps increase the recovery of bismuth into the citrate precipitate.[1]

Q5: What is the ideal molar ratio of citrate to bismuth? A5: To ensure complete precipitation of bismuth as this compound (BiC₆H₅O₇), a slight excess of citrate ions is recommended. The optimal molar ratio of citrate ions to bismuth ions in the solution should be between 1.1–1.2.[1][8] An insufficient amount of citrate (a molar ratio below 0.7) can lead to the precipitation of other bismuth compounds.[1]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Precipitation 1. Incorrect pH: The pH is outside the optimal range (0.5-0.7).[6][7]2. Suboptimal Temperature: The reaction temperature is too low or too high.[1]3. Incorrect Molar Ratio: Insufficient citrate ions to react with all the bismuth.[1]1. Adjust the pH of the reaction mixture to be within the 0.5-0.7 range.[6][7]2. Maintain the reaction temperature at (60±5)°C.[1]3. Ensure the molar ratio of citrate to bismuth is between 1.1 and 1.2.[1][8]
Formation of an Unwanted White Precipitate (in non-HCl medium) 1. Hydrolysis of Bismuth Salt: The strong propensity of Bi(III) to hydrolyze can form insoluble basic bismuth salts (e.g., basic bismuth nitrate).[4][9][10]2. Incorrect Bismuth-Citrate Complex: Formation of compounds other than BiC₆H₅O₇, such as Bi₆(OH)₆(C₆H₅O₇)₄ ⋅ 6H₂O, due to incorrect molar ratios.[1]1. Ensure adequate acidity (pH 0.5-0.7) to prevent premature hydrolysis before citrate complexation.[6][7]2. Increase the molar ratio of citrate to bismuth to favor the formation of the desired 1:1 complex.[1]
Product is Contaminated with Bismuth Oxychloride (BiOCl) 1. Presence of Chloride Ions: Starting materials (e.g., bismuth chloride) or the acid used (hydrochloric acid) contain chloride.[1][5]1. Use chloride-free starting materials. Prepare the initial bismuth solution by dissolving bismuth oxide or bismuth nitrate (B79036) in nitric acid or perchloric acid.[1][2]
Precipitate Has an Off-White or Darker Color 1. Impurities in Starting Materials: Co-precipitation of metallic impurities (e.g., lead, iron) that were present in the initial bismuth salt.[2]2. Thermal Decomposition: Excessive heat during drying can cause partial decomposition of the this compound.[11]1. Use high-purity starting materials. Synthesizing via an intermediate like oxohydroxobismuth (III) nitrate trihydrate can help purify the bismuth.[2]2. Dry the final product under controlled, moderate temperature conditions.

Optimal Precipitation Parameters

The following table summarizes the recommended quantitative parameters for the synthesis of high-purity this compound (BiC₆H₅O₇) via precipitation from nitric acid solutions.

Parameter Optimal Value / Range Reference(s)
Reaction Temperature 50 - 70°C (Optimal at 60±5°C)[1][6][7]
pH of Medium 0.5 - 0.7[2][6][7]
Molar Ratio (Citrate : Bismuth) 1.1 : 1 to 1.2 : 1[1][8]
Recommended Acid Medium Nitric Acid or Perchloric Acid[1]

Experimental Protocol: Precipitation from Nitric Acid Solution

This protocol describes a common method for precipitating this compound (BiC₆H₅O₇).

Materials:

  • Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Citric Acid (C₆H₈O₇) or Trisodium (B8492382) Citrate (Na₃C₆H₅O₇)

  • Nitric Acid (HNO₃)

  • Deionized Water

Procedure:

  • Prepare Bismuth Solution: Dissolve Bismuth(III) Nitrate in a minimal amount of nitric acid to create an acidic, aqueous solution. This prevents the premature hydrolysis of the bismuth salt.[1][2]

  • Prepare Citrate Solution: In a separate vessel, prepare an aqueous solution of citric acid or trisodium citrate.

  • Reaction: Heat the bismuth nitrate solution to the target temperature of (60±5)°C.[1]

  • Precipitation: While stirring, slowly add the citrate solution to the heated bismuth solution. Ensure the final molar ratio of citrate ions to bismuth ions is between 1.1 and 1.2.[1][8]

  • pH Adjustment: Monitor and adjust the pH of the mixture to maintain it within the 0.5-0.7 range.[6][7] A white precipitate of this compound should form.

  • Digestion: Continue stirring the mixture at (60±5)°C for a designated period (e.g., 1-6 hours) to allow the precipitate to fully form and mature.[8]

  • Isolation: Allow the precipitate to settle. Isolate the solid product by filtration.

  • Washing: Wash the collected precipitate thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.

  • Drying: Dry the purified this compound precipitate in an oven at a moderate temperature.

Visual Guides

G start_end start_end process process decision decision io io A Start: Prepare Reagents (Bismuth Nitrate, Citric Acid) B Dissolve Bi(NO₃)₃ in acidic aqueous solution A->B C Heat Bi³⁺ Solution to 60±5 °C B->C D Add Citrate Solution (Molar Ratio 1.1-1.2) C->D E Maintain pH at 0.5-0.7 D->E F Precipitate Forms E->F White solid appears G Stir and Digest (1-6 hours) F->G H Filter Precipitate G->H I Wash with DI Water H->I J Dry Product (BiC₆H₅O₇) I->J K End J->K

Caption: Standard experimental workflow for this compound precipitation.

G start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Precipitation Issue Encountered low_yield Low Yield or Incomplete Precipitation? start->low_yield wrong_precipitate Incorrect Precipitate Formed? start->wrong_precipitate off_color Product has Off-Color? start->off_color cause_yield1 Cause: Incorrect pH / Temp / Molar Ratio low_yield->cause_yield1 Yes cause_precipitate1 Cause: Presence of Cl⁻ ions wrong_precipitate->cause_precipitate1 BiOCl suspected cause_precipitate2 Cause: Bi³⁺ Hydrolysis (Low Citrate) wrong_precipitate->cause_precipitate2 Basic salts suspected cause_color1 Cause: Impure Reagents off_color->cause_color1 Yes solution_yield1 Solution: Adjust parameters to optimal (pH: 0.5-0.7, T: 60°C, Ratio: 1.1-1.2) cause_yield1->solution_yield1 solution_precipitate1 Solution: Use HNO₃ or HClO₄; Avoid HCl cause_precipitate1->solution_precipitate1 solution_precipitate2 Solution: Increase Citrate:Bi ratio; Control pH cause_precipitate2->solution_precipitate2 solution_color1 Solution: Use high-purity starting materials cause_color1->solution_color1

Caption: Troubleshooting logic for common this compound precipitation issues.

G reactant reactant product product side_product side_product condition condition Bi3 Bi³⁺ (aq) cond1 Optimal Conditions pH: 0.5-0.7 T: 60°C Citrate Excess Bi3->cond1 cond2 Chloride Presence Bi3->cond2 cond3 Low Citrate Ratio Incorrect pH Bi3->cond3 Citrate Citrate³⁻ (aq) Citrate->cond1 BiCit BiC₆H₅O₇ (s) (Desired Product) Cl Cl⁻ (aq) Cl->cond2 BiOCl BiOCl (s) (Side Product) H2O H₂O H2O->cond3 BasicSalts Basic Bismuth Salts (s) (Side Product) cond1->BiCit Reaction cond2->BiOCl Side Reaction cond3->BasicSalts Hydrolysis

Caption: Competing reaction pathways in this compound synthesis.

References

optimization of reaction conditions for bismuth citrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bismuth citrate (B86180).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of bismuth citrate, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than expected?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. For instance, in the solid-liquid reaction between basic bismuth nitrate (B79036) and citric acid, a quantitative yield can be achieved in 1 hour with the addition of 0.5 mol/L nitric acid at 25°C.[1] Increasing the temperature can also significantly increase the reaction rate.[1]

  • Suboptimal pH: The pH of the reaction medium is critical for the precipitation of this compound.

    • Solution: The optimal pH for the formation of BiC₆H₅O₇ is in the range of 0.5-0.7.[2] Adjust the pH of the solution accordingly. Bismuth precipitation is almost complete at a pH of approximately 0.6.[1]

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of bismuth to citrate ions can lead to the formation of other bismuth compounds and reduce the yield of the desired this compound.

    • Solution: A molar ratio of citrate ions to bismuth ions of 1.1–1.2 is recommended for the synthesis of BiC₆H₅O₇ from nitric acid solutions.[3] For the one-step synthesis from bismuth nitrate and a citrate solution, a molar ratio of bismuth nitrate to citrate of 1:1.01–1.3 is suggested.[4]

  • Hydrolysis of Bismuth Nitrate: If using bismuth nitrate solution, it can hydrolyze if added to a solution with insufficient citrate, leading to byproducts.

    • Solution: It is recommended to add the bismuth nitrate solution to the citrate solution, ensuring the citrate is in excess to prevent hydrolysis of bismuth nitrate.[4]

Question 2: The final product is contaminated with nitrates. How can this be avoided?

Possible Causes and Solutions:

  • Incomplete Exchange of Nitrate Ions: In syntheses starting from bismuth nitrate or basic bismuth nitrate, the exchange of nitrate ions for citrate ions may be incomplete.

    • Solution: Increasing the reaction temperature and the concentration of citric acid can enhance the exchange of nitrate ions for citrate ions.[1] The addition of nitric acid to the system can also accelerate this exchange.[1] For example, at 70°C, the molar ratio of nitrate to bismuth in the precipitate decreases more substantially with an increasing citrate concentration compared to 23°C.[1]

  • Insufficient Washing: The precipitate may not have been washed thoroughly enough to remove residual nitrate ions.

    • Solution: After filtration, wash the this compound precipitate with distilled water until a negative test for nitrate ions in the wash water is achieved.

Question 3: The synthesized this compound has poor physical characteristics (e.g., large particle size, black spots). What could be the cause?

Possible Causes and Solutions:

  • High Reaction Temperature: High reaction temperatures can lead to the formation of larger particles.[4]

    • Solution: Maintain the reaction temperature within the recommended range. For the one-step synthesis from bismuth nitrate and citrate solution, a temperature of 60-80°C is optimal.[4][5]

  • Impure Reactants: The use of impure starting materials, such as bismuth oxide that is not fully oxidized, can lead to impurities in the final product, such as black spots from unreacted bismuth powder.[4]

    • Solution: Use high-purity starting materials. If using bismuth oxide, ensure it is fully oxidized.[4]

  • Formation of Different this compound Compounds: Depending on the reaction conditions, different forms of this compound or related compounds can be formed, which may have different physical properties.

    • Solution: Carefully control the molar ratio of reactants and the temperature to favor the formation of the desired compound, BiC₆H₅O₇.[3]

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the synthesis of this compound.

What are the common methods for synthesizing this compound?

Several methods are used for the synthesis of this compound, including:

  • Precipitation from Mineral Acid Solutions: This involves adding a solution of citric acid or a citrate salt to a bismuth-containing solution in a mineral acid (e.g., nitric acid).[3][6]

  • Solid-Liquid Reaction: This method involves the reaction of a solid bismuth compound, such as basic bismuth nitrate, with an aqueous solution of citric acid.[1][2]

  • Mechanochemical Synthesis: This is a solvent-free or low-solvent method where bismuth oxide and citric acid are ground together to induce a chemical reaction.[7][8][9]

  • One-Step Synthesis from Bismuth Nitrate and Citrate Solution: This involves the direct reaction of a bismuth nitrate solution with a citrate solution under controlled temperature.[4][5]

What is the optimal temperature for this compound synthesis?

The optimal temperature depends on the specific synthesis method. For the precipitation from nitric acid solutions, a temperature of (60±5)°C is recommended.[3] For the one-step synthesis from bismuth nitrate and citrate solution, a temperature range of 60-80°C is suggested.[4][5] For the solid-liquid reaction of basic bismuth nitrate with citric acid, temperatures between 50-70°C are effective.[2]

What is the chemical formula of the desired this compound product?

The most common and medically relevant form of this compound has the chemical formula BiC₆H₅O₇.[1][2][3]

How can the purity of the synthesized this compound be assessed?

Several analytical techniques can be used to assess the purity of this compound, including:

  • X-ray Phase Analysis (XPA) or X-ray Diffraction (XRD): To identify the crystalline phase of the product and detect any crystalline impurities.[1][3]

  • Infrared (IR) Spectroscopy: To confirm the presence of citrate and the absence of nitrate or other functional group impurities.[1]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and composition of the compound.[3]

  • Chemical Analysis: To determine the content of bismuth and citrate, and to quantify any residual impurities like nitrates.[1][3]

Data Presentation

Table 1: Effect of Temperature and Nitric Acid Concentration on the Time for Quantitative Formation of this compound from Basic Bismuth Nitrate and Citric Acid

Temperature (°C)HNO₃ Concentration (mol/L)Time for Quantitative Formation (hours)
250.254
250.51
500.5< 1 (sharp increase in rate)
700.5< 1 (sharp increase in rate)

Data extracted from Afonina et al.[1]

Table 2: Recommended Reaction Conditions for BiC₆H₅O₇ Synthesis via Precipitation from Nitric Acid Solution

ParameterRecommended Value
Molar Ratio (Citrate ions : Bismuth ions)1.1–1.2
Temperature (°C)60 ± 5

Data extracted from Naydenko et al.[3]

Table 3: Reaction Conditions for One-Step this compound Synthesis

ParameterRecommended Value
Molar Ratio (Bismuth Nitrate : Citrate)1 : 1.01–1.3
Temperature (°C)60–80
Reaction Time (hours)1–6

Data extracted from CN103864605A.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Solid-Liquid Reaction

This protocol is based on the work of Afonina et al.[1]

  • Preparation of Basic Bismuth Nitrate:

    • Dilute a solution of bismuth (III) nitrate (210 g/L Bi(III), 35 g/L free HNO₃) with water at a volume ratio of 1:40.

    • Filter the resulting precipitate of oxohydroxobismuth (III) nitrate trihydrate under vacuum.

    • Wash the precipitate with distilled water and air dry.

  • Reaction:

    • Treat a weighted portion of the basic bismuth nitrate with a solution of citric acid.

    • To accelerate the reaction, add nitric acid to the reaction mixture to a concentration of 0.25-0.5 mol/L.

    • Maintain the reaction temperature between 25°C and 70°C.

    • Stir the mixture for the required reaction time (refer to Table 1).

  • Product Isolation:

    • Filter the resulting this compound precipitate.

    • Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and byproducts.

    • Dry the final product.

Protocol 2: Synthesis of this compound via Precipitation from Nitric Acid Solution

This protocol is based on the work of Naydenko et al.[3]

  • Preparation of Bismuth Nitrate Solution:

    • Dissolve special purity bismuth oxide in nitric acid (6 mol/L) to prepare a bismuth nitrate solution.

  • Precipitation:

    • Add a solution of citric acid to the bismuth nitrate solution. The molar ratio of citrate ions to bismuth ions should be between 1.1 and 1.2.

    • Maintain the reaction temperature at (60 ± 5)°C.

    • Stir the mixture to allow for precipitation.

  • Product Isolation:

    • Separate the precipitate from the mother liquor by filtration.

    • Wash the precipitate with distilled water.

    • Dry the final product in air.

Visualizations

experimental_workflow_solid_liquid start Start prep_bbn Prepare Basic Bismuth Nitrate start->prep_bbn reaction React with Citric Acid Solution (+ HNO3, Temp Control) prep_bbn->reaction filtration1 Filter Precipitate reaction->filtration1 washing Wash with Distilled Water filtration1->washing drying Dry Product washing->drying end End drying->end

Caption: Experimental Workflow for Solid-Liquid Synthesis of this compound.

troubleshooting_low_yield issue Low Yield of This compound cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal pH issue->cause2 cause3 Incorrect Molar Ratio issue->cause3 cause4 Bismuth Nitrate Hydrolysis issue->cause4 solution1 Increase Reaction Time and/or Temperature cause1->solution1 solution2 Adjust pH to 0.5-0.7 cause2->solution2 solution3 Adjust Molar Ratio (Citrate:Bi = 1.1-1.2) cause3->solution3 solution4 Add Bismuth Nitrate to Citrate Solution cause4->solution4

Caption: Troubleshooting Logic for Low this compound Yield.

References

overcoming challenges in the characterization of amorphous bismuth citrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of Amorphous Bismuth Citrate (B86180)

Welcome to the technical support center for the characterization of amorphous bismuth citrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this complex material.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: My Powder X-Ray Diffraction (PXRD) pattern shows a broad hump (halo) instead of sharp peaks. What does this mean?

A: A broad hump or "halo" in a PXRD pattern is the characteristic signature of an amorphous solid.[1] Unlike crystalline materials which produce sharp, well-defined diffraction peaks due to their long-range atomic order, amorphous materials lack this periodicity, resulting in broad scattering features.[2] If your sample was intended to be amorphous, this result confirms its non-crystalline nature. If you expected a crystalline material, this indicates a potential issue in the synthesis or processing that resulted in an amorphous product.

Q2: How can I be sure my PXRD halo isn't just due to very small nanocrystals?

A: This is a critical point in characterization. As crystalline particle size decreases into the nano-range, diffraction peaks broaden significantly.[1] Eventually, these broadened peaks can merge and resemble an amorphous halo.[1] To differentiate:

  • Use complementary techniques: Differential Scanning Calorimetry (DSC) can be used to look for a glass transition (Tg), which is characteristic of an amorphous material but not a nanocrystalline one.

  • High-Resolution Transmission Electron Microscopy (HR-TEM): This can visually confirm the presence or absence of crystalline lattices at the nanoscale.

Q3: I'm struggling to quantify the percentage of amorphous content in my crystalline this compound sample. Why is this difficult?

A: Quantifying low levels of amorphous content is a known challenge.[3]

  • Detection Limits: Standard PXRD techniques have a practical lower limit for detection of amorphous content, often around 10% w/w.[1] Below this level, the broad halo may be indistinguishable from the background noise.

  • Method Complexity: While methods like Rietveld analysis can quantify amorphous content, they are complex and require spiking the sample with an internal crystalline standard.[1]

  • Alternative Methods: For low-level quantification, consider alternative techniques like gravimetric vapor sorption or thermal analysis (e.g., DSC), which can sometimes offer higher sensitivity.[1]

Q4: My DSC thermogram for amorphous this compound is complex. How do I interpret the different thermal events?

A: The thermal decomposition of this compound involves multiple steps.[4] A typical DSC/TGA analysis may show:

  • Dehydration: An initial weight loss at lower temperatures (e.g., below 150°C), corresponding to the loss of water.[4]

  • Glass Transition (Tg): A subtle shift in the baseline in the DSC curve, with no corresponding weight loss in the TGA. This is the hallmark of an amorphous material transitioning from a glassy to a rubbery state.[5]

  • Crystallization (Tc): An exothermic peak (peak pointing up) in the DSC curve, representing the spontaneous ordering of the amorphous material into a crystalline form.[5] This is often referred to as "cold crystallization."

  • Decomposition: Significant weight loss in the TGA curve, often corresponding to complex endothermic or exothermic events in the DSC curve. For this compound, this can begin around 300°C, leading to the formation of intermediates like bismuth oxide acetate (B1210297) and bismuth subcarbonate before the final decomposition to bismuth oxide (Bi2O3).[4]

Q5: The glass transition (Tg) of my amorphous this compound seems to vary between batches. What could be the cause?

A: Variations in Tg can be attributed to several factors:

  • Moisture Content: Water acts as a plasticizer, lowering the Tg. Even small variations in residual moisture can cause significant shifts in the observed glass transition temperature. Ensure samples are handled and stored in a controlled humidity environment.

  • Purity: Impurities, such as residual solvents or unreacted starting materials, can affect the Tg.

  • Synthesis Method: Different synthesis or processing conditions (e.g., grinding, spray drying) can create amorphous materials with different thermal histories and internal stresses, which can influence the Tg.[3]

Q6: My FTIR spectrum looks correct, but the material is physically unstable and recrystallizes over time. How can I prevent this?

A: Amorphous materials are thermodynamically metastable and have a natural tendency to crystallize.[3] This can be a major challenge for stability.[3]

  • Storage Conditions: Store the material below its glass transition temperature (Tg) and at low relative humidity. Above the Tg, molecular mobility increases dramatically, facilitating crystallization.

  • Formulation with Stabilizers: In pharmaceutical development, amorphous drugs are often formulated with excipients (e.g., polymers) to create an amorphous solid dispersion. These excipients can inhibit crystallization by increasing the Tg of the mixture and reducing molecular mobility.[3]

Data Presentation: Summary of Characterization Data

The following tables summarize key quantitative data for the characterization of this compound.

Table 1: Typical Thermal Events for this compound Precursors Data derived from studies on sol-gel synthesized this compound.

Thermal EventApproximate Temperature Range (°C)Associated TechniqueObservationReference
Dehydration100 - 200TGA/DSCEndothermic peak with mass loss[4]
Decomposition Start~300TGA/DSCMajor mass loss, complex peaks[4]
Final Decomposition> 470TGAFormation of Bi2O3[4]

Table 2: Key FTIR Absorption Bands for this compound Complex Assignments based on the analysis of a 1:1 Bi:citrate complex.

Wavenumber Range (cm⁻¹)Relative IntensityAssignmentReference
3500 - 3280MediumCarboxyl O-H stretch[6]
~3450WeakHydroxyl O-H stretch[6]
1700 - 1800StrongC=O stretch[6]
1200 - 1300StrongC-O stretch[6]

Experimental Protocols

Protocol 1: Characterization by Powder X-Ray Diffraction (PXRD)

Objective: To determine if the this compound sample is amorphous or crystalline.

Methodology:

  • Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle. Avoid aggressive grinding, which can induce amorphization in crystalline materials.[3]

  • Sample Mounting: Pack the powder into a standard PXRD sample holder. Ensure the surface is flat and level with the holder's rim to avoid errors in peak position.

  • Instrument Setup: Use a diffractometer with a standard X-ray source (e.g., Cu Kα, λ = 1.54 Å).

  • Data Collection:

    • Set the scanning range (2θ) typically from 5° to 50°.

    • Use a step size of 0.02° and a scan speed appropriate for achieving good signal-to-noise ratio (e.g., 1-2°/minute).

  • Data Analysis:

    • Examine the resulting diffractogram.

    • Crystalline Material: Characterized by a series of sharp, well-defined peaks at specific 2θ angles.

    • Amorphous Material: Characterized by one or more broad, diffuse humps (halos) and a lack of sharp peaks.[1]

    • Partially Crystalline Material: Will show a combination of sharp peaks superimposed on a broad halo.[1]

Protocol 2: Characterization by Thermal Analysis (DSC/TGA)

Objective: To identify the glass transition, crystallization events, and thermal stability of amorphous this compound.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the powder sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.

  • Data Collection:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 600°C).[4]

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis:

    • TGA Curve: Plot weight percent as a function of temperature. Identify temperature ranges of significant weight loss, corresponding to dehydration and decomposition.[7]

    • DSC Curve: Plot heat flow as a function of temperature.

      • Identify the glass transition (Tg) as a step-like change in the heat flow baseline.[5]

      • Identify crystallization (Tc) as an exothermic peak.[5]

      • Identify melting (Tm) of any crystalline phases as a sharp endothermic peak.

Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the formation of the bismuth-citrate complex by identifying its characteristic functional groups.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method.[4]

  • Instrument Setup: Place the ATR accessory into the FTIR spectrometer's sample compartment.

  • Data Collection:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically scan over a range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[8]

  • Data Analysis:

    • The resulting spectrum should be automatically ratioed against the background.

    • Identify characteristic absorption bands (refer to Table 2) for carboxyl and hydroxyl groups to confirm the presence of the citrate ligand coordinated to bismuth.[6] Compare the spectrum to that of pure citric acid to note shifts indicating complexation.

Visualizations: Workflows and Logic Diagrams

G cluster_start Synthesis & Initial State cluster_primary Primary Characterization cluster_secondary Secondary / Problem-Specific Analysis cluster_results Data Interpretation start Amorphous this compound Sample pxrd Powder X-Ray Diffraction (PXRD) start->pxrd Assess Crystallinity dsc_tga Thermal Analysis (DSC/TGA) start->dsc_tga Assess Thermal Properties ftir FTIR Spectroscopy start->ftir Confirm Chemical Identity sem Scanning Electron Microscopy (SEM) pxrd->sem Particle size/morphology? interp Confirm Amorphous Nature Assess Purity & Stability Elucidate Structure pxrd->interp dvs Dynamic Vapor Sorption (DVS) dsc_tga->dvs Moisture effects? dsc_tga->interp ftir->interp nmr Solid-State NMR interp->nmr Need local structure data?

Caption: General experimental workflow for the characterization of amorphous this compound.

G start PXRD Pattern Acquired decision1 Observe broad halo with NO sharp peaks? start->decision1 result_amorphous Conclusion: Sample is fully amorphous. decision1->result_amorphous Yes decision2 Observe sharp peaks superimposed on halo? decision1->decision2 No result_partial Conclusion: Sample is partially crystalline. Consider quantification methods. decision2->result_partial Yes decision3 Observe only sharp peaks? decision2->decision3 No result_crystal Conclusion: Sample is fully crystalline. decision3->result_crystal Yes result_other Ambiguous Result: Broad peaks could be nanocrystalline material. decision3->result_other No troubleshoot Action: Use DSC to check for Tg or HR-TEM for lattices. result_other->troubleshoot

Caption: Troubleshooting logic for interpreting PXRD patterns.

G start DSC/TGA Analysis Performed decision_tg Observe baseline shift (Tg) in DSC? start->decision_tg decision_mass_loss TGA shows mass loss before major decomposition? start->decision_mass_loss result_amorphous Indicates amorphous content. decision_tg->result_amorphous Yes result_no_tg Sample may be fully crystalline. decision_tg->result_no_tg No decision_tc Observe exothermic peak (Tc) after Tg? result_amorphous->decision_tc result_crystallization Confirms amorphous material is crystallizing upon heating. decision_tc->result_crystallization Yes result_hydrate Indicates loss of water/ solvent (dehydration). decision_mass_loss->result_hydrate Yes result_stable Material is thermally stable until decomposition onset. decision_mass_loss->result_stable No

Caption: Troubleshooting logic for interpreting thermal analysis data.

References

mitigating impurities in the industrial production of bismuth citrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the industrial production of bismuth citrate (B86180).

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common impurity issues encountered during bismuth citrate synthesis.

Issue 1: Heavy Metal Impurity Levels Exceed Acceptance Criteria

Symptoms:

  • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis indicates levels of lead (Pb), copper (Cu), silver (Ag), or arsenic (As) are above the specified limits.

  • The final product does not meet pharmacopeial standards for heavy metals.

Possible Causes and Corrective Actions:

Possible Cause Investigation Corrective and Preventive Action (CAPA)
Contaminated Raw Materials Analyze the starting bismuth source (e.g., bismuth nitrate) and citric acid for heavy metal content.Source high-purity raw materials from qualified vendors. Implement stringent incoming raw material testing.
Leaching from Equipment Inspect reaction vessels, stirring apparatus, and filtration systems for any signs of corrosion or wear. Analyze process water for heavy metal contamination.Use equipment made of non-reactive materials (e.g., glass-lined or stainless steel 316L). Regularly maintain and clean equipment. Use purified water for all process steps.
Inefficient Purification Review the precipitation and washing steps of the synthesis process.Optimize the pH and temperature during precipitation to minimize co-precipitation of impurities.[1] Increase the volume and frequency of washing the precipitated this compound.

Experimental Protocol: Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS) (as per USP monograph)

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of copper, lead, and silver (e.g., 10 µg/g).[2][3][4][5][6]

  • Test Solution Preparation:

    • Accurately weigh about 3 g of the this compound sample and ignite it in a porcelain crucible.

    • After cooling, cautiously dissolve the residue in 6 N nitric acid.

    • Add 100 mL of water, which will form a white precipitate.

    • Filter the mixture and evaporate the filtrate to about 15 mL.

    • Filter the solution again and dilute the filtrate with water to a final volume of 20.0 mL.[7]

  • Analysis:

    • Concomitantly determine the absorbances of the Standard solution and the Test solution.

    • Use an atomic absorption spectrophotometer equipped with the respective hollow-cathode lamps.

    • The emission lines for analysis are 324.7 nm for copper, 217.0 nm for lead, and 328.1 nm for silver.[3][7]

    • The absorbance of the Test solution should not exceed that of the Standard solution.[3][7]

Issue 2: High Levels of Nitrate (B79036) Impurities

Symptom:

  • The limit test for nitrate indicates a concentration above the acceptable level.

Possible Causes and Corrective Actions:

Possible Cause Investigation Corrective and Preventive Action (CAPA)
Incomplete Reaction Analyze the reaction mixture for residual bismuth nitrate.Optimize reaction parameters such as temperature (around 60-80°C) and reaction time (1-6 hours) to ensure complete conversion to this compound.[8]
Insufficient Washing Review the washing protocol for the final product.Increase the volume of purified water used for washing the this compound precipitate to effectively remove residual nitrates.
Excess Nitric Acid in Synthesis Review the pH of the reaction mixture.Control the pH of the reaction medium to be within the optimal range of 0.5-0.7 to facilitate the reaction and minimize residual nitrates.[1]

Experimental Protocol: Limit Test for Nitrate (as per USP monograph)

  • Sample Preparation: Dissolve 1 g of this compound in ammonia (B1221849) TS. Treat with an excess of hydrogen sulfide (B99878) to precipitate bismuth sulfide and filter the mixture. Heat the filtrate to drive off excess hydrogen sulfide and cool.

  • Procedure: To a portion of the cooled filtrate, add an equal volume of sulfuric acid, mix, and allow to cool.

  • Observation: Carefully drop a crystal of ferrous sulfate (B86663) into the solution. No brown or brownish-black color should appear around the crystal within 30 minutes.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the industrial production of this compound?

A1: Common sources of impurities include:

  • Raw Materials: The purity of the starting materials, such as bismuth nitrate and citric acid, is crucial. These can contain heavy metals and other inorganic impurities.[1]

  • Manufacturing Process: Impurities can be introduced from the reaction vessel, solvents, and other process aids. Incomplete reactions can also result in residual starting materials in the final product.[9]

  • Environmental Factors: Exposure to the environment can introduce dust and other contaminants.

  • Degradation: The final product may degrade over time if not stored under appropriate conditions, leading to the formation of impurities.

Q2: What are the typical pharmacopeial limits for heavy metal impurities in this compound?

A2: According to the United States Pharmacopeia (USP), the limits for some key heavy metals are as follows:

  • Arsenic: Not more than 10 µg/g.[2][3][4][5][6]

  • Copper, Lead, and Silver: A combined limit of not more than 10 µg/g.[2][3][4][5][6]

Q3: How can the synthesis parameters be optimized to minimize impurities?

A3: Optimizing synthesis parameters is key to controlling impurity levels:

  • pH: Maintaining a pH in the range of 0.5-0.7 during the reaction of basic bismuth nitrate with citric acid solution is recommended for the formation of high-purity this compound.[1]

  • Temperature: A reaction temperature of around 60-80°C is often optimal for driving the reaction to completion and minimizing residual starting materials.[8]

  • Molar Ratio of Reactants: A slight excess of citrate is generally used to ensure the complete conversion of the bismuth salt. A molar ratio of bismuth nitrate to citrate between 1:1.01 and 1:1.3 has been proposed.[8]

  • Washing: Thorough washing of the final precipitated product with purified water is essential to remove soluble impurities.

Q4: Are there any specific concerns regarding organic impurities in this compound production?

A4: While the primary focus is often on inorganic impurities, organic impurities can also be present. These can arise from the degradation of citric acid or from residual solvents used in the process. It is important to use high-purity citric acid and to ensure that any solvents used are effectively removed during the drying process. Thermogravimetric analysis (TGA) can be used to detect residual starting materials like citric acid.[10]

Visualizations

Experimental_Workflow_for_Heavy_Metal_Analysis cluster_prep Sample and Standard Preparation cluster_analysis AAS Analysis start Start: this compound Sample ignite Ignite Sample in Crucible start->ignite dissolve Dissolve Residue in Nitric Acid ignite->dissolve precipitate Add Water to Form Precipitate dissolve->precipitate filter1 Filter Mixture precipitate->filter1 evaporate Evaporate Filtrate filter1->evaporate filter2 Filter Again evaporate->filter2 dilute Dilute to Final Volume (Test Solution) filter2->dilute aas Atomic Absorption Spectrophotometer dilute->aas Introduce standard Prepare Standard Solution (Cu, Pb, Ag) standard->aas Introduce compare Compare Absorbances aas->compare result Result: Pass/Fail compare->result

Caption: Workflow for Heavy Metal Analysis in this compound.

Troubleshooting_Logic_for_High_Nitrate_Impurities start High Nitrate Impurity Detected check_reaction Check for Incomplete Reaction start->check_reaction check_washing Review Washing Protocol start->check_washing check_ph Verify Reaction pH start->check_ph optimize_reaction Optimize Reaction Time/ Temperature (60-80°C) check_reaction->optimize_reaction increase_washing Increase Washing Volume/ Frequency check_washing->increase_washing adjust_ph Adjust pH to 0.5-0.7 check_ph->adjust_ph retest Retest Nitrate Levels optimize_reaction->retest increase_washing->retest adjust_ph->retest

Caption: Troubleshooting High Nitrate Impurities.

References

Technical Support Center: Refinement of Analytical Techniques for Trace Element Analysis in Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace elements in bismuth citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques, troubleshooting, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for trace element analysis in bismuth citrate?

A1: The most common and suitable techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[1] ICP-MS is generally preferred for its high sensitivity and multi-element detection capabilities, making it ideal for analyzing a wide range of trace elements at very low concentrations.[2] AAS, particularly with a graphite (B72142) furnace (GFAAS), is a robust and cost-effective alternative, especially for a smaller number of specific elements.[1]

Q2: What are the critical sample preparation steps for analyzing this compound?

A2: The most critical step is the complete digestion of the organic matrix to avoid interferences during analysis.[3][4] Microwave-assisted acid digestion is the recommended method as it is rapid and minimizes the loss of volatile elements.[5][6] A common approach involves using concentrated nitric acid, sometimes in combination with other acids like hydrochloric acid or hydrogen peroxide, in a closed-vessel microwave system.[6][7]

Q3: What are the common trace elements of concern in this compound?

A3: Based on pharmacopeial guidelines and potential for contamination, the most common trace elements of concern include lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[6][7] Depending on the manufacturing process and raw materials, other elements may also be relevant.

Q4: How can I minimize contamination during sample preparation?

A4: To prevent contamination, it is crucial to use trace metal-free labware (e.g., PFA, PTFE) and high-purity reagents.[8] All containers and pipettes should be acid-leached before use. Sample handling should be performed in a clean environment, such as a laminar flow hood.[8]

Troubleshooting Guides

ICP-MS Analysis
Problem Potential Cause Troubleshooting Steps
Signal Suppression or Enhancement Matrix Effects: High concentrations of bismuth and salts from the digestion process can affect the plasma and ion transmission.- Dilution: Dilute the sample to reduce the total dissolved solids. - Matrix Matching: Prepare calibration standards in a matrix that closely matches the sample digest. - Internal Standardization: Use an appropriate internal standard to correct for signal drift and suppression.
Isobaric Interferences Overlapping Isotopes: Different elements having isotopes with the same mass-to-charge ratio (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺).- Collision/Reaction Cell (CRC) Technology: Use a CRC with a suitable gas (e.g., helium, hydrogen) to remove polyatomic interferences. - Mathematical Corrections: Apply correction equations if the interfering element is also being monitored. - High-Resolution ICP-MS: Use a high-resolution instrument to separate the analyte peak from the interference.
Poor Recovery of Volatile Elements (e.g., Hg, As) Sample Preparation: Loss of volatile analytes during open-vessel digestion or improper temperature control in microwave digestion.- Closed-Vessel Digestion: Ensure a completely sealed vessel during microwave digestion.[6] - Temperature Control: Use a microwave digestion program with a controlled temperature ramp and hold time to prevent overheating.[5]
Clogging of Nebulizer and Cones High Total Dissolved Solids (TDS): Incomplete digestion or high sample concentration leading to salt deposition.- Complete Digestion: Ensure the digestion process is complete, resulting in a clear solution. - Dilution: Dilute the sample to a TDS level compatible with your ICP-MS system. - Regular Maintenance: Clean the nebulizer, spray chamber, and cones regularly as part of routine maintenance.
AAS Analysis
Problem Potential Cause Troubleshooting Steps
Background Absorption Matrix Components: The this compound matrix can absorb light at the same wavelength as the analyte, leading to erroneously high readings.- Background Correction: Use a reliable background correction method such as Zeeman or deuterium (B1214612) arc background correction. - Matrix Modifiers: For GFAAS, use a chemical modifier (e.g., palladium-magnesium nitrate) to stabilize the analyte and allow for a higher pyrolysis temperature to remove matrix components before atomization.
Chemical Interferences Formation of Stable Compounds: The analyte may form stable compounds in the flame or furnace that do not fully atomize.- Releasing Agents: For flame AAS, add a releasing agent (e.g., lanthanum chloride) that preferentially binds with the interfering species. - Higher Atomization Temperature: In GFAAS, optimize the atomization temperature to ensure complete dissociation of the analyte.
Low Sensitivity Incomplete Atomization or Matrix Suppression: The sample matrix can reduce the efficiency of the atomization process.- Optimize Instrument Parameters: Adjust the flame stoichiometry (for flame AAS) or the temperature program (for GFAAS). - Matrix Matching: Prepare standards in a similar matrix to the samples. - Standard Additions: Use the method of standard additions to compensate for matrix effects.
Poor Reproducibility Inconsistent Sample Introduction or Inhomogeneous Sample: Variations in sample viscosity or undissolved particulates can affect the amount of sample introduced.- Ensure Complete Digestion: The sample must be a clear, homogeneous solution. - Consistent Aspiration: Ensure the sample uptake rate is consistent for all samples and standards. - Autosampler Use: Utilize an autosampler for precise and repeatable injections, especially for GFAAS.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of key trace elements in pharmaceutical matrices. Note that these are representative values and actual performance may vary depending on the specific instrument and method parameters.

Table 1: ICP-MS Performance Data

Element Typical Limit of Detection (LOD) (µg/L) Typical Limit of Quantification (LOQ) (µg/L) Typical Recovery (%)
Lead (Pb)0.01 - 0.10.03 - 0.390 - 110
Cadmium (Cd)0.005 - 0.050.015 - 0.1590 - 110
Arsenic (As)0.02 - 0.20.06 - 0.685 - 115
Mercury (Hg)0.01 - 0.10.03 - 0.380 - 120

Data synthesized from multiple sources indicating typical ICP-MS performance for trace element analysis in digested pharmaceutical samples.[7][9][10][11]

Table 2: GFAAS Performance Data

Element Typical Limit of Detection (LOD) (µg/L) Typical Limit of Quantification (LOQ) (µg/L) Typical Recovery (%)
Lead (Pb)0.1 - 1.00.3 - 3.085 - 115
Cadmium (Cd)0.01 - 0.10.03 - 0.385 - 115
Arsenic (As)0.2 - 2.00.6 - 6.080 - 120
Mercury (Hg)0.5 - 5.0 (Cold Vapor AAS)1.5 - 15.0 (Cold Vapor AAS)80 - 120

Data synthesized from multiple sources indicating typical GFAAS performance for trace element analysis in digested pharmaceutical samples.[1][12]

Experimental Protocols

Protocol 1: Sample Preparation using Microwave-Assisted Acid Digestion

Objective: To digest this compound samples for trace element analysis by ICP-MS or AAS.

Materials:

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Deionized Water (18 MΩ·cm)

  • This compound sample

  • Microwave digestion system with appropriate vessels (e.g., PFA, TFM)

Procedure:

  • Accurately weigh approximately 0.1 g of the this compound sample directly into a clean microwave digestion vessel.[5]

  • Carefully add 5 mL of concentrated nitric acid to the vessel.

  • If residual organic matter is expected to be high, 1 mL of 30% hydrogen peroxide can be cautiously added.

  • Seal the vessels according to the manufacturer's instructions.

  • Place the vessels in the microwave digestion system and run the appropriate program. A typical program for this compound is as follows:

    • Ramp to 180°C over 10 minutes.[5]

    • Hold at 180°C for 15 minutes.[5]

    • Allow to cool to room temperature.

  • Once cooled, carefully open the vessels in a fume hood.

  • Transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.

  • The sample is now ready for analysis.

Protocol 2: Analysis by ICP-MS

Objective: To determine the concentration of trace elements in digested this compound samples.

Instrumentation:

  • ICP-MS system with a standard sample introduction kit and collision/reaction cell capabilities.

Procedure:

  • Instrument Tuning and Calibration:

    • Perform daily performance checks and tuning of the ICP-MS using a tuning solution containing elements across the mass range.

    • Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected concentrations in the samples. Prepare a calibration blank. The standards and blank should be matrix-matched with the acid concentration of the digested samples.

  • Sample Analysis:

    • Set up the analytical sequence in the instrument software, including the calibration standards, blank, and digested samples.

    • Use an internal standard solution (e.g., containing Sc, Ge, Rh, In, Bi) introduced online to correct for matrix effects and instrument drift.

    • Analyze the samples.

  • Data Processing:

    • Review the calibration curves, quality control samples, and sample results.

    • Calculate the final concentration of each trace element in the original this compound sample, accounting for the initial sample weight and final dilution volume.

Protocol 3: Analysis by GFAAS

Objective: To determine the concentration of specific trace elements (e.g., Pb, Cd) in digested this compound samples.

Instrumentation:

  • Atomic Absorption Spectrometer with a graphite furnace atomizer and autosampler.

  • Appropriate hollow cathode lamps for the elements of interest.

  • Background correction system (e.g., Zeeman).

Procedure:

  • Instrument Setup and Calibration:

    • Install the appropriate hollow cathode lamp and set the instrument parameters (wavelength, slit width, lamp current) as recommended by the manufacturer.

    • Prepare a series of calibration standards from a certified stock solution. The standards should be matrix-matched with the acid concentration of the digested samples.

    • Prepare and add a matrix modifier (e.g., a solution of palladium nitrate (B79036) and magnesium nitrate) to all standards, blanks, and samples.

  • Temperature Program Optimization:

    • Optimize the graphite furnace temperature program (drying, pyrolysis, atomization, and clean-out steps) for the specific element and matrix. The goal of the pyrolysis step is to remove as much of the matrix as possible without losing the analyte.

  • Sample Analysis:

    • Set up the analytical sequence in the instrument software, including the calibration standards, blank, and samples.

    • The autosampler will inject a small, precise volume of the sample or standard into the graphite tube.

    • Run the analysis.

  • Data Processing:

    • Review the calibration curve and quality control data.

    • Calculate the final concentration of the trace element in the original this compound sample based on the initial sample weight and final dilution volume.

Visualizations

Experimental_Workflow_ICP_MS cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh this compound digest Microwave Acid Digestion weigh->digest dilute Dilute to Final Volume digest->dilute analyze Sample Analysis with Internal Standard dilute->analyze calibrate Instrument Calibration calibrate->analyze process Process Raw Data analyze->process calculate Calculate Final Concentration process->calculate report Generate Report calculate->report

Caption: Experimental workflow for trace element analysis in this compound using ICP-MS.

Troubleshooting_Logic cluster_prep Sample Prep Issues cluster_instrument Instrument Issues start Inaccurate Results check_prep Review Sample Preparation start->check_prep check_instrument Review Instrument Performance start->check_instrument incomplete_digestion Incomplete Digestion? check_prep->incomplete_digestion calibration_fail Calibration Failure? check_instrument->calibration_fail contamination Contamination? incomplete_digestion->contamination No redigest Re-digest Samples incomplete_digestion->redigest Yes rerun_blank Rerun Blank & Check Reagents contamination->rerun_blank Yes rerun_analysis Re-run Analysis redigest->rerun_analysis rerun_blank->rerun_analysis interference Interference Suspected? calibration_fail->interference No recalibrate Recalibrate Instrument calibration_fail->recalibrate Yes optimize_method Optimize Method (e.g., CRC, Modifiers) interference->optimize_method Yes recalibrate->rerun_analysis optimize_method->rerun_analysis

Caption: A logical workflow for troubleshooting inaccurate results in trace element analysis.

References

Technical Support Center: Enhancing Bismuth Citrate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of bismuth citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of my bismuth citrate formulation unexpectedly low?

A1: The inherently low oral bioavailability of bismuth compounds, including this compound, is a well-documented challenge. Typically, less than 1% of an oral dose is absorbed into the systemic circulation.[1] Several factors contribute to this:

  • Poor Solubility: this compound has limited solubility in the acidic environment of the stomach (pH ~2), which is the primary site for dissolution before absorption can occur.[1]

  • Precipitation: In the gastrointestinal tract, bismuth salts can precipitate, further reducing the amount of bismuth available for absorption.

  • Hydrolysis: Bismuth compounds can undergo hydrolysis under physiological conditions, which can impact their absorption characteristics.[1]

It is crucial to recognize that even with formulation enhancements, achieving high systemic bioavailability for this compound remains a significant challenge.

Q2: My in vivo bioavailability results for different this compound formulations are highly variable. What are the potential causes?

A2: High variability in in vivo bioavailability data for this compound formulations can stem from several experimental and physiological factors. Here are some common sources of variability to investigate:

  • Inconsistent Dosing and Sampling: Ensure precise and consistent oral administration of the formulation and strict adherence to the blood sampling schedule across all animal subjects.

  • Physiological State of Animals: Factors such as fed vs. fasted state can significantly impact the gastrointestinal environment and, consequently, drug absorption. Food has been shown to decrease the relative bioavailability of bismuth.[2]

  • Analytical Method Variability: The bioanalytical method used to quantify bismuth in plasma or blood must be robust and validated. Inconsistent sample preparation or instrumental analysis can introduce significant variability.

  • Formulation Instability: The physical and chemical stability of your this compound formulation can affect its in vivo performance. Ensure the formulation is stable throughout the duration of the study.

  • Inter-animal Variability: Physiological differences between individual animals can contribute to variability in drug absorption. Using a sufficient number of animals per group can help to mitigate this.

Q3: What are some effective formulation strategies to improve the dissolution and potential bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the dissolution and subsequent absorption of this compound. These approaches primarily focus on improving its solubility and maintaining it in a dissolved state within the gastrointestinal tract.

  • Effervescent Formulations: Incorporating bismuth sub-citrate into effervescent tablets has been shown to be a promising approach.[3][4] The carbon dioxide produced during effervescence can aid in tablet disintegration and drug dissolution.[5]

  • Complexation with Lipophilic Ligands: Coordinating the Bi³⁺ ion with ligands that increase its lipophilic character can improve its membrane permeability.

  • Use of Biopolymeric Systems: Encapsulating bismuth compounds in biopolymeric systems can offer a controlled release and potentially enhance bioavailability.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): While not specifically documented for this compound in the provided results, SEDDS are a well-established technique for improving the bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form.[6]

Below is a table summarizing a study on the intestinal absorption of different bismuth preparations in rats, highlighting the comparatively better absorption of citrate forms.

Bismuth CompoundMean Urinary Excretion (% of dose)Mean Whole Body Retention (% of dose)Calculated Absorption (% of dose)
Basic this compound0.27 ± 0.060.06 ± 0.010.33 ± 0.06
Colloidal Bismuth Subcitrate--0.26 - 0.33
Basic Bismuth Nitrate--0.04 - 0.11
Basic Bismuth Salicylate--0.04 - 0.11
Basic Bismuth Gallate--0.04 - 0.11
Bismuth Aluminate--0.04 - 0.11
Data from a study in rats.[7][8]

Troubleshooting Guides

Problem: Inconsistent results in in vitro dissolution testing of my this compound formulation.
Potential Cause Troubleshooting Step
Inadequate Degassing of Dissolution Medium Ensure the dissolution medium is properly degassed before use to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution.
Improper Apparatus Setup Verify that the dissolution apparatus (e.g., USP Apparatus 2 - Paddle) is correctly assembled and calibrated according to pharmacopeial standards.
Inconsistent Sample Introduction Standardize the method of sample introduction into the dissolution vessels to minimize variability.
Inappropriate Dissolution Medium The pH and composition of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract. Consider using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Sampling and Filtration Issues Use appropriate filters that do not adsorb bismuth. Ensure that the sampling technique is consistent and does not introduce air into the system.
Problem: Difficulty in quantifying bismuth concentrations in biological samples (e.g., plasma, urine).
Potential Cause Troubleshooting Step
Matrix Effects in Analytical Method Biological matrices can interfere with the analytical signal. Employ appropriate sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects.
Insufficient Method Sensitivity Bismuth concentrations in biological fluids are often very low. Utilize highly sensitive analytical techniques such as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9]
Contamination Bismuth is a heavy metal, and contamination from glassware or reagents can be a concern. Use metal-free labware and high-purity reagents.
Inadequate Sample Digestion For methods like AAS, complete digestion of the biological matrix is crucial. Microwave-assisted digestion with concentrated nitric acid is a common and effective method.[10][11]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Effervescent Tablets

Objective: To assess the in vitro release profile of this compound from an effervescent tablet formulation.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • 900 mL of deionized water as dissolution medium

  • This compound effervescent tablets

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for bismuth quantification (e.g., AAS)

Method:

  • Set the dissolution bath temperature to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Place one this compound effervescent tablet into each dissolution vessel containing 900 mL of deionized water.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately filter the samples through a 0.45 µm filter.

  • Analyze the filtrate for bismuth concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Quantification of Bismuth in Rat Plasma using Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

Objective: To determine the concentration of bismuth in rat plasma samples from a pharmacokinetic study.

Materials:

  • Graphite Furnace Atomic Absorption Spectrometer (GFAAS)

  • Microwave digestion system

  • Concentrated nitric acid (trace metal grade)

  • Bismuth standard solutions

  • Rat plasma samples

Method:

  • Sample Preparation (Microwave Digestion):

    • Pipette a known volume (e.g., 0.5 mL) of rat plasma into a microwave digestion vessel.

    • Add a specific volume of concentrated nitric acid (e.g., 2 mL).

    • Secure the vessel and place it in the microwave digestion system.

    • Run a pre-programmed digestion method suitable for biological samples.

    • After digestion and cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.

  • GFAAS Analysis:

    • Prepare a calibration curve using a series of bismuth standard solutions of known concentrations.

    • Set up the GFAAS instrument with the appropriate temperature program for bismuth analysis. A typical program includes drying, ashing, and atomization steps.

    • Inject a small, precise volume of the prepared sample and standards into the graphite tube.

    • Measure the absorbance of each sample and standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance versus the concentration of the bismuth standards.

    • Determine the concentration of bismuth in the samples by interpolating their absorbance values on the calibration curve.

    • Account for the dilution factor from the sample preparation step to calculate the final bismuth concentration in the original plasma sample.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis formulation This compound Formulation dissolution In Vitro Dissolution Testing formulation->dissolution Characterization animal_dosing Animal Dosing (e.g., Rats) dissolution->animal_dosing Lead Formulation Selection blood_sampling Blood Sampling animal_dosing->blood_sampling Time Course sample_prep Plasma Sample Preparation blood_sampling->sample_prep Sample Collection bismuth_quant Bismuth Quantification (e.g., GFAAS) sample_prep->bismuth_quant Analysis pk_modeling Pharmacokinetic Modeling bismuth_quant->pk_modeling Concentration Data bioavailability Bioavailability Determination pk_modeling->bioavailability Calculation

Caption: Workflow for assessing the bioavailability of a new this compound formulation.

bioavailability_enhancement cluster_lumen GI Lumen cluster_strategies Enhancement Strategies cluster_absorption Intestinal Absorption bismuth_citrate This compound (Poorly Soluble) dissolved_bi Dissolved Bi³⁺ bismuth_citrate->dissolved_bi Dissolution enterocyte Enterocyte dissolved_bi->enterocyte Uptake effervescence Effervescence effervescence->dissolved_bi Increases Dissolution Rate complexation Lipophilic Complexation complexation->enterocyte Improves Membrane Permeability delivery_system Polymeric Delivery System delivery_system->dissolved_bi Sustained Release systemic_circ Systemic Circulation enterocyte->systemic_circ Absorption

References

Technical Support Center: Bismuth Citrate-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bismuth citrate-based assays.

Frequently Asked Questions (FAQs)

Q1: My bismuth citrate (B86180) solution is cloudy or has formed a precipitate. What should I do?

A1: this compound has low water solubility. A white precipitate can form if the pH is not optimal or if it's dropped into a large excess of water.[1] To prepare a solution, first, try dissolving the this compound in a small amount of nitric acid before diluting it with deionized water.[2] For some applications, dissolving this compound in an ammonia (B1221849) solution can also be effective.[1] Always ensure your solvent is appropriate for your specific assay and that the final pH is maintained within a range that keeps the bismuth salt solubilized.

Q2: I'm observing high variability in my assay results. What are the common causes?

A2: Variability can stem from several sources. Inconsistent sample preparation is a common issue; ensure this compound is fully dissolved and homogeneously mixed before use.[2] For antimicrobial assays, the inoculum density of the bacteria (e.g., H. pylori) must be consistent across all tests. In chemical quantification assays, interfering ions like copper, lead, or silver can affect the results.[3] Additionally, ensure that the temperature and incubation times are strictly controlled for all samples.[4]

Q3: Are there any known interfering substances in this compound assays?

A3: Yes. In complexometric titrations or colorimetric assays for bismuth, other metal ions such as calcium, magnesium, aluminum, copper, and lead can interfere.[3][5] However, at a low pH of approximately 1.5-1.6, interference from calcium and magnesium is minimized.[5] For assays conducted at a higher pH, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can mask interfering ions.[3] In biological assays, components of the culture media or the test compounds themselves could potentially interact with this compound.

Troubleshooting Guide by Assay Type

Colorimetric & Titration-Based Quantification Assays

This section addresses issues related to assays like complexometric titration with EDTA to determine bismuth concentration.

Problem Potential Cause Suggested Solution Citation
Difficulty Determining Endpoint The color change of the indicator (e.g., xylenol orange, pyrocatechol (B87986) violet) is gradual or unclear.Ensure the pH of the solution is optimized for the indicator. For xylenol orange and pyrocatechol violet, a pH of ~1.5-1.6 is recommended. The endpoint color change (e.g., red to yellow for xylenol orange) should be stable for at least 5 minutes.[5]
Inaccurate (Low) Bismuth Concentration Reading Incomplete dissolution of the this compound sample.Before titration, ensure the sample is completely dissolved. This can be achieved by warming the sample in nitric acid until a complete solution is effected.[6][7]
Inaccurate (High) Bismuth Concentration Reading Interference from other metal ions in the sample.If your sample contains other metals, they may also be titrated by EDTA. Perform the titration at a low pH (~1.5-1.6) to minimize interference from common ions like Ca²⁺ and Mg²⁺.[5]
White Precipitate Forms During Sample Preparation Bismuth salts can precipitate when a nitric acid solution is diluted with a large volume of water.This is a known property of bismuth salts. The precipitate should not interfere with subsequent steps if the protocol involves filtering or redissolving the residue in acid.[1]
Troubleshooting Workflow for Quantification Assays

The following diagram outlines a logical workflow for troubleshooting common issues in colorimetric or titration-based bismuth quantification assays.

start Start: Inaccurate Result check_precipitate Is there a precipitate in the sample solution? start->check_precipitate dissolve Improve Dissolution: - Warm gently with nitric acid - Ensure complete solubilization check_precipitate->dissolve Yes check_endpoint Is the titration endpoint unclear? check_precipitate->check_endpoint No dissolve->check_endpoint adjust_ph Adjust pH: - Verify pH is ~1.5-1.6 - Ensure indicator is appropriate check_endpoint->adjust_ph Yes check_interference Could other metal ions be present? check_endpoint->check_interference No adjust_ph->check_interference add_masking Add Masking Agent: - Use EDTA to chelate interfering ions (if applicable to assay) check_interference->add_masking Yes review_protocol Review Protocol: - Check reagent concentrations - Verify standard curve check_interference->review_protocol No add_masking->review_protocol end End review_protocol->end

Caption: A flowchart for diagnosing common assay problems.

Antimicrobial Susceptibility Testing (e.g., MIC Assays)

This section focuses on issues encountered during assays to determine the minimum inhibitory concentration (MIC) of this compound against bacteria like Helicobacter pylori.

Problem Potential Cause Suggested Solution Citation
No Inhibition of Bacterial Growth at Expected Concentrations The bismuth compound may be less active than other forms. For example, colloidal bismuth subcitrate (CBS) has been shown to have a lower MIC range (1-8 µg/mL) than bismuth potassium citrate (2-16 µg/mL) or bismuth subsalicylate (4-32 µg/mL).Verify you are using the correct bismuth salt for your expected outcome. Consider testing a different form of bismuth, such as CBS, which may show greater activity.[8]
Inconsistent MIC Values Across Replicates The pH of the agar (B569324) plates may be inconsistent. While the antibacterial effect of bismuth against H. pylori has been shown to be stable across a pH range of 5-8, variations outside this could affect results.Prepare all agar plates in a single batch to ensure uniform pH. Verify the final pH of the medium after autoclaving and adding supplements.[8]
Unexpected Synergistic or Antagonistic Effects with Antibiotics Misinterpretation of bismuth's role. Bismuth's efficacy in eradication therapies is not due to direct synergy with antibiotics like amoxicillin, clarithromycin, or metronidazole.When designing combination therapies, be aware that bismuth's contribution is additive and may involve mechanisms other than direct synergy. It does not appear to directly overcome antibiotic resistance.[8][9]
Quantitative Data: In Vitro Susceptibility of H. pylori to Bismuth Compounds

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different bismuth preparations against various H. pylori strains.

Bismuth PreparationMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bismuth Subsalicylate4 - 32--
Bismuth Potassium Citrate2 - 16--
Colloidal Bismuth Subcitrate (CBS)1 - 848
Data sourced from a study on 12 H. pylori strains.[8]

Key Experimental Protocols

Protocol: Complexometric EDTA Titration for Bismuth Quantification

This method is adapted from standard pharmacopeia procedures for determining the percentage of bismuth in a this compound sample.[5][6][7]

  • Sample Preparation:

    • Accurately weigh approximately 300 mg of the this compound sample and place it in a porcelain crucible.

    • Ignite the sample. After cooling, add 2 mL of nitric acid dropwise to the residue and warm gently until the residue is completely dissolved.

    • Add approximately 60 mL of deionized water. The resulting solution should have a pH of around 1.5-1.6.[5]

  • Indicator Addition:

    • Add 0.3 mL of xylenol orange indicator solution. The solution should turn a red/pink color.[5][7]

  • Titration:

    • Titrate the solution with a standardized 0.05 N edetate disodium (B8443419) (EDTA) solution.

    • The endpoint is reached when the solution turns a clear yellow color.[7] The color should remain stable for at least 5 minutes.[5]

  • Calculation:

    • Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth (Bi).[7] Calculate the percentage of bismuth in the original sample.

Protocol: Agar Dilution for MIC Determination against H. pylori

This protocol outlines the general steps for determining the MIC of this compound using the agar dilution method.[8]

cluster_0 Preparation cluster_1 Plate Pouring cluster_2 Inoculation & Incubation cluster_3 Result Analysis prep_media Prepare Mueller-Hinton agar with supplements add_bismuth Add bismuth dilutions to molten agar to achieve final concentrations prep_media->add_bismuth prep_bismuth Prepare stock solution of This compound and create 2-fold serial dilutions prep_bismuth->add_bismuth pour_plates Pour plates and allow to solidify. Include a no-bismuth control. add_bismuth->pour_plates inoculate Inoculate surface of each plate with the bacterial suspension pour_plates->inoculate prep_inoculum Prepare standardized H. pylori inoculum (e.g., 10^8 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C under microaerophilic conditions for 72 hours inoculate->incubate read_mic Visually inspect plates and determine the MIC: the lowest concentration with no visible growth incubate->read_mic cluster_Environment Acidic Gastric Environment (pH ~4.5) urease Urease Enzyme (Cytoplasmic) cytoplasm Cytoplasm (pH ~7.4) urease->cytoplasm Buffers ureI UreI Channel (Inner Membrane) ureI->cytoplasm urea_ext Urea urea_ext->ureI Enters via h_ext H+ (Protons) h_ext->ureI Enters via bismuth This compound (CBS) bismuth->ureI Impedes H+ Entry

References

Validation & Comparative

A Comparative Guide: Ranitidine Bismuth Citrate vs. Colloidal Bismuth Subcitrate in Ulcer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of peptic ulcer treatments, understanding the nuances between different therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two prominent bismuth-containing compounds: ranitidine (B14927) bismuth citrate (B86180) (RBC) and colloidal bismuth subcitrate (CBS). Both have demonstrated efficacy in ulcer healing and the eradication of Helicobacter pylori, a key pathogenic bacterium in gastroduodenal diseases. However, their distinct formulations, mechanisms of action, and clinical performance warrant a closer examination.

Executive Summary

Ranitidine bismuth citrate is a complex salt that combines the H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth.[1][2] This dual mechanism of action—reducing gastric acid secretion while simultaneously protecting the gastric mucosa and targeting H. pylori—positions it as a multifaceted therapeutic agent.[1][3] Colloidal bismuth subcitrate, on the other hand, is a bismuth salt that primarily exerts its effects through local action on the gastric mucosa.[4][5] Its therapeutic benefits are attributed to its ability to form a protective layer over the ulcer crater, stimulate protective prostaglandins, inhibit pepsin activity, and exert a direct bactericidal effect on H. pylori.[4][5][6][7]

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from key comparative studies, offering a side-by-side view of the efficacy of ranitidine this compound and colloidal bismuth subcitrate in ulcer treatment and H. pylori eradication.

Table 1: Duodenal Ulcer Healing Rates

Treatment RegimenDurationHealing Rate (4 weeks)Healing Rate (8 weeks)Study
Colloidal Bismuth Subcitrate (CBS)8 weeks75%91%Ward et al. (1986)[9]
Ranitidine8 weeks87%94%Ward et al. (1986)[9]
Colloidal Bismuth Subcitrate (CBS)4 weeks84%-Tytgat (1987)[7]
Ranitidine4 weeks78%-Tytgat (1987)[7]
Ranitidine this compound (200 mg b.d.)4 weeks79%-Wilde et al. (1995)[10]
Ranitidine this compound (400 mg b.d.)4 weeks85%-Wilde et al. (1995)[10]
Ranitidine this compound (800 mg b.d.)4 weeks84%-Wilde et al. (1995)[10]
Ranitidine Hydrochloride (150 mg b.d.)4 weeks81%-Wilde et al. (1995)[10]

Table 2: Helicobacter pylori Eradication Rates

Treatment RegimenDurationEradication Rate (Per-protocol)Eradication Rate (Intention-to-treat)Study
Ranitidine this compound + Metronidazole (B1676534) + Tetracycline (RMT)1 week98%92%Sung et al. (1998)[8]
Colloidal Bismuth Subcitrate + Metronidazole + Tetracycline (BMT)1 week84%82%Sung et al. (1998)[8]
Ranitidine + Amoxicillin (B794) + Metronidazole12 days47.5%-Gisbert et al. (1997)[11][12]
Colloidal Bismuth Subcitrate + Amoxicillin + Metronidazole12 days86.8%-Gisbert et al. (1997)[11][12]
Ranitidine this compound + Clarithromycin (RC)2 weeks89%78%Peterson et al. (1998)[13]
Ranitidine this compound + Clarithromycin + Metronidazole (RCM)1 week92%80%Peterson et al. (1998)[13]

Table 3: Eradication of Metronidazole-Resistant H. pylori

Treatment RegimenEradication RateStudy
Ranitidine this compound + Metronidazole + Tetracycline (RMT)100% (25/25)Sung et al. (1998)[8]
Colloidal Bismuth Subcitrate + Metronidazole + Tetracycline (BMT)75% (12/16)Sung et al. (1998)[8]

Experimental Protocols

To ensure a thorough understanding of the presented data, this section details the methodologies of the key clinical trials cited.

Study: Sung et al. (1998) - RBC vs. CBS in Triple Therapy
  • Objective: To compare the efficacy of a one-week triple therapy regimen based on ranitidine this compound versus colloidal bismuth subcitrate for the eradication of H. pylori.[8]

  • Study Design: A prospective, randomized, controlled trial.

  • Participants: 100 patients with H. pylori-positive ulcer disease or gastritis.[8]

  • Treatment Groups:

    • RMT Group: Ranitidine this compound (400 mg twice daily) + Metronidazole (400 mg four times daily) + Tetracycline (500 mg four times daily) for one week.[8]

    • BMT Group: Colloidal bismuth subcitrate (120 mg four times daily) + Metronidazole (400 mg four times daily) + Tetracycline (500 mg four times daily) for one week.[8]

  • Assessment of H. pylori Eradication: Eradication was confirmed by a negative 13C-urea breath test and a negative culture from antral biopsies at least four weeks after the completion of therapy.

  • Metronidazole Susceptibility Testing: The minimum inhibitory concentration (MIC) of metronidazole for H. pylori isolates was determined by the E-test. Resistance was defined as an MIC of ≥32 mg/L.[8]

Study: Gisbert et al. (1997) - Ranitidine vs. CBS in Combination Therapy
  • Objective: To compare the efficacy of ranitidine versus colloidal bismuth subcitrate, both in combination with amoxicillin and metronidazole, for eradicating H. pylori in patients with duodenal ulcer.[11][12]

  • Study Design: A randomized clinical trial.

  • Participants: 122 patients with duodenal ulcers.[11]

  • Treatment Groups:

    • Group A: Ranitidine (300 mg daily) for 6 weeks.[11][12]

    • Group B: Ranitidine (300 mg daily for 6 weeks) + Amoxicillin (500 mg three times daily) + Metronidazole (500 mg twice daily) for the first 12 days.[11][12]

    • Group C: Colloidal bismuth subcitrate (120 mg four times daily for 6 weeks) + Amoxicillin (500 mg three times daily) + Metronidazole (500 mg twice daily) for the first 12 days.[11][12]

  • Assessment of H. pylori Eradication: Eradication was assessed by histology and culture of antral biopsy specimens obtained six weeks after the start of treatment.[12]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanisms of action and experimental workflows.

G cluster_rbc Ranitidine this compound (RBC) cluster_cbs Colloidal Bismuth Subcitrate (CBS) cluster_effects Ranitidine Ranitidine Component Acid_Secretion Gastric Acid Secretion Ranitidine->Acid_Secretion Inhibits (H2 Antagonist) BismuthCitrate This compound Component Mucosal_Protection Mucosal Protection BismuthCitrate->Mucosal_Protection Enhances HP_Eradication H. pylori Eradication BismuthCitrate->HP_Eradication Inhibits CBS Colloidal Bismuth Subcitrate CBS->Mucosal_Protection Enhances CBS->HP_Eradication Inhibits

Caption: Mechanisms of Action for RBC and CBS.

G start Patient with Peptic Ulcer and H. pylori Infection randomization Randomization start->randomization group_rbc RBC-based Triple Therapy (e.g., RBC + Metronidazole + Tetracycline) randomization->group_rbc group_cbs CBS-based Triple Therapy (e.g., CBS + Metronidazole + Tetracycline) randomization->group_cbs treatment 1-Week Treatment Period group_rbc->treatment group_cbs->treatment follow_up 4-Week Follow-up treatment->follow_up assessment Assessment of H. pylori Eradication (13C-Urea Breath Test & Biopsy Culture) follow_up->assessment outcome Comparison of Eradication Rates assessment->outcome

Caption: Workflow of a Comparative Clinical Trial.

Conclusion

Both ranitidine this compound and colloidal bismuth subcitrate are valuable tools in the management of peptic ulcer disease. RBC offers the theoretical advantage of a dual-action mechanism, combining acid suppression with the established benefits of bismuth. This appears to translate into a clinical advantage, particularly in the context of antibiotic-resistant H. pylori. CBS remains a potent mucosal protective agent with significant anti-H. pylori activity. The choice between these agents may be guided by the specific clinical scenario, including local patterns of antibiotic resistance and patient-specific factors. Further head-to-head trials investigating different combination therapies and their impact on long-term ulcer recurrence are warranted to continue refining treatment strategies.

References

A Comparative Analysis of the Antibacterial Efficacy of Bismuth Citrate and Bismuth Subsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Review for the Scientific Community

In the landscape of antimicrobial agents, bismuth compounds have long been recognized for their therapeutic potential, particularly in gastroenterology. This guide provides a detailed comparative analysis of the antibacterial effects of two prominent bismuth salts: bismuth citrate (B86180) and bismuth subsalicylate. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines methodologies, and visually represents mechanisms of action to facilitate a deeper understanding of their respective efficacies.

Quantitative Analysis of Antibacterial Activity

The antibacterial potency of bismuth citrate and bismuth subsalicylate has been evaluated against a range of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial effectiveness, collated from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Bacterial StrainBismuth CompoundMIC (µg/mL)Reference
Helicobacter pyloriColloidal Bismuth Subcitrate1 - 8[1]
Helicobacter pyloriBismuth Potassium Citrate2 - 16[1]
Helicobacter pyloriBismuth Subsalicylate4 - 32[1]
Porphyromonas gingivalisColloidal Bismuth Subcitrate18.75[2]
Escherichia coli O157:H7Colloidal Bismuth Hydroxide (B78521) Gel10,000[3]

Note: Colloidal Bismuth Subcitrate (CBS) and Bismuth Potassium Citrate are forms of this compound. Colloidal Bismuth Hydroxide Gel is another bismuth compound included for context.

In addition to MIC data, studies have demonstrated significant reductions in bacterial growth when treated with bismuth subsalicylate. At a concentration of 35 mg/ml, bismuth subsalicylate and its hydrolysis product, bismuth oxychloride, reduced the growth of various enteric pathogens, including Clostridium difficile, Salmonella, Shigella, and Shiga toxin-producing Escherichia coli, by 3 to 9 logs within 24 hours.[4][5]

Mechanisms of Antibacterial Action

The antibacterial effects of this compound and bismuth subsalicylate are multifaceted, involving various cellular targets.

This compound , primarily in its colloidal subcitrate form, exhibits its antibacterial properties through several mechanisms. It can impede proton entry into bacteria like H. pylori, which disrupts their ability to survive in acidic environments.[6][7] Furthermore, it is known to inhibit crucial bacterial enzymes, including urease, proteases, and lipases, thereby interfering with bacterial metabolism and virulence.[8]

Bismuth Subsalicylate exerts its antibacterial action by binding to the bacterial cell wall, which can lead to the inhibition of growth and proliferation.[9] It is also believed to disrupt various cellular processes within the bacteria.[10] The salicylate (B1505791) component of bismuth subsalicylate also contributes to its therapeutic effect through anti-inflammatory and antisecretory actions.[9]

The following diagram illustrates the proposed antibacterial mechanisms of bismuth compounds.

Bismuth_Antibacterial_Mechanisms cluster_BismuthCitrate This compound cluster_BismuthSubsalicylate Bismuth Subsalicylate BC_Mechanism1 Inhibition of Proton Entry BacterialCell Bacterial Cell BC_Mechanism1->BacterialCell Disrupts pH homeostasis BC_Mechanism2 Enzyme Inactivation (e.g., Urease) BC_Mechanism2->BacterialCell Impairs metabolic function BC_Mechanism3 Disruption of Energy Metabolism BC_Mechanism3->BacterialCell Reduces ATP synthesis BSS_Mechanism1 Binding to Bacterial Cell Wall BSS_Mechanism1->BacterialCell Compromises cell integrity BSS_Mechanism2 Inhibition of Bacterial Growth BSS_Mechanism2->BacterialCell Prevents proliferation BSS_Mechanism3 Disruption of Cellular Processes BSS_Mechanism3->BacterialCell Interferes with essential functions

Caption: Proposed antibacterial mechanisms of bismuth compounds.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial efficacy of a compound. The following is a generalized protocol for the broth microdilution method, a commonly used technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the bismuth compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of the microtiter plate.

  • Add 100 µL of the antimicrobial agent stock solution to the first well and perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series.

  • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

  • Include a growth control well containing only the bacterial inoculum in CAMHB and a sterility control well containing only CAMHB.

3. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following workflow diagram illustrates the key steps in the broth microdilution MIC assay.

MIC_Workflow start Start prep_antimicrobial Prepare Antimicrobial Dilutions start->prep_antimicrobial prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum plate_setup Set up 96-well Plate prep_antimicrobial->plate_setup prep_inoculum->plate_setup inoculation Inoculate Wells plate_setup->inoculation incubation Incubate Plate inoculation->incubation read_results Read MIC Results incubation->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Both this compound and bismuth subsalicylate demonstrate significant antibacterial properties, albeit through potentially different primary mechanisms. This compound appears to have a more pronounced effect on the internal cellular machinery of bacteria like H. pylori, while bismuth subsalicylate's action is more associated with interaction with the bacterial cell envelope. The choice between these compounds for research and development may depend on the target pathogen and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative potencies against a broader spectrum of bacteria.

References

Bismuth Compounds in the Fight Against Helicobacter pylori: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various bismuth compounds in the eradication of Helicobacter pylori. The following analysis is supported by experimental data from clinical and in-vitro studies, detailing eradication rates, mechanisms of action, and experimental protocols.

Helicobacter pylori infection remains a significant global health concern, being a primary cause of peptic ulcers and a major risk factor for gastric cancer. Bismuth salts have long been a cornerstone of eradication therapies, valued for their safety, local action in the gastrointestinal tract, and the lack of reported bacterial resistance.[1][2] Commonly used bismuth compounds include colloidal bismuth subcitrate (CBS), bismuth subsalicylate (BSS), ranitidine (B14927) bismuth citrate (B86180) (RBC), and bismuth subnitrate.[3] Newer formulations like bismuth pectin (B1162225) are also emerging.[4][5]

The primary mechanism of bismuth's action against H. pylori is multifactorial. It exerts a direct bactericidal effect by inhibiting bacterial protein and cell wall synthesis, disrupting membrane function, and hindering ATP synthesis.[1][3][6] Bismuth compounds also impede the adherence of H. pylori to gastric epithelial cells and can overcome resistance to antibiotics like clarithromycin (B1669154) and metronidazole (B1676534) when used in combination therapies.[1][3]

Comparative Efficacy of Bismuth Compounds

The clinical efficacy of bismuth compounds is most evident when used in combination with antibiotics and proton pump inhibitors (PPIs) in what is known as "quadruple therapy." The choice of bismuth compound can influence eradication rates, though differences in study design and patient populations can make direct comparisons challenging.

Quantitative Data Summary

The following table summarizes the eradication rates and in-vitro activity of different bismuth compounds based on available clinical and laboratory data.

Bismuth CompoundTherapy RegimenEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Minimum Inhibitory Concentration (MIC)Key Findings
Colloidal Bismuth Subcitrate (CBS) CBS + Lansoprazole + Amoxicillin + Levofloxacin (14 days)66.7%[7]68.3%[7]1-8 µg/mL[8]Effective in quadruple therapy; overcomes antibiotic resistance.[1][9]
CBS + Omeprazole (B731) + Clarithromycin (short course)80.6%[10]-Addition of CBS significantly improves eradication rates of dual therapy.[10]
Bismuth Subsalicylate (BSS) Part of various quadruple therapiesVariableVariable4-32 µg/mL[8]Commonly used; synergistic activity with antibiotics.[3][6]
Ranitidine Bismuth Citrate (RBC) RBC + Clarithromycin + Tinidazole (7 days)78%[11]85%[11]Not explicitly statedCombines anti-secretory and anti-H. pylori properties. Monotherapy rarely eradicates H. pylori.[12]
RBC + Clarithromycin + Amoxicillin (7 days)71%[11]81%[11]Efficacy varies with the antibiotic combination.[11]
RBC + Tinidazole + Amoxicillin (7 days)61%[11]70%[11]
RBC pretreatment + standard triple therapy80.9%[13]-Pretreatment with RBC may improve eradication success rates.
Bismuth Subnitrate Triple therapy with antibiotics83%[14]->400 µg/mL[15]In-vivo efficacy is surprisingly high despite poor in-vitro activity and low absorption, suggesting an indirect mechanism of action.[15]
Bismuth Pectin Bismuth Pectin + PPI + 2 antibiotics (14 days)71.7% - 76.7%[4][16]82.1% - 86.3%[4][5][16]Not explicitly statedEfficacy and safety are comparable to bismuth potassium citrate.[4][5][16]
Bismuth Potassium Citrate Bismuth Potassium Citrate + PPI + 2 antibiotics (14 days)73.3%[4][5][16]86.3%[4][5][16]2-16 µg/mL[8]A common component of modern quadruple therapies.[4][5]

Mechanisms of Action and Experimental Workflows

The multifaceted mechanism of action of bismuth against H. pylori is a key reason for its sustained therapeutic importance. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating bismuth-based therapies.

Bismuth Mechanism of Action cluster_bismuth Bismuth Compounds cluster_mucosa Gastric Mucosa Bismuth Bismuth Ions (Bi³⁺) CWS Cell Wall Synthesis Bismuth->CWS Inhibition MF Membrane Function Bismuth->MF Disruption PS Protein Synthesis Bismuth->PS Inhibition AS ATP Synthesis Bismuth->AS Inhibition Enzymes Enzyme Activity (e.g., Urease) Bismuth->Enzymes Inhibition Adherence Bacterial Adherence Bismuth->Adherence Impairment Epithelial Epithelial Cells

Caption: Proposed mechanisms of action of bismuth against H. pylori.

Clinical Trial Workflow Start Patient Recruitment (H. pylori positive) Randomization Randomization Start->Randomization GroupA Group A (Bismuth Compound A Regimen) Randomization->GroupA GroupB Group B (Bismuth Compound B Regimen) Randomization->GroupB Treatment Treatment Period (e.g., 7-14 days) GroupA->Treatment GroupB->Treatment FollowUp Follow-up (e.g., 4-6 weeks post-treatment) Treatment->FollowUp EradicationTest H. pylori Eradication Test (e.g., Urea (B33335) Breath Test, Stool Antigen Test) FollowUp->EradicationTest Analysis Data Analysis (Eradication Rates, Adverse Events) EradicationTest->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: Generalized workflow for a clinical trial comparing bismuth therapies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols employed in the cited studies.

In-Vivo Clinical Trial Protocol (Example)
  • Study Design: A prospective, randomized, controlled, open-label clinical trial.

  • Patient Population: Patients diagnosed with H. pylori infection via histopathological examination and a urea breath test.[7] Exclusion criteria typically include prior eradication therapy, use of antibiotics or bismuth within the preceding four weeks, and pregnancy.

  • Randomization and Blinding: Patients are randomly assigned to different treatment groups. In many studies, blinding is not feasible due to the distinct nature of the regimens.[14]

  • Treatment Regimens:

    • Bismuth-containing Quadruple Therapy (BCQT): Typically includes a PPI (e.g., Lansoprazole 30 mg twice daily), a bismuth salt (e.g., Colloidal Bismuth Subcitrate 120 mg four times daily), Metronidazole (500 mg three times daily), and Tetracycline (500 mg four times daily) for 14 days.[7]

    • Ranitidine this compound-based Triple Therapy: An example regimen is RBC 400 mg twice daily, Clarithromycin 250 mg twice daily, and Tinidazole 500 mg twice daily for 7 days.[11]

  • Assessment of Eradication: H. pylori eradication is assessed at least four weeks after the completion of therapy to avoid false-negative results.[11][17] The most common methods are the ¹³C-Urea Breath Test (UBT) and stool antigen tests. Endoscopy with biopsy for histology and rapid urease test may also be used.[11]

  • Statistical Analysis: Eradication rates are calculated for both the intention-to-treat (ITT) and per-protocol (PP) populations. The ITT analysis includes all randomized patients who received at least one dose of medication, while the PP analysis includes only those who completed the study protocol.[18]

In-Vitro Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: Both reference strains (e.g., ATCC 43504) and clinical isolates of H. pylori are used.

  • Culture Conditions: H. pylori is cultured on agar (B569324) plates (e.g., Brucella agar supplemented with fetal bovine serum) under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.

  • Agar Dilution Method:

    • Serial twofold dilutions of the bismuth compounds are prepared and added to the molten agar.

    • The bacterial suspension is adjusted to a specific McFarland standard (e.g., 2.0).

    • A standardized inoculum of H. pylori is spotted onto the surface of the agar plates containing the different concentrations of the bismuth compound.

    • Plates are incubated under microaerophilic conditions at 37°C for 72 hours.

    • The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible growth of the bacteria.[8]

Conclusion

Bismuth compounds remain a vital component of H. pylori eradication strategies, particularly in the era of increasing antibiotic resistance. While direct comparisons of efficacy can be complex due to varied study designs, bismuth-containing quadruple therapies consistently achieve high eradication rates.[1][18] Colloidal bismuth subcitrate and bismuth potassium citrate are well-established options, while newer formulations like bismuth pectin show comparable efficacy.[4][5] Ranitidine this compound offers the dual benefit of acid suppression and antibacterial activity.[3] Interestingly, the in-vivo success of compounds like bismuth subnitrate, despite poor in-vitro activity, suggests indirect mechanisms of action that warrant further investigation.[15] The choice of a specific bismuth compound may depend on local antibiotic resistance patterns, patient tolerability, and cost. Future research should focus on head-to-head trials of different bismuth formulations within standardized quadruple therapy regimens to provide clearer guidance for clinical practice.

References

Validation of a Novel Analytical Method for Bismuth Citrate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation and comparison of a new analytical method for the quantification of bismuth citrate (B86180), benchmarked against established analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most suitable method for their specific analytical needs.

A novel Dispersive Liquid-Liquid Microextraction (DLLME) method coupled with UV-Vis Spectrophotometry is presented as a sensitive and efficient alternative for the determination of bismuth (III) ions. This guide offers a detailed comparison of this new method with conventional techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Complexometric Titration.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including sensitivity, precision, accuracy, and the specific requirements of the analysis. The following table summarizes the key performance parameters of the new DLLME-UV-Vis method and its alternatives.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
DLLME-UV-Vis Spectrophotometry 10-1250 µg/L2.86 µg/L9.54 µg/L95-101%Better or comparable to other techniques
RP-HPLC 140-700 µg/mL3.02 µg/mL10.00 µg/mL100.27%0.7%
ICP-MS 0-25 ng/mL0.007 µg/L (serum)0.2 ng/mL (plasma)Not explicitly stated<15% (>0.2 ng/mL)
Complexometric Titration 125.0-875.0 µg/L7.0 µg/LNot explicitly statedNot explicitly stated<0.8%

Experimental Protocols

Detailed methodologies for the new and alternative analytical techniques are provided below.

New Method: Dispersive Liquid-Liquid Microextraction (DLLME) coupled with UV-Vis Spectrophotometry

This novel method offers a high preconcentration factor and is suitable for determining trace amounts of bismuth in pharmaceutical and biological samples.[1]

Principle: An appropriate mixture of a water-immiscible extraction solvent and a water-miscible dispersive solvent is rapidly injected into an aqueous sample containing the analyte. A cloudy solution forms, and the analyte is extracted into the fine droplets of the extraction solvent. After centrifugation, the sedimented phase is analyzed by UV-Vis spectrophotometry.[1]

Experimental Workflow:

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis cluster_result Result Sample Aqueous Sample (containing Bi(III)) Reagents Add DLLME Reagents (Extraction & Dispersive Solvents) Sample->Reagents Inject mixture Vortex Vortex to form Cloudy Solution Reagents->Vortex Centrifuge Centrifuge (5000 rpm, 5 min) Vortex->Centrifuge Collect Collect Sedimented Phase Centrifuge->Collect Spectro Measure Absorbance (492 nm) Collect->Spectro Quantify Quantify Bi(III) Concentration Spectro->Quantify

DLLME-UV-Vis Spectrophotometry Workflow

Protocol:

  • Sample Preparation: For pharmaceutical tablets, a powdered tablet is dissolved in concentrated nitric acid, heated to dryness, and the residue is dissolved in distilled water.[1] For human serum, proteins are precipitated with trichloroacetic acid, and the supernatant is used for analysis.[1]

  • Extraction: An appropriate mixture of an extraction solvent (e.g., carbon tetrachloride) and a dispersive solvent (e.g., methyltrioctylammonium chloride) is injected into the prepared aqueous sample.[1]

  • Centrifugation: The resulting cloudy solution is centrifuged at 5000 rpm for 5 minutes to separate the extraction solvent phase.[1]

  • Analysis: The settled organic phase is collected, and its absorbance is measured at 492 nm using a UV-Vis spectrophotometer.[1]

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) in capsule dosage forms.[2]

Principle: The method separates the components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated components are then detected by a UV detector.

Protocol:

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 × 4.6 mm, 5 µ)[2]

    • Mobile Phase: Phosphate buffer (pH 3.5) and methanol (B129727) (40:60 v/v)[2]

    • Detection: UV detector (wavelength not specified in the provided text)

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution is prepared by accurately weighing and dissolving metronidazole, tetracycline, and bismuth subcitrate in the mobile phase.[3]

    • Sample Solution: The contents of the capsules are weighed, and a quantity equivalent to a certain amount of the active ingredients is dissolved in the mobile phase.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The retention time for bismuth subcitrate was found to be 4.661 min.[2]

Alternative Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for the determination of bismuth concentrations in biological samples like human serum.[4]

Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

Protocol:

  • Sample Preparation: Biological samples are typically diluted with dilute nitric acid before analysis.[4][5]

  • Instrumental Analysis: The prepared sample is introduced into the ICP-MS. For quantification, various concentrations of a bismuth standard solution are prepared in distilled water and blank human plasma to create a calibration curve.[6]

  • Data Acquisition: The instrument measures the intensity of the signal corresponding to the mass-to-charge ratio of bismuth.

Alternative Method: Complexometric Titration

This is a classical and cost-effective titrimetric method for the quantification of bismuth.

Principle: Bismuth ions in a solution are titrated with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is determined using a suitable indicator.

Protocol:

  • Sample Preparation: An accurately weighed amount of bismuth citrate is ignited in a porcelain crucible. The residue is dissolved in nitric acid.[7][8]

  • Titration: The resulting solution is diluted with water, a xylenol orange indicator is added, and the solution is titrated with a standardized 0.05 N EDTA solution until the color changes to yellow.[7][8]

  • Calculation: The concentration of bismuth is calculated based on the volume of EDTA solution consumed. Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth.[7][8]

Method Validation and Comparison Logic

The validation of a new analytical method involves a systematic evaluation of its performance characteristics to ensure its suitability for the intended purpose. This process is benchmarked against established methods to demonstrate its advantages or equivalence.

Method_Validation cluster_new_method New Analytical Method Validation cluster_alternatives Alternative Methods cluster_comparison Comparative Analysis NewMethod New Method (e.g., DLLME-UV-Vis) ExperimentalData Generation of Experimental Data NewMethod->ExperimentalData ValidationParams Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Comparison Performance Comparison ValidationParams->Comparison ExperimentalData->ValidationParams AltMethod1 RP-HPLC AltMethod1->Comparison AltMethod2 ICP-MS AltMethod2->Comparison AltMethod3 Titration AltMethod3->Comparison Conclusion Conclusion on Suitability and Advantages of the New Method Comparison->Conclusion

Logical Flow of Method Validation and Comparison

References

A Comparative Analysis of the Safety Profiles of Bismuth Salts in Gastroenterology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bismuth salts have been a staple in gastroenterological treatments for centuries, addressing conditions from peptic ulcers to infectious diarrhea.[1][2] Their renewed interest, particularly in Helicobacter pylori eradication therapies, has brought their safety and tolerability to the forefront of clinical research.[1][2] This guide provides a comparative overview of the safety profiles of commonly used bismuth salts—bismuth subsalicylate, colloidal bismuth subcitrate (including its tripotassium dicitrato form), and ranitidine (B14927) bismuth citrate (B86180)—supported by experimental data for researchers, scientists, and drug development professionals.

Quantitative Safety and Pharmacokinetic Comparison

The overall safety of bismuth salts in short-term therapeutic use is well-established, with a low incidence of serious adverse events.[1][3] The primary factor contributing to their safety is the low systemic bioavailability of bismuth, with less than 1% of the administered dose being absorbed.[3][4][5] However, differences in their formulation and concomitant compounds (e.g., salicylate (B1505791), citrate) can influence their absorption and potential for adverse effects.

ParameterBismuth Subsalicylate (BSS)Colloidal Bismuth Subcitrate (CBS) / Tripotassium Dicitrato Bismuthate (TDB)Ranitidine Bismuth Citrate (RBC)
Common Adverse Events Darkening of stools and tongue (temporary), constipation, nausea, altered taste.[1][6][7][8][9]Darkening of stools, nausea, diarrhea, constipation.[1][8][10]Headache, dizziness, diarrhea, constipation, nausea, vomiting, taste disturbance.[2][10][11]
Serious Adverse Events (Rare) Neurotoxicity (Bismuth Encephalopathy) with long-term, high-dose use.[5][6][12] Salicylate toxicity (salicylism) with chronic high doses.[6][9]Neurotoxicity and nephrotoxicity with excessive acute ingestion or prolonged use.[13][14]Neurotoxicity and nephrotoxicity have been noted as potential overdose symptoms.[2]
Systemic Bismuth Absorption <1% of bismuth is absorbed.[3][4][5] However, >80% of the salicylate is absorbed.[4]Intestinal absorption is generally low but can be higher than other salts (0.26-0.33% of dose in rats).[15]Low systemic absorption, with trough plasma concentrations well below 50 µg/L during repeated dosing.[3]
Peak Plasma Concentration (Single Dose) Low for bismuth. Mean peak after CBS was 9.1 µg/L.[16]Mean peak concentration of 9.1 µg/L.[16] Transient peaks >50 µg/L observed in some patients post-dosing without toxic effects.[3]Trough plasma concentrations of 3.4 µg/L or less after 4 weeks of treatment.[3]
Elimination Half-Life (Bismuth) Intermediate: 5–11 days; Terminal: 21–72 days.[4]Multicompartment elimination, with a long terminal half-life.[14][17]Excretion may continue for up to 3 months after discontinuation of therapy.[3]
Key Safety Considerations Risk of Reye's syndrome in children/adolescents with viral infections.[12] Avoid in patients with bleeding disorders or on high doses of other salicylates.[12]Risk of accumulation in patients with renal impairment.[5] Acute overdose can lead to nephrotoxicity.[14]Should be used with caution in patients with moderate to severe renal impairment.[2]

Table 1: Comparative Safety and Pharmacokinetic Profile of Bismuth Salts.

A meta-analysis of 35 randomized controlled trials involving 4,763 patients found no significant difference in total adverse events between bismuth therapy and control groups for H. pylori eradication.[1] The most common side effect significantly associated with bismuth was the harmless darkening of stools.[1][8]

Experimental Protocols for Toxicity Assessment

Evaluating the safety of bismuth salts involves a range of preclinical and clinical studies. Below are representative methodologies for key toxicity assessments.

1. Acute Oral Toxicity Study (LD50 Determination)

This protocol is designed to determine the lethal dose that kills 50% of the test animal population (LD50), providing a measure of acute toxicity.[18]

  • Model: Male and female Sprague-Dawley (SD) rats.[19]

  • Methodology:

    • Dosing: A single oral gavage administration of the bismuth salt at high concentrations (e.g., 2,000 mg/kg).[19] A control group receives the vehicle only.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for 14 days post-administration.[18][19]

    • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any pathological changes in major organs.[19]

  • Results: A study on elemental bismuth found an LD50 greater than 2,000 mg/kg in rats, indicating low acute toxicity.[19]

2. Repeated Dose Toxicity Study (Sub-chronic Effects)

This protocol assesses the potential for toxicity after repeated administration over a longer period.

  • Model: Male and female SD rats.[19]

  • Methodology:

    • Dosing: Daily oral administration of the bismuth salt at multiple dose levels (e.g., 40, 200, and 1,000 mg/kg/day) for 28 consecutive days.[19]

    • Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

    • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.[19]

  • Results: A 28-day study determined a no-observed-adverse-effect level (NOAEL) for bismuth of 1,000 mg/kg/day in both male and female rats.[19]

3. In Vitro Cytotoxicity Assay

This protocol evaluates the toxic effect of bismuth compounds at the cellular level.

  • Model: Human cell lines, such as human embryonic kidney 293 cells (HEK293) or astrocyte cell cultures.[20][21]

  • Methodology:

    • Cell Culture: Cells are grown in appropriate media and conditions.

    • Exposure: Cells are incubated with varying concentrations of the bismuth compound for a defined period (e.g., 24 hours).

    • Viability Assessment: Cell viability is measured using assays such as neutral red uptake or thiazolyl blue tetrazolium bromide (MTT) dehydrogenase activity, which indicate cellular metabolic activity.[21]

    • Morphological Analysis: Cells are examined under a microscope for morphological changes indicative of cell death (e.g., rounding, detachment).[21]

  • Results: In vitro studies have shown that cytotoxicity occurs at bismuth concentrations comparable to those found in humans with bismuth-induced encephalopathy, with astrocytes appearing to be a primary target.[21]

Mechanisms of Toxicity and Cellular Pathways

While generally safe, high concentrations of bismuth can lead to toxicity, primarily neurotoxicity and nephrotoxicity.[13][14] The molecular mechanisms are not fully elucidated but are thought to involve the binding of bismuth to essential enzymes and interference with cellular metabolism.[22]

Bismuth-Induced Nephrotoxicity Pathway

Acute bismuth toxicity often manifests as renal tubular damage.[14] Bismuth accumulates in the kidneys, where it can induce cellular stress and death, particularly in the proximal tubules.[14][23]

G Bi Systemic Bismuth (Absorbed Bi³⁺) Kidney Kidney Accumulation (Proximal Tubules) Bi->Kidney Lysosome Lysosomal Sequestration and Destabilization Kidney->Lysosome Inactivation of sulphydryl groups Mito Mitochondrial Dysfunction Lysosome->Mito ROS Oxidative Stress (↑ ROS) Mito->ROS Necrosis Tubular Cell Necrosis (S₁/S₂/S₃ Segments) ROS->Necrosis Failure Acute Renal Failure Necrosis->Failure

Caption: Proposed pathway for bismuth-induced nephrotoxicity.

Experimental Workflow for Toxicity Screening

The process of evaluating the potential toxicity of a new bismuth compound follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

G start New Bismuth Compound vitro In Vitro Cytotoxicity Assays (e.g., HEK293, Astrocyte cultures) start->vitro acute Acute Oral Toxicity (LD₅₀) in Rodent Model vitro->acute repeat Repeated Dose Toxicity (28-day study) acute->repeat pk Pharmacokinetic Studies (Absorption, Distribution, Excretion) repeat->pk special Specialized Toxicity (Neuro/Nephrotoxicity Assessment) pk->special profile Establish Safety Profile (NOAEL) special->profile

Caption: General workflow for preclinical safety assessment.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Bismuth Citrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of bismuth citrate (B86180) formulations, with a primary focus on their activity against Helicobacter pylori. The data presented is compiled from peer-reviewed literature and aims to provide a comprehensive resource for researchers in the field of antibacterial drug development. A notable observation is the frequent discrepancy between the measured efficacy of bismuth compounds in laboratory settings versus clinical outcomes, a key consideration for translational research.

Quantitative Efficacy Data

The following tables summarize the in vitro susceptibility of H. pylori to various bismuth formulations and the corresponding in vivo eradication rates observed in clinical trials.

Table 1: In Vitro Efficacy of Bismuth Formulations against Helicobacter pylori
Bismuth FormulationMinimum Inhibitory Concentration (MIC) Range (µg/mL)Key Findings
Colloidal Bismuth Subcitrate (CBS) 1 - 8[1][2]Consistently demonstrates the lowest MIC values among tested bismuth compounds, indicating potent direct antibacterial activity.[1][2]
Bismuth Potassium Citrate 2 - 16[1][2]Shows good in vitro activity, though generally with slightly higher MICs than CBS.[1][2]
Bismuth Subsalicylate 4 - 32[1][2]Exhibits a broader range of MICs, suggesting more variable direct antibacterial efficacy compared to citrate formulations.[1][2]
Bismuth Subnitrate >400[3]Considered inactive in vitro, highlighting a significant disconnect with its observed in vivo efficacy.[3]
Table 2: In Vivo Efficacy of Bismuth-Containing Therapies for H. pylori Eradication
Bismuth Formulation in TherapyTreatment RegimenH. pylori Eradication Rate (Per-Protocol)Key Findings
Colloidal Bismuth Subcitrate (CBS) CBS + Amoxicillin + Metronidazole (B1676534)70%[3]Demonstrates comparable in vivo efficacy to bismuth subnitrate, despite the latter's lack of in vitro activity.[3]
Bismuth Subnitrate BSN + Amoxicillin + Metronidazole74%[3]Highlights that direct antibacterial activity (in vitro) is not the sole determinant of clinical success for bismuth compounds.[3]
Bismuth Subcitrate Quadruple Therapy (Bismuth + Metronidazole + Tetracycline + Omeprazole) - 7 days84% - 89.5% (metronidazole-sensitive strains)Quadruple therapy shows high efficacy, which can overcome some antibiotic resistance.[4]
Bismuth Potassium Citrate Quadruple Therapy (Bismuth + Amoxicillin + Clarithromycin + Rabeprazole) - 14 days86.3%[5][6]Different bismuth salts can achieve similar high eradication rates within optimized quadruple therapy regimens.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of standard protocols for key experiments cited in the literature.

In Vitro Susceptibility Testing: Agar (B569324) Dilution Method

The Minimum Inhibitory Concentration (MIC) of bismuth compounds against H. pylori is commonly determined using the agar dilution method.[1][5][7][8]

  • Preparation of Antibiotic Plates : A series of twofold dilutions of the bismuth compound is prepared. Each dilution is then mixed with molten Mueller-Hinton agar to create agar plates with final, specified concentrations of the drug.[7][9]

  • Inoculum Preparation : H. pylori strains are cultured and then suspended in a suitable broth to a standardized concentration, typically equivalent to a 0.5 McFarland standard.

  • Inoculation : A standardized volume of the bacterial suspension (e.g., 10^4 colony-forming units per spot) is inoculated onto the surface of each antibiotic-containing agar plate and a growth control plate (without any antibiotic).[7]

  • Incubation : The plates are incubated in a microaerophilic environment at 37°C for a period of 48 to 72 hours.[5][7]

  • MIC Determination : The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits the visible growth of the bacteria on the agar.[5][7][8]

In Vivo Efficacy Assessment: H. pylori Eradication in Patients

Clinical trials assessing the in vivo efficacy of bismuth-containing therapies typically employ the following methods to confirm H. pylori eradication.

  • Patient Selection and Treatment : Patients with confirmed H. pylori infection are enrolled and randomized to receive a specific treatment regimen, such as a 7 to 14-day course of bismuth-based quadruple therapy.[3][4][5] This therapy often consists of a proton pump inhibitor (PPI), bismuth citrate, and two antibiotics (e.g., metronidazole and tetracycline).[3][10][11]

  • Post-Treatment Evaluation : To confirm eradication, diagnostic tests are performed typically 4-6 weeks after the completion of therapy.[12] It is crucial that patients discontinue PPIs for at least two weeks and any antibiotics for at least four weeks prior to testing to avoid false-negative results.[13][14]

  • Diagnostic Methods :

    • Urea (B33335) Breath Test (UBT) : This is a highly accurate, non-invasive method. The patient ingests a capsule containing ¹³C- or ¹⁴C-labeled urea. If H. pylori is present, its urease enzyme will break down the urea, releasing labeled CO₂ which is then detected in the patient's exhaled breath.[15][16][17] A baseline breath sample is taken before administration of the urea for comparison.[15]

    • Histology : This invasive method requires an endoscopic biopsy of the gastric mucosa. The tissue sample is then stained (e.g., with Hematoxylin and Eosin or Giemsa stains) and examined microscopically for the presence of H. pylori bacteria.[13][14][18] The updated Sydney system recommends a five-biopsy set for optimal accuracy.[13][18]

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

This compound employs a multi-faceted approach to exert its antibacterial effects against H. pylori. It disrupts several key bacterial processes simultaneously, which may contribute to the low incidence of resistance.

Bismuth_Mechanism cluster_bacterial_cell H. pylori Cell This compound This compound Urease Urease Activity This compound->Urease Inhibits Enzymes Other Metalloenzymes (Catalase, Lipase, etc.) This compound->Enzymes Inhibits CellWall Cell Wall Synthesis This compound->CellWall Inhibits Adhesion Epithelial Adhesion This compound->Adhesion Inhibits ATP ATP Synthesis This compound->ATP Inhibits IronUptake Iron Uptake This compound->IronUptake Disrupts Acid Neutralization Acid Neutralization Urease->Acid Neutralization Metabolic Disruption Metabolic Disruption Enzymes->Metabolic Disruption Cell Wall Degradation Cell Wall Degradation CellWall->Cell Wall Degradation Reduced Colonization Reduced Colonization Adhesion->Reduced Colonization Energy Depletion Energy Depletion ATP->Energy Depletion Iron Limitation Effects Iron Limitation Effects IronUptake->Iron Limitation Effects Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical In Vivo Model cluster_clinical Clinical Trial MIC MIC/MBC Determination (e.g., Agar Dilution) Synergy Synergy Testing (with antibiotics) MIC->Synergy AnimalModel Animal Model of Infection (e.g., Rodent Model) Synergy->AnimalModel Promising candidates advance Treatment Administer Bismuth Formulation AnimalModel->Treatment BacterialLoad Assess Bacterial Load Reduction Treatment->BacterialLoad PatientTrial Randomized Controlled Trial BacterialLoad->PatientTrial Positive results lead to clinical phase Eradication Assess H. pylori Eradication (Urea Breath Test, Histology) PatientTrial->Eradication Safety Evaluate Safety and Tolerability PatientTrial->Safety Final Efficacy & Safety Profile Eradication->Final Safety->Final

References

A Comparative Analysis of Bismuth Preparations in Peptic Ulcer and Helicobacter pylori Eradication Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the therapeutic effects of various bismuth-based compounds, supported by experimental data and detailed methodologies.

Bismuth compounds have been a cornerstone in the treatment of peptic ulcer disease and for the eradication of Helicobacter pylori for centuries. Their therapeutic efficacy stems from a multi-faceted mechanism of action, including direct bactericidal effects against H. pylori, prevention of bacterial adherence to the gastric mucosa, and mucosal protective properties.[1][2] This guide provides a comparative overview of different bismuth preparations, focusing on their therapeutic efficacy, supported by data from clinical trials.

Comparative Efficacy in H. pylori Eradication

Bismuth-containing quadruple therapies are recommended as a first-line treatment option for H. pylori infection, particularly in areas with high clarithromycin (B1669154) resistance.[1] The efficacy of different bismuth salts in these regimens has been the subject of numerous studies.

A multicenter, randomized, controlled clinical trial compared the efficacy of bismuth pectin (B1162225) capsules and granules with bismuth potassium citrate (B86180) in a 14-day quadruple therapy for first-line H. pylori eradication. The results, based on both intention-to-treat (ITT) and per-protocol (PP) analyses, showed no significant difference in eradication rates among the different bismuth preparations, suggesting that bismuth pectin can be a viable alternative to bismuth potassium citrate.[3]

Another prospective, randomized clinical trial compared a 10-day bismuth-based quadruple therapy (QTB) with a 14-day concomitant quadruple therapy (QTC). The study found comparable efficacy and safety between the two regimens, although neither reached the desired minimum eradication rate of 90%.[4][5]

Bismuth Preparation/TherapyDurationH. pylori Eradication Rate (ITT)H. pylori Eradication Rate (PP)Study PopulationReference
Bismuth Potassium Citrate Capsules14 days73.3%86.3%240 patients with H. pylori infection[3]
Colloidal Bismuth Pectin Capsules14 days76.7%82.1%240 patients with H. pylori infection[3]
Bismuth Pectin Granules (low dose)14 days75.0%83.3%240 patients with H. pylori infection[3]
Bismuth Pectin Granules (high dose)14 days71.7%86.0%240 patients with H. pylori infection[3]
Bismuth-based Quadruple Therapy (QTB)10 days87%89.58%200 patients naïve to anti-HP treatment[4][5]
Concomitant Quadruple Therapy (QTC)14 days82%84.53%200 patients naïve to anti-HP treatment[4][5]
Ranitidine (B14927) Bismuth Citrate (RBC) + Metronidazole (B1676534) + Tetracycline7 days92%98%100 patients with H. pylori-related ulcer disease or gastritis[6]
Colloidal Bismuth Subcitrate (CBS) + Metronidazole + Tetracycline7 days82%84%100 patients with H. pylori-related ulcer disease or gastritis[6]
Colloidal Bismuth Subcitrate (CBS) + Antibiotics4 weeks69%-120 H. pylori-positive patients with nonulcer dyspepsia[7]
Bismuth Subnitrate (BSN) + Antibiotics4 weeks83%-120 H. pylori-positive patients with nonulcer dyspepsia[7]

ITT: Intention-to-Treat, PP: Per-Protocol

Comparative Efficacy in Peptic Ulcer Healing

Bismuth preparations have also been evaluated for their efficacy in healing peptic ulcers, often in comparison to H2-receptor antagonists like ranitidine.

A randomized, endoscopically controlled trial compared colloidal bismuth subcitrate (CBS) tablets with ranitidine for the treatment of chronic duodenal ulcers. The study found no significant difference in the healing rates at both 4 and 8 weeks, with similar symptom resolution and no significant adverse effects reported in either group.[8][9]

Bismuth PreparationTreatment DurationUlcer Healing Rate (4 weeks)Ulcer Healing Rate (8 weeks)ComparatorReference
Colloidal Bismuth Subcitrate (CBS) tablets8 weeks75%91%Ranitidine[8][9]
Ranitidine8 weeks87%94%Colloidal Bismuth Subcitrate (CBS) tablets[8][9]

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of key experimental protocols.

H. pylori Detection:

  • Urea (B33335) Breath Test (UBT): This non-invasive test is commonly used to detect active H. pylori infection before and after treatment. Patients ingest a urea solution labeled with a non-radioactive isotope (¹³C or ¹⁴C). If H. pylori is present, its urease enzyme will break down the urea, and the labeled carbon will be exhaled as CO₂, which is then measured.

  • Histology: Gastric biopsy samples obtained during endoscopy are stained (e.g., with Hematoxylin and Eosin, Giemsa, or Warthin-Starry stain) and examined microscopically for the presence of H. pylori.

  • Rapid Urease Test (RUT): A biopsy sample is placed in a medium containing urea and a pH indicator. A color change indicates the presence of urease, and thus H. pylori.

Patient Selection Criteria:

  • Inclusion criteria typically involve adult patients with a confirmed H. pylori infection, often accompanied by gastritis or peptic ulcer disease diagnosed via endoscopy.[3][4][6]

  • Exclusion criteria commonly include previous H. pylori eradication therapy, use of antibiotics or bismuth compounds within a specified period before the study, severe systemic diseases, pregnancy, or lactation.[3]

Treatment Regimens:

  • Bismuth-containing Quadruple Therapy: Typically consists of a proton pump inhibitor (PPI), a bismuth salt, and two antibiotics (e.g., metronidazole and tetracycline, or amoxicillin (B794) and clarithromycin).[3][4] The dosage and frequency of administration vary across studies.

  • Concomitant Therapy: Involves a PPI and three antibiotics administered together for the full duration of the treatment.[4]

Assessment of Ulcer Healing:

  • Endoscopy: Upper gastrointestinal endoscopy is the gold standard for diagnosing and monitoring the healing of peptic ulcers. The size and appearance of the ulcer are documented at the beginning and end of the treatment period. Complete healing is defined as the complete re-epithelialization of the ulcer crater.[8][9][10]

Mechanism of Action and Signaling Pathways

The therapeutic effects of bismuth are multifaceted. Bismuth exerts a direct bactericidal effect on H. pylori by inhibiting various bacterial enzymes, ATP synthesis, and adherence to the gastric mucosa.[1][2] It also forms a protective barrier over the ulcer crater, shielding it from acid and pepsin, and stimulates the secretion of protective factors like prostaglandins (B1171923) and bicarbonate.[1]

Mechanism_of_Action_of_Bismuth Bismuth Bismuth Preparations Enzyme Enzyme Inhibition (Urease, Catalase, etc.) Bismuth->Enzyme Direct Bactericidal Effect Adherence Inhibition of Adherence Bismuth->Adherence ATP ATP Synthesis Inhibition Bismuth->ATP Wall Cell Wall Complexation Bismuth->Wall Barrier Protective Barrier Formation Bismuth->Barrier Mucosal Protection ProtectiveFactors Stimulation of Protective Factors (Prostaglandins, Bicarbonate) Bismuth->ProtectiveFactors H_pylori_Eradication H. pylori Eradication Ulcer_Healing Ulcer Healing

Caption: Mechanism of action of bismuth preparations.

Experimental Workflow for a Comparative Clinical Trial

The design of a clinical trial to compare different bismuth preparations typically follows a structured workflow to ensure robust and unbiased results.

Experimental_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Baseline_Assessment Baseline Assessment (Endoscopy, H. pylori test) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Treatment Group A (Bismuth Preparation 1) Randomization->Group_A Group A Group_B Treatment Group B (Bismuth Preparation 2) Randomization->Group_B Group B Treatment_Period Treatment Period (e.g., 10-14 days) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up Follow-up Assessment (e.g., 4-6 weeks post-treatment) Treatment_Period->Follow_up Efficacy_Assessment Efficacy Assessment (H. pylori test, Endoscopy) Follow_up->Efficacy_Assessment Safety_Assessment Safety & Tolerability Assessment (Adverse Events) Follow_up->Safety_Assessment Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to Stability-Indicating Analytical Methods for Bismuth Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the validation of the stability of bismuth citrate (B86180), a compound used in pharmaceutical formulations. We will explore a stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare it with alternative techniques, namely UV-Visible (UV-Vis) Spectrophotometry and Complexometric Titration. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach

A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous estimation of bismuth subcitrate in combination with other active pharmaceutical ingredients, demonstrating its utility as a stability-indicating assay. Given the close structural relationship between bismuth citrate and bismuth subcitrate, this method serves as a strong foundation for the analysis of this compound.

Experimental Protocol: RP-HPLC

A simple, sensitive, and accurate RP-HPLC method was established for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) in a capsule dosage form.[1][2][3]

  • Instrumentation: Waters HPLC with an auto-sampler and a PDA detector.

  • Column: Inertsil ODS C18 column (250 x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a 40:60 v/v ratio.[1][3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.[2]

  • Temperature: Ambient.

Data Presentation: HPLC Method Validation

The RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]

Validation ParameterBismuth SubcitrateTetracyclineMetronidazole
Linearity Range (µg/mL) 140 - 700125 - 625125 - 625
Correlation Coefficient (r²) 0.99930.99930.9994
Accuracy (% Recovery) 100.2799.8699.95
Precision (% RSD) 0.50.30.8
Limit of Detection (LOD) (µg/mL) Not explicitly stated for individual componentsNot explicitly stated for individual componentsNot explicitly stated for individual components
Limit of Quantification (LOQ) (µg/mL) Not explicitly stated for individual componentsNot explicitly stated for individual componentsNot explicitly stated for individual components
Retention Time (min) 4.6613.8052.599
Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the HPLC method. The drug product was exposed to various stress conditions, and the percentage of degradation was quantified.

Stress ConditionBismuth Subcitrate (% Degradation)Tetracycline (% Degradation)Metronidazole (% Degradation)
Acid Hydrolysis 10.082.503.26
Base Hydrolysis Not explicitly statedNot explicitly stated1.58
Oxidative Degradation Not explicitly statedNot explicitly statedNot explicitly stated
Thermal Degradation Not explicitly statedNot explicitly statedNot explicitly stated
Photolytic Degradation Not explicitly statedNot explicitly statedNot explicitly stated

The results indicate that the method can effectively separate the main components from their degradation products.

Alternative Analytical Methods

While HPLC is a powerful technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.

UV-Visible Spectrophotometry

A stability-indicating UV-Visible spectroscopic method has been developed for the simultaneous estimation of bismuth sub-citrate, metronidazole, and tetracycline.[4]

  • Instrument: LAB INDIA 3000+ UV/VIS spectrophotometer with a 1.5 nm spectral bandwidth and 10 mm quartz cells.[4]

  • Solvent: Methanol.[4]

  • Wavelength of Detection: 281 nm for the simultaneous estimation.[4]

  • Standard Preparation: A stock solution of 1000 µg/mL of bismuth sub-citrate in methanol was prepared and further diluted to the working range.[4]

Validation ParameterBismuth Sub-citrateTetracyclineMetronidazole
Linearity Range (µg/mL) 14 - 7012.5 - 62.512.5 - 62.5
Correlation Coefficient (r²) 0.99990.9999Not explicitly stated

Stress degradation studies indicated that the degradation was below 10%, suggesting the method's potential as a stability-indicating assay.[4] However, a significant drawback of spectrophotometry is the potential for interference from degradation products that absorb at the same wavelength as the active ingredient, which could compromise specificity.

Complexometric Titration

Complexometric titration is a classical analytical technique that can be used for the determination of bismuth content. This method relies on the formation of a stable complex between bismuth ions and a titrant, typically ethylenediaminetetraacetic acid (EDTA).

A general procedure for the complexometric titration of bismuth involves the following steps:

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in dilute nitric acid.

  • pH Adjustment: The pH of the solution is adjusted to approximately 1.5-2.0.[5]

  • Indicator Addition: An appropriate indicator, such as Xylenol Orange, is added to the solution.

  • Titration: The solution is titrated with a standardized solution of EDTA until a distinct color change at the endpoint is observed.

While this method is simple and cost-effective, its ability to be truly "stability-indicating" is a significant limitation. Degradation of the citrate ligand would not be detected by this method, as it specifically quantifies the bismuth ion. Furthermore, degradation products of the citrate moiety could potentially interfere with the complexation reaction or the indicator's color change, leading to inaccurate results. For this method to be considered stability-indicating, a thorough validation study would be required to demonstrate its specificity in the presence of all potential degradation products.

Method Comparison Summary

FeatureRP-HPLCUV-Visible SpectrophotometryComplexometric Titration
Specificity High (separates parent drug from degradants)Moderate (potential for interference from degradants)Low (quantifies Bi³⁺ ion, not the intact molecule)
Sensitivity HighModerateLow
Throughput ModerateHighLow
Cost (Instrument) HighLowLow
Cost (Operational) ModerateLowLow
Stability-Indicating Yes (demonstrated through forced degradation)Potentially (requires extensive validation)No (inherently not stability-indicating for the entire molecule)

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Peak Area Chromatogram->Quantification Result Calculate Concentration Quantification->Result

Caption: Workflow for the stability-indicating HPLC method.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Measurement Measure Absorbance at 281 nm Dilution->Measurement Calculation Calculate Concentration using Calibration Curve Measurement->Calculation Result Final Concentration Calculation->Result

Caption: Workflow for the UV-Visible spectrophotometric method.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Dilute Nitric Acid Sample->Dissolution pH_Adjust Adjust pH to 1.5-2.0 Dissolution->pH_Adjust Indicator Add Xylenol Orange Indicator pH_Adjust->Indicator Titrate Titrate with Standardized EDTA Indicator->Titrate Endpoint Observe Color Change Titrate->Endpoint Calculation Calculate Bismuth Content Endpoint->Calculation Result Final Concentration Calculation->Result

Caption: Workflow for the complexometric titration method.

References

Safety Operating Guide

Proper Disposal of Bismuth Citrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like bismuth citrate (B86180) is essential. Although bismuth citrate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it must be managed with care to prevent environmental release.[1][2][3]

General laboratory practice dictates that unknown chemical wastes should be treated as hazardous until confirmed otherwise by an environmental health and safety officer.[4] Therefore, this compound and its waste products should not be disposed of in standard trash or poured down the drain.[5][6]

Step-by-Step Disposal Procedure

  • Initial Assessment & Segregation :

    • Determine the nature of the waste: Is it unused pure this compound, a solution containing this compound, or contaminated materials (e.g., gloves, absorbent pads)?

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[6][7][8]

  • Containment and Labeling :

    • Place solid this compound waste into a designated, sealable, and chemically compatible container.[9][10] Plastic containers are often preferred for chemical waste.[9]

    • For solutions, use a leak-proof liquid waste container. Ensure the container has adequate headspace (at least 10% of its volume) to allow for expansion.[6]

    • Clearly label the waste container with "this compound Waste" and include any other components if it is a mixture. The label should be clear and detailed.[5]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

    • Ensure the storage area is away from heat sources and direct sunlight.[5]

  • Arranging for Pickup and Disposal :

    • Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) or Office of Clinical and Research Safety (OCRS) to arrange for pickup.[4][9]

    • All hazardous waste must be disposed of through a licensed chemical waste collection program.[2][4][11]

  • Handling Empty Containers :

    • A container that held this compound should be handled as hazardous waste itself.[3]

    • Alternatively, if institutional policy allows, the container can be triple-rinsed with a suitable solvent (like water, though this compound is practically insoluble) capable of removing the residue.[1][4] The rinsate must be collected and disposed of as chemical waste.[4]

    • After proper decontamination, deface all chemical labels from the empty container before disposing of it as regular trash.[4]

Accidental Spills

In the event of a spill, avoid generating dust.[12] Mechanically sweep up the solid material and place it in a suitable, labeled container for disposal.[1][12] Ensure proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is worn during cleanup.[11][12] Avoid allowing the spilled material to enter drains, water courses, or the soil.[1][12]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_rinsate start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound or Contaminated PPE waste_type->solid Solid liquid Aqueous/Solvent Solution containing this compound waste_type->liquid Liquid container Empty this compound Container waste_type->container Empty Container collect_solid Place in Labeled, Sealed Solid Waste Container solid->collect_solid collect_liquid Place in Labeled, Sealed Liquid Waste Container liquid->collect_liquid decontaminate Triple-Rinse with Appropriate Solvent? container->decontaminate store Store in Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Liquid Chemical Waste decontaminate->collect_rinsate Collect Rinsate dispose_container Dispose of Container as Hazardous Waste decontaminate->dispose_container No trash Deface Labels & Dispose as Normal Trash decontaminate->trash Yes collect_rinsate->collect_liquid dispose_container->store pickup Arrange for Pickup by EH&S or Licensed Contractor store->pickup

Caption: Decision workflow for this compound waste disposal.

References

Essential Guide to Handling Bismuth Citrate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Bismuth citrate (B86180), presented to build trust and go beyond the product itself.

Personal Protective Equipment (PPE) and Safety Measures

When handling Bismuth citrate, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side protection.[1]Protects against dust particles and accidental splashes.
Hand Protection Suitable chemical-resistant gloves (tested according to EN 374).[1] Nitrile or other impervious gloves are appropriate.[2]Prevents direct skin contact with the chemical.
Respiratory Protection Particulate filter device (e.g., P1) is necessary when dust formation occurs.[1]Avoids inhalation of fine particles.
Body Protection Laboratory coat.[2]Protects skin and personal clothing from contamination.

Experimental Protocol: Step-by-Step Handling of this compound

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][4]

  • The recommended storage temperature is between 15–25 °C.[1][5]

2. Handling and Use:

  • Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[1]

  • Wear the appropriate PPE as specified in the table above.

  • Avoid the formation of dust during handling.[3][6]

  • After handling, wash hands thoroughly with soap and water.[2][3]

  • Keep away from food, drink, and animal feedingstuffs.[1][5]

3. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials in a suitable, closed container labeled for chemical waste.[3][6]

  • Follow all local, state, and federal regulations for chemical waste disposal.[4]

  • Do not dispose of this compound down the drain or in regular trash.[3][6]

  • Contaminated packaging should be disposed of in the same manner as the chemical waste.[3]

Logical Workflow for this compound Spill Response

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram illustrates the logical workflow for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Management Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Mechanically Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Package Package & Label Waste Decontaminate->Package Dispose Dispose of Waste Package->Dispose

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth citrate
Reactant of Route 2
Bismuth citrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。